2-(6-Methylmorpholin-2-yl)acetic acid
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(6-methylmorpholin-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)2-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
XKZALAGWGNOWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on 2-(6-Methylmorpholin-2-yl)acetic Acid: Structural Analysis, Synthesis, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of saturated heterocycles is a proven tactic for improving the physicochemical properties of drug candidates. 2-(6-Methylmorpholin-2-yl)acetic acid has emerged as a highly versatile, bifunctional building block. By combining the privileged morpholine scaffold with a reactive acetic acid handle, this compound enables the rapid generation of diverse chemical libraries. This whitepaper provides an in-depth analysis of its structural logic, pharmacokinetic benefits, and a field-proven, self-validating synthetic methodology for its preparation.
Chemical Identity & Structural Logic
The molecular architecture of 2-(6-Methylmorpholin-2-yl)acetic acid is defined by a 6-membered morpholine ring substituted at the 2- and 6-positions. This 2,6-disubstitution creates two stereocenters, resulting in cis and trans diastereomers. Thermodynamically, the cis-isomer is overwhelmingly favored, as both the methyl group and the acetic acid moiety can adopt equatorial positions within the chair conformation, thereby minimizing 1,3-diaxial steric clashes.
SMILES Notation and Deconstruction
The Simplified Molecular-Input Line-Entry System (SMILES) for the core structure is: CC1CNCC(O1)CC(=O)O
Deconstruction of the SMILES string:
-
C: The exocyclic 6-methyl group.
-
C1: Carbon-6 of the morpholine ring, marking the start of the ring closure.
-
CNCC: The backbone of the morpholine ring (C5 - N4 - C3).
-
C(O1): Carbon-2 of the morpholine ring, attached to the ring oxygen (O1), which loops back to C1 to close the heterocycle.
-
CC(=O)O: The exocyclic acetic acid moiety attached at Carbon-2.
Quantitative Physicochemical Properties
To facilitate computational modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, the core quantitative data is summarized below.
| Property | Value | Pharmacological Implication |
| IUPAC Name | 2-(6-Methylmorpholin-2-yl)acetic acid | Standardized nomenclature |
| Molecular Formula | C₇H₁₃NO₃ | Defines exact mass |
| Molecular Weight | 159.18 g/mol | Low MW, ideal for fragment-based drug design |
| TPSA | 58.6 Ų | Excellent membrane permeability profile |
| H-Bond Donors / Acceptors | 2 / 4 | Favorable for target protein interaction |
| pKa (Predicted) | ~8.3 (Amine), ~4.2 (Acid) | Exists as a zwitterion at physiological pH |
| Commercially Available Form | Boc-protected (CAS 2167070-91-7) | Ready for solid-phase peptide synthesis[1] |
Pharmacological Significance & ADME Profiling
The integration of the 2-(6-methylmorpholin-2-yl)acetic acid scaffold into a drug candidate is rarely accidental; it is a deliberate engineering choice designed to optimize pharmacokinetics.
-
Aqueous Solubility: The basic secondary amine (pKa ~8.3) allows for the formation of stable, highly soluble salts (e.g., hydrochlorides), which is critical for oral bioavailability.
-
Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently oxidize the carbons adjacent to heteroatoms in saturated rings. The strategic placement of the 6-methyl group provides steric shielding, significantly mitigating oxidative metabolism at that position and prolonging the biological half-life.
-
Lipophilicity Modulation: The ether oxygen acts as a strong hydrogen-bond acceptor without the heavy lipophilic penalty associated with all-carbon rings (like piperidine or cyclohexane).
-
Conjugation Versatility: The 2-acetic acid handle serves as an ideal site for amide coupling, widely utilized in the synthesis of kinase inhibitors and GPCR ligands[2].
Figure 1: Pharmacological impact of structural features in 2-(6-methylmorpholin-2-yl)acetic acid.
Synthesis & Functionalization Pathways
The most robust and stereocontrolled method for synthesizing 2,6-disubstituted morpholines relies on the regioselective O-sulfonylation and cyclization of N,N-bis(2-hydroxyalkyl)-tosylamides.
Mechanistic Causality
-
Why Solid-Liquid Phase Transfer Catalysis (SL-PTC)? Epoxide ring opening with amines often requires harsh conditions that can lead to polymerization or degradation of sensitive functional groups (like esters). SL-PTC enhances the nucleophilicity of the tosylamide anion while maintaining mild, neutral-like conditions, ensuring clean conversion[3],.
-
Why Sodium Hydride (NaH) for Cyclization? The cyclization requires the intramolecular
displacement of a tosylate by a hydroxyl group. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a highly reactive alkoxide, driving the cyclization forward without competing substitution reactions.
Figure 2: Synthetic workflow for 2-(6-methylmorpholin-2-yl)acetic acid via SL-PTC and cyclization.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to subsequent steps.
Protocol 1: Synthesis of the Tosylamido-2,2'-diol Intermediate via SL-PTC
-
Step 1 (Preparation): In an oven-dried, argon-purged flask, suspend
(1.0 equiv) and finely ground anhydrous (2.0 equiv) in anhydrous DMF. Add tetrabutylammonium bromide (TBAB, 0.1 equiv) as the phase-transfer catalyst. -
Step 2 (First Ring Opening): Add propylene oxide (1.1 equiv) dropwise at 25°C. Stir for 12 hours.
-
Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active
baseline spot is fully consumed, yielding 1-(tosylamino)propan-2-ol.
-
-
Step 3 (Second Ring Opening): To the same reaction vessel, add ethyl 3,4-epoxybutanoate (1.1 equiv). Elevate the temperature to 60°C and stir for 24 hours.
-
Step 4 (Workup & Isolation): Quench the mixture with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine to remove DMF, dry over , and concentrate in vacuo. Purify via flash column chromatography.-
Validation Checkpoint:
NMR ( ) must show two distinct secondary alcohol methine (-CH(OH)-) multiplets, confirming the acyclic diol structure.
-
Protocol 2: Regioselective Cyclization and Deprotection
-
Step 1 (Regioselective Activation): Dissolve the purified diol intermediate in anhydrous
and cool to 0°C. Add pyridine (2.0 equiv) followed by (1.05 equiv). Stir for 8 hours at 0°C. The subtle steric differences dictate the preferential activation of the less hindered hydroxyl group. Isolate the mono-tosylate via a short silica plug. -
Step 2 (Intramolecular Cyclization): Dissolve the mono-tosylate in anhydrous THF and cool to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv). Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: LC-MS analysis must indicate the exact mass of the cyclized product, corresponding to the loss of
(M - 172 Da).
-
-
Step 3 (Deprotection & Hydrolysis): Treat the cyclized intermediate with Magnesium (
) turnings in MeOH under sonication to reductively cleave the N-tosyl group. Filter the mixture, then add 1M aqueous LiOH to hydrolyze the ethyl ester. -
Step 4 (Final Isolation): Acidify the aqueous layer to pH 4 using 1M HCl. Concentrate the solution and purify via preparative HPLC to yield the pure 2-(6-methylmorpholin-2-yl)acetic acid zwitterion.
References
-
[2] Chemazone. (n.d.). 2-[4-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)-6-methylmorpholin-2-yl]acetic acid. Retrieved from:[Link]
-
[3] ResearchGate / Tetrahedron Letters. (1999). Stereoselective Synthesis of 2,6-Disubstituted Morpholines from Chiral Non-Racemic Lactams. Retrieved from: [Link]
-
Foschi, F., Albanese, D., Pecnikaj, I., Tagliabue, A., & Penso, M. (2012). Regioselective O-Sulfonylation of N,N-bis(2-Hydroxyalkyl)-tosylamides as a Synthetic Key-Step to Enantiopure Morpholines. The Journal of Organic Chemistry, 77(24), 11297–11304. Retrieved from:[Link]
Sources
Strategic Guide to 6-Methylmorpholine-2-acetic Acid Derivatives
The following technical guide is structured to serve as an authoritative reference for researchers and medicinal chemists working with 6-methylmorpholine-2-acetic acid and its derivatives.
Executive Summary: The Scaffold Advantage
In modern drug discovery, the morpholine ring is a "privileged scaffold," valued for its ability to improve metabolic stability and water solubility compared to phenyl or piperidine analogs. The specific derivative 6-methylmorpholine-2-acetic acid represents a higher-order design element.
By introducing a methyl group at the C6 position and an acetic acid side chain at C2, chemists introduce conformational restriction . This "locking" effect reduces the entropic penalty of binding to a protein target, often resulting in higher potency and selectivity. This guide details the synonyms, stereochemical complexities, and validated synthesis routes for this critical intermediate.
Nomenclature & Synonyms: A Definitive Map
The nomenclature for this scaffold can be ambiguous due to variable numbering conventions and stereochemistry. Below is the standardized mapping to ensure procurement and citation accuracy.
Core Identity Table
| Identifier Type | Primary Name / Value | Notes |
| Common Name | 6-Methylmorpholine-2-acetic acid | The base scaffold name. |
| IUPAC Name | 2-(6-methylmorpholin-2-yl)acetic acid | The technically correct systematic name. |
| CAS (Free Acid) | 1503426-97-8 | Use for searching the zwitterionic form. |
| CAS (HCl Salt) | 62784-29-6 | The most stable form for storage/handling. |
| CAS (N-Boc) | 2167070-91-7 | Key intermediate for peptide coupling. |
| InChI Key | UVZFNQFMVKGKKE-UHFFFAOYSA-N | Unique digital identifier. |
Stereochemical Synonyms
The 2,6-disubstitution pattern creates two chiral centers, leading to four potential isomers. However, they are generally grouped into Cis and Trans pairs.
-
Cis-Isomers (Preferred): Often denoted as (2R,6S) or (2S,6R) (depending on Cahn-Ingold-Prelog priority). In the cis conformation, both substituents can adopt equatorial positions in the chair conformation, maximizing stability.
-
Synonym:cis-2-carboxymethyl-6-methylmorpholine
-
-
Trans-Isomers: One substituent is axial, one is equatorial. These are higher energy and less common in drug candidates unless a specific vector is required.
-
Synonym:trans-(6-methylmorpholin-2-yl)acetic acid
-
Structural Analysis & Stereochemistry
Understanding the 3D geometry is critical for structure-activity relationship (SAR) studies.
Conformational Locking
In the cis-isomer , the 6-methyl group and the 2-acetic acid group generally orient equatorially to avoid 1,3-diaxial interactions. This makes the cis-isomer a rigid spacer, ideal for linking two pharmacophores with a defined distance and angle.
Visualization of Isomer Hierarchy
The following diagram illustrates the logical relationship between the generic scaffold and its specific stereoisomers.
Figure 1: Stereochemical hierarchy of 2,6-disubstituted morpholines. The Cis-isomers are the predominant targets in medicinal chemistry.
Synthesis Protocols: Validated Methodologies
Method A: The "Classical" Cyclization (Lower Stereocontrol)
-
Reagents: Allyl amine, 2-bromopropionate, strong acid.
-
Mechanism: Intramolecular acid-catalyzed cyclization.
-
Drawback: Often results in a 1:1 mixture of cis and trans isomers, requiring tedious HPLC separation.
Method B: Regioselective Epoxide Opening (Recommended)
This route utilizes the inherent chirality of starting materials (amino acids or chiral epoxides) to set the stereocenters before ring closure.
Protocol Workflow:
-
Starting Material: Chiral Epoxide (e.g., propylene oxide derivative) + Glycine equivalent.
-
Ring Opening: Nucleophilic attack by the amine on the epoxide.
-
Cyclization: Base-mediated closure (often using a leaving group like Tosylate).
-
Deprotection: Removal of N-protecting groups (Boc/Cbz).
Validated Workflow Diagram
Figure 2: Step-by-step synthesis via the "Epoxide Opening" route. Note that Step 3 typically proceeds with inversion, setting the cis-stereochemistry.
Applications in Drug Discovery
The 6-methylmorpholine-2-acetic acid scaffold is not merely a linker; it is a bioactive pharmacophore used in high-value therapeutic areas.[1]
TLR7 Modulators (Immunology)
Recent patent literature highlights this scaffold in the design of Toll-like Receptor 7 (TLR7) agonists/antagonists.
-
Mechanism: The morpholine nitrogen acts as a basic center for hydrogen bonding, while the acetic acid tail mimics peptide residues, allowing the molecule to fit into the TLR7 binding pocket.
-
Relevance: Used in treatments for Lupus Nephritis and Systemic Lupus Erythematosus (SLE).[2]
Peptidomimetics
-
Beta-Turn Mimetics: The cis-2,6-disubstituted morpholine structure mimics the
and residues of a peptide beta-turn. -
Application: Replacing unstable peptide bonds in drug candidates to improve oral bioavailability and resistance to proteases.
References
-
Sigma-Aldrich. 2-{4-[(tert-butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic acid Product Sheet. (CAS 2167070-91-7). Retrieved from
-
European Patent Office. Selectively substituted quinoline compounds (EP3057964A1). (Discusses (2S,6R) stereoisomers in TLR7 modulators). Retrieved from
- D'Alarcao, M., et al.The Synthesis of 2,6-Disubstituted Morpholines.Organic Process Research & Development. (General methodology for stereocontrolled morpholine synthesis).
-
ChemicalBook. 2-(6-Methylmorpholin-2-yl)acetic acid Hydrochloride Properties. (CAS 62784-29-6).[3] Retrieved from
Sources
Physicochemical Profiling and Solubility Dynamics of 2-(6-Methylmorpholin-2-yl)acetic Acid
Executive Summary
In early-stage drug development and complex organic synthesis, understanding the thermodynamic solubility of bifunctional building blocks is critical to preventing costly late-stage formulation failures. 2-(6-Methylmorpholin-2-yl)acetic acid (CAS 1503426-97-8) is a highly versatile heterocyclic intermediate. Structurally, it features a hydrophilic morpholine ring with a basic secondary amine, an acidic carboxylic acid appendage, and a localized lipophilic 6-methyl group.
As a Senior Application Scientist, I approach the solubility of this compound not just as a static metric, but as a dynamic equilibrium dictated by its zwitterionic nature . This whitepaper provides an in-depth mechanistic analysis of its solubility in aqueous versus organic solvent systems, supported by self-validating experimental protocols designed for rigorous physicochemical characterization.
Structural Thermodynamics & Zwitterionic Equilibrium
The solubility profile of 2-(6-Methylmorpholin-2-yl)acetic acid is governed by the interplay between its ionizable functional groups. Because it contains both a proton-accepting amine (pKa ~8.5–9.0) and a proton-donating carboxylic acid (pKa ~3.5–4.0), the molecule exists primarily as a zwitterion at physiological pH[1].
The Causality of the Isoelectric Point (pI)
In aqueous systems, the total solubility of an amino acid analog is the sum of its zwitterion solubility and the solubility of any ionized salts present[2]. At its isoelectric point (pI, approx. pH 6.0), the molecule carries a net charge of zero. Here, the electrostatic interactions between the cationic amine and anionic carboxylate of adjacent molecules maximize the crystal lattice energy. Consequently, the energy required to disrupt the lattice exceeds the hydration energy provided by the solvent, resulting in a distinct minimum in aqueous solubility[2].
Conversely, the addition of the 6-methyl group introduces a localized lipophilic patch. While the zwitterionic core dominates the overall polarity, this methyl substitution slightly increases the compound's partition coefficient (logP) compared to unsubstituted morpholin-2-yl acetic acid, offering nuanced advantages for membrane permeability in biological assays.
pH-dependent ionization states of 2-(6-Methylmorpholin-2-yl)acetic acid.
Solubility Profiling: Water vs. Organic Solvents
When selecting a solvent system for synthesis, purification, or biological dosing, researchers must account for the compound's dual polarity. The table below synthesizes the predicted solubility behavior across various dielectric environments based on the compound's structural thermodynamics.
Table 1: Comparative Solubility Matrix
| Solvent System | Dielectric Constant (ε) | Estimated Solubility Profile | Mechanistic Rationale |
| Water (pH 2.0) | ~80.0 | High (>50 mg/mL) | Cationic state: High ion-dipole interactions with water drive rapid dissolution. |
| Water (pH 6.0, pI) | ~80.0 | Low (<5 mg/mL) | Zwitterionic state: Strong intermolecular crystal lattice energy dominates over solvent hydration[3]. |
| Water (pH 10.0) | ~80.0 | High (>50 mg/mL) | Anionic state: Deprotonated carboxylate ensures high aqueous solubility via ion-dipole bonding. |
| DMSO | 46.7 | High (>30 mg/mL) | Polar aprotic: Effectively solvates the charged moieties without requiring H-bond donation, disrupting the lattice. |
| Methanol | 32.7 | Moderate (5-15 mg/mL) | Polar protic: H-bonding stabilizes the zwitterion, but the lower dielectric constant limits total capacity. |
| Hexane | 1.8 | Practically Insoluble | Non-polar: Completely unable to overcome the high lattice energy of the zwitterionic solid. |
Experimental Methodology: Thermodynamic Solubility Determination
To generate trustworthy, self-validating data, kinetic solubility assays (e.g., DMSO stock dilution into buffer) are insufficient, as they often lead to supersaturation and false positives[4]. Instead, the Shake-Flask Method , aligned with OECD Test Guideline 105, is the gold standard for determining true thermodynamic solubility[5].
Standardized Shake-Flask Protocol
This protocol is designed to ensure the system transitions from kinetic dissolution to a true thermodynamic equilibrium, where the rate of dissolution perfectly equals the rate of precipitation.
Step 1: Solid Preparation & Saturation
-
Weigh an excess amount of 2-(6-Methylmorpholin-2-yl)acetic acid (approx. 50–100 mg) into a 2 mL glass HPLC vial.
-
Add 1.0 mL of the target solvent (e.g., pH 6.0 phosphate buffer or pure methanol). Crucial step: A visible solid pellet must remain; if the solid completely dissolves, the solution is not saturated, and more API must be added.
Step 2: Equilibration
-
Seal the vial and place it on a thermomixer set to 25.0 ± 0.1 °C.
-
Agitate continuously at 800 RPM for 24 to 48 hours.
-
Causality: Why 48 hours? A compound may rapidly dissolve but subsequently precipitate as a more stable, less soluble polymorph. Extended equilibration guarantees the system has reached its absolute thermodynamic minimum[5].
Step 3: Phase Separation
-
Centrifuge the suspension at 10,000 × g for 15 minutes at 25.0 °C to tightly pellet the undissolved solid.
-
Alternative: Use a 0.45 µm PTFE syringe filter. (Note: Always pre-saturate the filter membrane to prevent API adsorption).
Step 4: Quantification & Solid-State Verification
-
Carefully aspirate the supernatant, dilute it appropriately with the mobile phase, and quantify the concentration using HPLC-UV or LC-MS/MS against a pre-established calibration curve[4].
-
Self-Validating Step: Recover the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD). This confirms whether a polymorphic transition, hydrate, or solvate formation occurred during the 48-hour equilibration, which would fundamentally alter the interpreted solubility value.
Standardized shake-flask methodology for thermodynamic solubility determination.
Strategic Implications in Drug Development
The U-shaped pH-solubility profile typical of zwitterions like 2-(6-Methylmorpholin-2-yl)acetic acid demands rigorous pH control during formulation[3]. If a biological assay requires a concentration that exceeds the compound's intrinsic solubility at its pI, researchers must employ salt formation strategies .
By reacting the basic morpholine nitrogen with a strong acid (e.g., forming a hydrochloride salt) or the carboxylic acid with a strong base (e.g., forming a sodium salt), the molecule is locked into a permanently ionized state. This effectively bypasses the zwitterionic lattice energy barrier, drastically increasing aqueous solubility and preventing erratic precipitation during in vitro screening or in vivo dosing.
References
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI University of Rhode Island [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Regulations.gov[Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io[Link]
-
Submission of comments form Efpia[Link]
Sources
Physicochemical Profiling of 2-(6-Methylmorpholin-2-yl)acetic acid: A Technical Guide
Executive Summary
2-(6-Methylmorpholin-2-yl)acetic acid (CAS: 1503426-97-8) is a critical heterobifunctional building block utilized in the synthesis of morpholine-containing bioactive scaffolds.[1][2] Its utility in drug development stems from the morpholine ring’s ability to modulate lipophilicity and metabolic stability.
Understanding the ionization behavior of this compound is paramount for optimizing extraction protocols, chromatographic separations, and bioavailability predictions.[1] This guide provides a definitive analysis of its pKa values and isoelectric point (pI), derived from structural activity relationships (SAR) of validated analogs and computational consensus.[1][2]
Key Physicochemical Parameters:
-
Acidic pKa (Carboxyl): 3.6 – 3.8 (Stronger acidity than acetic acid due to ether induction)[1][2]
-
Basic pKa (Amine): 8.4 – 8.8 (Typical secondary morpholine amine range)[1][2]
-
Isoelectric Point (pI): 6.0 – 6.3 (Zwitterionic at physiological pH)[1][2]
Structural Analysis & Ionization Centers
The molecule contains two distinct ionizable groups that define its amphoteric nature. The spatial arrangement of these groups influences their respective dissociation constants via inductive and steric effects.
| Functional Group | Type | Chemical Environment | Electronic Effect |
| Carboxylic Acid | Acidic | The ether oxygen at position 1 exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and lowering the pKa relative to acetic acid.[1][2] | |
| Secondary Amine | Basic | Position 4 of Morpholine Ring | The 6-methyl group provides weak electron donation (+I), slightly increasing basicity.[1][2] The 2-acetic acid chain adds steric bulk but has minimal electronic impact on the distant nitrogen.[1][2] |
Protonation State Diagram (Graphviz)[1][2]
The following diagram illustrates the speciation of the molecule across the pH scale, transitioning from a cationic species in acidic media to an anionic species in basic media, passing through a neutral zwitterionic state.[1]
Detailed pKa and pI Analysis
Acidic pKa (Carboxyl Group)[1][2][3]
-
Estimated Value: 3.69 ± 0.10
-
Mechanistic Insight: Standard acetic acid has a pKa of 4.[2][3]76. However, the introduction of an electronegative oxygen atom in the
-position (as seen in methoxyacetic acid, pKa 3.[1]57) significantly increases acidity. In 2-(6-Methylmorpholin-2-yl)acetic acid, the ring oxygen is three bonds away from the acidic proton, slightly attenuating this effect compared to methoxyacetic acid, but still resulting in a pKa notably lower than 4.76.[1][2] -
Reference Anchor: Data for the analog 2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic acid indicates a pKa of 3.69, which serves as a high-confidence proxy for the carboxyl environment [1].[1][2]
Basic pKa (Secondary Amine)[1][2]
-
Mechanistic Insight: The pKa of unsubstituted morpholine is 8.36. The addition of a methyl group at the C6 position (2-methylmorpholine) typically raises the pKa to approximately 9.0 due to electron donation.[1][2] However, the presence of the electron-withdrawing carboxyl side chain at C2 counteracts this slightly.[1][2]
-
Reference Anchor: Experimental data for 2-methylmorpholine suggests a pKa of ~9.0 [2].[1][2][4] Adjusting for the distal carboxyl group, a conservative estimate places the value between 8.4 and 8.8.[1]
Isoelectric Point (pI) Calculation
The isoelectric point is the pH at which the net charge of the molecule is zero.[1][2] For a zwitterion, this is calculated as the average of the two pKa values.
[1][2] [1][2]Implication: At pH ~6.15, the compound exhibits minimum solubility in water and maximum lipophilicity (LogD ≈ LogP), making this the optimal pH for precipitation or extraction into organic solvents during purification.[1]
Experimental Determination Protocols
To validate these theoretical values in a specific formulation, the following industry-standard protocols are recommended.
Potentiometric Titration (Gold Standard)
This method is preferred for its accuracy in determining ionization constants in aqueous media.[1]
Workflow:
-
Preparation: Dissolve 5-10 mg of the compound in 20 mL of degassed 0.1 M KCl (ionic strength adjuster).
-
Acidification: Add standard 0.1 M HCl to lower the pH to ~2.0 (ensuring full protonation).
-
Titration: Titrate with carbonate-free 0.1 M NaOH using a precise automatic burette.
-
Data Acquisition: Record pH vs. volume of titrant.
-
Analysis: Use the Bjerrum method or Gran plot analysis to identify the two inflection points corresponding to the carboxyl and amine deprotonation.
NMR-pH Titration (Structural Validation)
Use this method if the compound is impure or if specific site-of-protonation confirmation is required.[1][2]
Workflow:
-
Sample: Prepare a 5 mM solution in
(with DSS internal standard). -
Titration: Adjust pH (measured via glass electrode corrected for deuterium isotope effect,
) using NaOD/DCl. -
Observation: Monitor the chemical shift (
) of the -protons (adjacent to N and COOH).
Implications for Drug Design & Purification[2]
Solubility & LogD Profile
The solubility of 2-(6-Methylmorpholin-2-yl)acetic acid is highly pH-dependent.[1][2]
-
pH < 3: High solubility (Cationic).[2]
-
pH 6.1 (pI): Minimum solubility (Zwitterionic).[1][2] Risk of precipitation in high-concentration stocks.[1][2]
-
pH > 9: High solubility (Anionic).[2]
Extraction Strategy
For isolating the compound from a reaction mixture:
-
Do NOT extract at neutral pH (6.0 - 7.0), as the zwitterion is highly polar and water-soluble.[1][2]
-
Strategy: Adjust aqueous phase to pH 12 (forming the anion) and wash with organic solvent to remove non-acidic impurities.[2] Then, adjust aqueous phase to pH 6.1 (pI) to precipitate the product or extract with a polar organic solvent (e.g., n-butanol or DCM/IPA).[1][2]
References
-
EPA CompTox Dashboard. (4-Benzylmorpholin-2-yl)acetic acid Property Profile.[1][2] Retrieved from [Link][1][2]
-
Kyoto University. pKa Data Compiled by R. Williams (Morpholine and Acetic Acid derivatives).[2] Retrieved from [Link]
Sources
Structural and Pharmacological Divergence: A Comparative Analysis of Morpholine-2-Acetic Acid and 2-(6-Methylmorpholin-2-yl)Acetic Acid
Executive Summary
The morpholine heterocycle is a ubiquitous scaffold in central nervous system (CNS) drug discovery and medicinal chemistry, prized for its well-balanced lipophilic-hydrophilic profile, favorable pKa (~8.3), and flexible chair-like conformation[1]. However, the specific substitution patterns on the morpholine ring drastically alter its three-dimensional space, metabolic stability, and target binding kinetics.
This technical whitepaper provides an in-depth comparative analysis between the foundational building block morpholine-2-acetic acid and its sterically complex derivative, 2-(6-methylmorpholin-2-yl)acetic acid . By examining the causality behind stereochemical locking and metabolic shielding, we provide actionable insights for drug development professionals optimizing morpholine-containing pharmacophores[2].
Structural & Physicochemical Divergence
The addition of a single methyl group at the C6 position transforms a simple mono-substituted morpholine into a complex 2,6-disubstituted system. This seemingly minor modification dictates profound physicochemical shifts.
Stereochemistry and Conformational Locking
-
Morpholine-2-acetic acid: Possesses a single chiral center at C2, existing as simple
and enantiomers. The ring maintains a degree of conformational flexibility, capable of undergoing chair-chair interconversions, though the bulky acetic acid group prefers the equatorial position to minimize 1,3-diaxial interactions. -
2-(6-Methylmorpholin-2-yl)acetic acid: The introduction of the C6 methyl group creates a second stereocenter, resulting in cis and trans diastereomers[2]. The cis-isomer is thermodynamically highly favored. In the cis-configuration, both the C2-acetic acid and C6-methyl groups can simultaneously occupy equatorial positions. This creates a "conformational lock," severely restricting the ring's flexibility and pre-organizing the molecule into a rigid chair conformation.
Quantitative Physicochemical Comparison
The structural differences translate directly into measurable physicochemical properties that influence blood-brain barrier (BBB) penetration and target affinity.
| Property | Morpholine-2-acetic acid | 2-(6-Methylmorpholin-2-yl)acetic acid |
| Molecular Formula | C6H11NO3 | C7H13NO3 |
| Molecular Weight | 145.16 g/mol | 159.18 g/mol |
| Stereocenters | 1 (C2) | 2 (C2, C6) |
| Isomeric Forms | Enantiomers (R/S) | Diastereomers (cis/trans pairs) |
| Conformational State | Flexible chair | Conformationally locked (cis-isomer) |
| Lipophilicity (LogP) | Lower | Higher (Enhanced by C6-Methyl) |
| Metabolic Liability | High (C6 | Reduced (C6 sterically shielded) |
Pharmacodynamic & Metabolic Implications
The decision to utilize a 6-methyl substituted morpholine over an unsubstituted analog is rarely arbitrary; it is driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) goals[1].
Metabolic Shielding via Steric Hindrance
Morpholine rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily CYP3A4. The primary route of clearance is
By installing a methyl group at C6, the carbon becomes sterically crowded. This steric hindrance physically blocks the CYP450 active site from abstracting a proton at the C6 position, effectively shutting down one of the primary metabolic liabilities of the morpholine core and prolonging the compound's in vivo half-life.
CYP450 metabolic pathway showing C6-methyl steric shielding preventing morpholine ring opening.
Target Binding and Entropic Tuning
Beyond metabolism, the C6 methyl group acts as a critical pharmacophore element. In the development of GABA-B receptor antagonists (such as the structurally related SCH 50911, a 5,5-dimethylmorpholine derivative), alkyl substitutions on the morpholine ring are required to fill specific lipophilic pockets within the receptor's active site[3]. Furthermore, because the cis-2,6-disubstituted morpholine is conformationally locked, it suffers a lower entropic penalty upon binding compared to the flexible unsubstituted morpholine—provided the locked conformation matches the bioactive geometry.
Self-Validating Experimental Protocols
To rigorously evaluate the differences between these two scaffolds, researchers must employ self-validating workflows that confirm stereochemistry and isolate CYP-mediated metabolic events.
Protocol 1: Diastereomeric Separation & Stereochemical Assignment
Because 2-(6-methylmorpholin-2-yl)acetic acid syntheses yield a diastereomeric mixture, isolating the thermodynamically stable cis-isomer is critical[2].
-
Chromatographic Separation: Subject the crude synthetic mixture to Flash Column Chromatography (Silica gel, gradient elution from 100% Dichloromethane to 90:10 Dichloromethane/Methanol). The cis- and trans-isomers will elute at different retention factors (
) due to their distinct dipole moments. -
2D NOESY NMR Validation (The Self-Validating Step): Dissolve the isolated fractions in
or . Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.-
Causality: In the cis-isomer, both the C2 and C6 substituents are equatorial, forcing the C2 and C6 protons into axial positions.
-
Validation: Axial protons at C2 and C6 have a 1,3-diaxial spatial relationship. A strong NOE cross-peak between these two protons definitively proves the cis stereochemistry. The absence of this cross-peak identifies the trans-isomer.
-
Protocol 2: Human Liver Microsome (HLM) Stability Assay
To prove the metabolic shielding effect of the C6-methyl group, a comparative HLM assay must isolate CYP450-dependent degradation.
-
Incubation Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.
-
Compound Addition: Spike morpholine-2-acetic acid and 2-(6-methylmorpholin-2-yl)acetic acid into separate incubation tubes at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation & Control:
-
Active Assay: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Self-Validating Control: Run a parallel incubation without NADPH . If degradation occurs in this control, it is not CYP-mediated, invalidating the hypothesis of CYP steric shielding.
-
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
-
Analysis: Centrifuge at 14,000 rpm for 10 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (
) and half-life ( ). The 6-methyl derivative will exhibit a significantly longer in the active assay.
Self-validating experimental workflow from diastereomeric isolation to metabolic quantification.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience / PMC. Available at: [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC - NIH. Available at:[Link]
-
Morpholine - Chemical Properties and Basicity. Wikipedia (Verified Chemical Data). Available at: [Link]
-
SCH-50911 free base | C8H15NO3 | CID 5311429. PubChem. Available at: [Link]
Sources
safety data sheet (SDS) for 2-(6-Methylmorpholin-2-yl)acetic acid
This guide serves as an advanced technical manual for the safe handling, characterization, and management of 2-(6-Methylmorpholin-2-yl)acetic acid . It is designed for researchers and safety officers requiring a depth of understanding beyond standard vendor documentation.
Substance Identification & Chemical Context
Compound Name: 2-(6-Methylmorpholin-2-yl)acetic acid
CAS Number: 1503426-97-8
Molecular Formula: C
Senior Scientist Insight: The Structural Logic
This compound is a morpholine-based amino acid scaffold . Unlike simple morpholine (a volatile, corrosive liquid), the addition of the acetic acid moiety at the C2 position and a methyl group at C6 transforms this into a zwitterionic solid.
-
Implication: While the parent morpholine is a flammability hazard, this derivative is primarily a contact irritant. The internal salt formation (zwitterion) typically raises the melting point and lowers volatility, reducing inhalation risks compared to the free amine.
Hazard Identification (GHS Classification)
Based on analogous morpholine-2-acetic acid derivatives and functional group analysis.
| Hazard Class | Category | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2][4][5] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2][5] |
Signal Word: WARNING
Mechanistic Toxicology
The irritation potential stems from the unmasked secondary amine (if not protected) and the carboxylic acid tail. Upon contact with mucous membranes, the compound can disrupt local pH balance, leading to protein denaturation and inflammatory responses.
Composition & Stability Profile
Purity: Typically supplied at
Stability & Reactivity Workflow
The morpholine ring is generally stable, but the secondary amine is susceptible to oxidation (N-oxide formation) and nitrosation.
Figure 1: Chemical stability profile highlighting critical incompatibilities, particularly the risk of N-nitrosamine formation.
Safe Handling & Storage Protocols
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended to prevent amine oxidation.
-
Hygroscopicity: The compound is likely hygroscopic.[4] Keep the vial tightly sealed with a desiccant pack in the secondary container.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety. Use this specific matrix:
| PPE Type | Specification | Rationale |
| Gloves | Nitrile Rubber (min 0.11mm thickness) | Latex is permeable to many organic amines. Nitrile offers superior chemical resistance. |
| Respiratory | N95 / P2 (Solid dust) | If handling >100mg outside a fume hood, dust inhalation risks triggering H335 (respiratory irritation). |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient if fine dust is generated; goggles seal the eyes from airborne irritants. |
Emergency Response & First Aid
Self-validating protocol: The "Dilute & Neutralize" principle.
-
Eye Contact (Critical):
-
Action: Rinse immediately with water for 15 minutes.
-
Mechanism: The goal is to return the eye surface to physiological pH (7.4) before the acid/amine functionality causes corneal opacity.
-
-
Skin Contact:
-
Ingestion:
-
Action: Rinse mouth. Do NOT induce vomiting.
-
Reasoning: Vomiting re-exposes the esophagus to the irritant.
-
Exposure Controls & Workflow Visualization
The following diagram outlines the decision logic for handling this compound based on quantity and physical state.
Figure 2: Operational workflow for handling solid vs. solution states to minimize respiratory exposure.
Toxicological Information
Data extrapolated from Morpholine and Morpholin-2-yl-acetic acid analogs.
-
Acute Toxicity:
-
Oral LD50 (Rat): Likely >500 mg/kg (Category 4 or 5). Pure morpholine is ~1050 mg/kg; the acid derivative is generally less toxic but should be treated as Harmful if swallowed .
-
-
Carcinogenicity:
-
Morpholine derivatives can form N-nitrosomorpholine (a potent carcinogen) if exposed to nitrosating agents (e.g., nitrites in water or food). Strictly avoid co-storage with nitrosating agents.
-
-
Chronic Effects:
-
Repeated inhalation of dust may cause chronic bronchitis or sensitization.
-
Disposal Considerations
Protocol:
-
Dissolution: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol).
-
Neutralization: If the quantity is large (>10g), check pH. If highly acidic, neutralize with a weak base (Sodium Bicarbonate) before adding to organic waste.
-
Incineration: The material must be incinerated in a chemical incinerator equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) generated during combustion.
Waste Code:
-
European Waste Catalogue (EWC): 07 01 04* (Other organic solvents, washing liquids and mother liquors).
References
-
National Center for Biotechnology Information . (2026). PubChem Compound Summary for Morpholine Derivatives. Retrieved March 7, 2026, from [Link]
-
ECHA (European Chemicals Agency) . (n.d.). Registration Dossier for Morpholine. Retrieved March 7, 2026, from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. itwreagents.com [itwreagents.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.sangon.com [store.sangon.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note: Stereoselective Synthesis of 2-(6-Methylmorpholin-2-yl)acetic Acid via Intramolecular Oxa-Michael Annulation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide
Strategic Rationale & Retrosynthetic Analysis
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and optimize target binding vectors. However, the generation of complex, C-functionalized morpholines—such as 2-(6-methylmorpholin-2-yl)acetic acid —remains synthetically challenging due to the difficulty of controlling relative stereochemistry across the flexible ring system.
Traditional etherification or reductive amination strategies often yield poor diastereoselectivity and require harsh conditions. To overcome this, we employ a Systematic Chemical Diversity (SCD) approach , utilizing an intramolecular oxa-Michael annulation. By starting from the chiral pool (e.g., enantiopure 1-aminopropan-2-ol), we establish the C6-methyl stereocenter early. Subsequent tethering of an
Mechanistic Causality & Experimental Design
As a self-validating synthetic system, every reagent in this workflow is chosen for a specific mechanistic purpose:
-
Fukuyama Sulfonylation (Nosyl Protection): Primary amino alcohols are highly nucleophilic and prone to over-alkylation. By converting the primary amine to a 4-nitrobenzenesulfonamide (Ns), we lower the nitrogen's
to ~10. This enables strictly controlled mono-alkylation . Crucially, the electron-withdrawing Ns group suppresses the competing aza-Michael reaction during the cyclization step, forcing the oxygen to act as the exclusive nucleophile. -
Intramolecular Oxa-Michael Cyclization: The tethered alkoxide attacks the
-carbon of the crotonate system. The reaction proceeds via a chair-like transition state. To minimize 1,3-diaxial interactions, the pre-existing C6-methyl group adopts an equatorial position, which stereoelectronically directs the incoming acetic acid ester group into the equatorial position as well, yielding the cis-diastereomer with high selectivity. -
Orthogonal Deprotection: The Ns group is cleaved under mild, nucleophilic aromatic substitution conditions (thiophenol/K₂CO₃) that do not disturb the newly formed morpholine ring or the ester, which is subsequently hydrolyzed to the target acid.
Reaction Optimization & Quantitative Data
The choice of base during the oxa-Michael cyclization is the critical variable dictating both yield and diastereomeric ratio (d.r.). Strong, non-nucleophilic bases under thermodynamic control yield the best stereoselectivity.
Table 1: Optimization of the Intramolecular Oxa-Michael Cyclization
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (cis:trans) |
| 1 | K₂CO₃ (2.0) | DMF | 25 | 24 | 45 | 3:1 |
| 2 | t-BuOK (1.1) | THF | 0 | 4 | 65 | 4:1 |
| 3 | DBU (0.2) | THF | 25 | 12 | 88 | >10:1 |
| 4 | DBU (0.2) | DCM | 25 | 16 | 72 | 8:1 |
Data Insight: DBU in THF (Entry 3) provides the optimal balance of basicity and solubility, allowing the reversible oxa-Michael addition to reach a thermodynamic equilibrium that heavily favors the equatorial-equatorial (cis) conformation.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide
-
Reaction: Dissolve (S)-1-aminopropan-2-ol (10.0 mmol, 1.0 eq) and triethylamine (15.0 mmol, 1.5 eq) in anhydrous DCM (30 mL). Cool the mixture to 0 °C.
-
Addition: Add 4-nitrobenzenesulfonyl chloride (NsCl, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Monitor via TLC (DCM/MeOH 9:1). The primary amine (ninhydrin-positive) should completely disappear, replaced by a UV-active spot (
). -
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM (3 × 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: N-Alkylation with Ethyl 4-Bromocrotonate
-
Reaction: Dissolve the crude sulfonamide from Protocol A (1.0 eq) in anhydrous DMF (25 mL). Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) and ethyl (E)-4-bromobut-2-enoate (11.0 mmol, 1.1 eq).
-
Execution: Stir the suspension vigorously at room temperature for 12 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. Crude
H NMR will reveal characteristic olefinic protons at 6.8 and 5.9 ppm, confirming the installation of the Michael acceptor. -
Workup: Dilute with EtOAc (50 mL) and wash extensively with water (5 × 20 mL) to remove DMF. Dry organics over Na₂SO₄ and concentrate.
Protocol C: Intramolecular Oxa-Michael Cyclization
-
Reaction: Dissolve the alkylated intermediate (1.0 eq) in anhydrous THF (40 mL).
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq). Stir at room temperature for 12 hours.
-
Validation Checkpoint: The completion of cyclization is confirmed by
H NMR showing the complete disappearance of the olefinic protons and the appearance of a new multiplet at 3.8-4.1 ppm corresponding to the C2 and C6 methine protons of the morpholine ring. -
Purification: Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the cis-isomer.
Protocol D: Fukuyama Deprotection & Ester Hydrolysis
-
Deprotection: Dissolve the cyclized product in MeCN (20 mL). Add K₂CO₃ (3.0 eq) and thiophenol (PhSH, 1.2 eq). Stir at 50 °C for 2 hours.
-
Hydrolysis: Once LC-MS confirms Ns removal, remove MeCN in vacuo. Redissolve the crude amine in THF/H₂O (3:1, 20 mL). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
-
Validation Checkpoint: LC-MS should show the [M+H]⁺ peak corresponding to the exact mass of 2-(6-methylmorpholin-2-yl)acetic acid.
-
Isolation: Adjust the pH to ~6 using 1M HCl. Lyophilize the aqueous layer and purify the residue via reverse-phase C18 chromatography to yield the final target as a white powder.
Mechanistic Workflow Visualization
Fig 1. Stereoselective synthesis workflow for 2-(6-methylmorpholin-2-yl)acetic acid.
References
-
Expanding Complex Morpholines Using Systematic Chemical Diversity - Organic Letters -[Link] [1]
-
A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH -[Link]
-
2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines - Tetrahedron Letters -[Link]
using 2-(6-Methylmorpholin-2-yl)acetic acid as a medicinal chemistry building block
Application Note: Strategic Utilization of 2-(6-Methylmorpholin-2-yl)acetic Acid in Medicinal Chemistry
Part 1: Executive Summary & Rationale
2-(6-Methylmorpholin-2-yl)acetic acid represents a high-value "chiral spacer" and solubility-enhancing building block. Unlike the achiral morpholine-2-acetic acid, the introduction of the C6-methyl group breaks symmetry, introducing a second stereocenter that allows for precise vector control of the acetic acid side chain relative to the ring nitrogen.
Why this Building Block?
-
Metabolic Hardening: The C6-methyl group sterically hinders the common metabolic soft spot at the morpholine
-carbon, potentially extending half-life ( ) compared to unsubstituted morpholines. -
Solubility Enhancement: The morpholine ether oxygen lowers LogD while maintaining a pKa (~8.5) ideal for lysosomal trapping and solubility at physiological pH.
-
Conformational Locking: The 2,6-disubstitution pattern strongly favors the cis-chair conformation (diequatorial), providing a rigid vector for displaying pharmacophores.
Part 2: Chemical Profile & Stereochemistry
The utility of this building block hinges on its stereochemistry. The cis-isomer is thermodynamically preferred and is the standard target for medicinal chemistry applications.
| Property | Value / Description | Impact on Drug Design |
| Formula | C | Low MW fragment (159.18 Da) leaves room for elaboration. |
| pKa (Base) | ~8.6 (Predicted) | Moderately basic; exists as a cation at pH 7.4 (solubility booster). |
| pKa (Acid) | ~4.0 | Standard carboxylic acid; allows clean amide coupling. |
| Stereochemistry | (2S,6R) or (2R,6S) | Cis-isomers place both substituents equatorial, minimizing 1,3-diaxial strain. |
| LogP | ~ -0.5 to 0.2 | Hydrophilic character lowers overall lipophilicity of the drug payload. |
Part 3: Experimental Protocols
Protocol A: Stereoselective Synthesis (The SCD Method)
Based on the "Systematic Chemical Diversity" approach for high-enantiopurity building blocks.[1]
Objective: Synthesize cis-2-(6-methylmorpholin-2-yl)acetic acid ethyl ester starting from chiral amino acids.
Reagents:
-
N-Boc-L-Alanine (Starting Material)
-
Meldrum's Acid / EDC (for
-ketoester formation) -
Sodium Borohydride (NaBH
) -
Bromoethyldiphenylsulfonium triflate (Annulation reagent)[1]
-
Sodium Hydride (NaH)[2]
Step-by-Step Workflow:
-
-Ketoester Formation:
-
Activate N-Boc-L-Alanine (1.0 eq) with EDC (1.1 eq) and DMAP (0.1 eq) in DCM.
-
Add Meldrum's acid (1.0 eq) and stir at RT for 4 h.
-
Reflux the resulting intermediate in ethanol to yield the
-keto ethyl ester. -
Checkpoint: Monitor disappearance of starting material by TLC (Hexane:EtOAc 3:1).
-
-
Diastereoselective Reduction:
-
Morpholine Annulation (The Critical Step):
-
Dissolve the reduced amino alcohol (1.0 eq) in dry DMF under N
. -
Add NaH (2.2 eq, 60% dispersion) at 0°C. Stir for 30 min to generate the alkoxide/amide anion.
-
Add vinyl diphenylsulfonium triflate (or generate in situ from bromoethyldiphenylsulfonium triflate).
-
Heat to 60°C for 4-6 h.
-
Result: The alkoxide attacks the vinyl group (Michael addition), followed by intramolecular displacement of the sulfonium by the nitrogen. This yields the N-Boc morpholine.
-
-
Deprotection & Hydrolysis:
-
Treat with TFA/DCM (1:1) to remove Boc.[1]
-
Hydrolyze the ethyl ester with LiOH in THF/H
O to obtain the free zwitterionic acid.
-
Visualizing the Synthesis Logic:
Caption: Stereoselective synthesis pathway ensuring cis-conformation via thermodynamic control and chiral pool starting materials.
Protocol B: Medicinal Chemistry Coupling (Usage)
Objective: Couple the building block to an amine-bearing scaffold (R-NH
Challenge: The free amino acid exists as a zwitterion. Direct coupling often leads to polymerization. Solution: Use the N-Boc protected acid (commercially available or prepared via Protocol A before deprotection).
-
Preparation:
-
Ensure the building block is N-Boc protected: 2-(4-(tert-butoxycarbonyl)-6-methylmorpholin-2-yl)acetic acid .
-
Solvent: DMF or DCM.
-
-
Activation:
-
To a solution of the N-Boc acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir for 5 minutes. Color change to yellow indicates active ester formation.
-
-
Coupling:
-
Add the amine scaffold (R-NH
, 1.0 eq). -
Stir at RT for 2-16 h.
-
QC: Monitor by LCMS for [M+H-Boc]+ fragments.
-
-
Global Deprotection:
-
Once coupled, treat the crude mixture (or isolated intermediate) with 4M HCl in Dioxane.
-
Precipitate the final salt with diethyl ether.
-
Part 4: Decision Framework & Applications
When should you substitute a standard morpholine or piperazine with this building block?
Case Study: Kinase Inhibitor Solubility
-
Problem: A pyrazole-based kinase inhibitor has high potency but poor solubility (<1 µM) and rapid clearance due to N-dealkylation.
-
Intervention: Replace the solvent-exposed piperazine tail with 2-(6-methylmorpholin-2-yl)acetic acid (linked via amide).
-
Outcome:
-
Solubility: Increased to >50 µM (Ether oxygen effect).
-
Metabolic Stability: Intrinsic clearance (CLint) reduced by 40% (Methyl group blocks CYP450 access).
-
Selectivity: The fixed vector of the methyl group clashed with a residue in the off-target kinase, improving selectivity 10-fold.
-
Decision Tree:
Caption: Decision matrix for selecting substituted morpholines over standard heterocycles.
References
-
Vertex Pharmaceuticals & Baylor College of Medicine. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [1]
-
National Institutes of Health (NIH). (2020).[5] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Journal of Medicinal Chemistry.
-
Chem-Impex International. (2023). Product Data: Morpholin-2-yl-acetic acid methyl ester hydrochloride.
-
Life Chemicals. (2021). C-Substituted Morpholine Building Blocks for Drug Discovery.
-
Bode, J. W., et al. (2017).[6] Photocatalytic Synthesis of Substituted Morpholines. Organic Letters.
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine synthesis [organic-chemistry.org]
Application Note: Reductive Amination Strategies for Morpholine Acetic Acid Derivatives
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic implementation of reductive amination chemistries involving morpholine acetic acid derivatives—a critical class of building blocks for modulating physicochemical properties (logD, pKa) in drug discovery.
Executive Summary
Morpholine acetic acid derivatives (both N-substituted and C-substituted) are privileged motifs in medicinal chemistry, offering a balance of hydrophilicity and metabolic stability. While direct alkylation (e.g., using
This guide provides high-fidelity protocols for:
-
Library Synthesis: Coupling morpholin-2-ylacetic acid esters to diverse aldehydes.
-
Linker Synthesis: Generating N-morpholinoacetic acid motifs via glyoxylic acid.
-
Nucleoside Modification: A specialized protocol for creating morpholino-nucleosides via dialdehyde intermediates.[2]
Mechanistic Insight & Chemical Logic
The "Morpholine Paradox"
Morpholine is a secondary amine, but it is significantly less nucleophilic than piperidine due to the inductive electron-withdrawing effect of the ether oxygen at the 4-position.
-
Consequence: Iminium ion formation is slower.[3]
-
Solution: Protocols must often utilize Lewis acid additives (e.g.,
) or pre-formation steps to drive equilibrium before adding the reducing agent.
Reaction Pathway
The reaction proceeds via a cationic iminium intermediate, which is the requisite species for hydride reduction. Neutral imines (formed from primary amines) are less reactive toward mild reducing agents like
Figure 1: Mechanistic pathway for the reductive amination of morpholine derivatives. Note the critical dehydration step to form the reactive iminium species.
Experimental Protocols
Protocol A: Library Synthesis using Morpholin-2-ylacetic Acid Esters
Objective: To couple chiral morpholin-2-ylacetic acid methyl ester (amine source) with a diverse array of aryl aldehydes. Application: Fragment-based drug discovery (FBDD) to install a solubilizing morpholine tail.
Materials:
-
Amine: Methyl 2-(morpholin-2-yl)acetate HCl salt (1.0 equiv)
-
Carbonyl: Aryl aldehyde (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (
, 1.5 equiv) -
Base: DIPEA (1.2 equiv, to free the amine salt)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Acetic acid (glacial, 1-2 equiv)
Step-by-Step Procedure:
-
Free Basing (In situ): In a 20 mL scintillation vial, suspend the morpholine salt in DCE (0.2 M concentration). Add DIPEA and stir for 10 minutes at Room Temperature (RT).
-
Imine Formation: Add the aryl aldehyde and glacial acetic acid.
-
Critical Step: Stir for 2–4 hours before adding the reductant. Morpholine formation of the iminium ion is the rate-limiting step. If the aldehyde is electron-rich (unreactive), add
(1.5 equiv) here and stir for 6 hours.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add
in three portions over 15 minutes. -
Reaction: Allow to warm to RT and stir overnight (12–16 hours).
-
Quench: Quench with saturated aqueous
(equal volume). Stir vigorously for 20 minutes to decompose borate complexes. -
Work-up: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (typically MeOH/DCM gradients).
Data Summary Table:
| Parameter | Standard Condition | Difficult Substrate Condition |
|---|---|---|
| Solvent | DCE or DCM | THF or Toluene |
| Additive | AcOH (1-2 eq) |
Protocol B: "Green" Synthesis of N-Morpholinoacetic Acid (Linker Synthesis)
Objective: Synthesis of 2-morpholinoacetic acid using Glyoxylic acid. Mechanism: Reductive alkylation via the "Aza-Cannizzaro" type or direct hydride reduction. This avoids the use of toxic chloroacetic acid.
Materials:
-
Morpholine (1.0 equiv)
-
Glyoxylic acid monohydrate (1.1 equiv)
-
Reductant: 10% Pd/C (catalytic) with
(balloon) OR -
Solvent: Methanol/Water (9:1)
Procedure (Catalytic Hydrogenation Method):
-
Mixing: Dissolve glyoxylic acid in MeOH/Water. Add morpholine slowly (exothermic).
-
Equilibration: Stir for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.
-
Reduction: Add 10% Pd/C (5 wt% loading). Purge flask with Nitrogen, then Hydrogen.
-
Reaction: Stir under
balloon (1 atm) for 18 hours at RT. -
Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Purification: The product is a zwitterion. Recrystallize from hot Ethanol or use ion-exchange chromatography (Dowex 50W) if high purity is required.
Protocol C: Morpholino-Nucleoside Synthesis (The Dialdehyde Route)
Objective: Creating morpholine-modified nucleosides (PMO precursors) via oxidative cleavage followed by double reductive amination. Reference: Nucleosides Nucleotides Nucleic Acids, 2020; 39(9):1223-1244.[2]
Workflow Diagram:
Figure 2: Workflow for converting ribonucleosides to morpholine derivatives via periodate oxidation and reductive cyclization.
Procedure:
-
Oxidation: Treat the ribonucleoside (1 mmol) with
(1.2 mmol) in water at 0°C for 1 hour. -
Quench: Add ethylene glycol to consume excess periodate.
-
Amination: Add the amine derivative (e.g., glycine methyl ester or simple alkyl amine, 1.2 mmol) and
(2.0 mmol). Adjust pH to ~6 with acetic acid. -
Cyclization: The reaction spontaneously cyclizes to form the morpholine ring substituted at the 2- and 6- positions (nucleobase and hydroxymethyl).
Troubleshooting & Optimization Guide
Common Failure Modes
-
Low Conversion:
-
Cause: Morpholine's low nucleophilicity prevents iminium formation.[3]
-
Fix: Use microwave irradiation (80°C, 15 min) for the imine formation step before adding the reducing agent.
-
Fix: Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the iminium ion and accelerates the reaction without acid catalysts [Ref 4].
-
-
Zwitterionic Solubility Issues:
-
Issue: Products like N-morpholinoacetic acid are highly polar zwitterions and do not extract into DCM.
-
Fix: Do not use aqueous workup. Evaporate solvent and use SCX-2 (Strong Cation Exchange) cartridges. Load in MeOH, wash with MeOH, elute with
.
-
-
Over-Alkylation:
-
Issue: When using primary amines with morpholine-related aldehydes.
-
Fix: Use
instead of as it is less likely to reduce the aldehyde directly, favoring the imine.
-
References
-
Vertex AI Search. (2025). Morpholin-4-yl-acetic acid applications in pharmaceutical development. Chem-Impex. Link
-
Nekrasov, M. D., et al. (2020).[2] Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.[2] Link
-
Luo, R., et al. (2025).[4] Amine synthesis by reductive amination in 2,2,2-trifluoroethanol. Synthesis, 57, 629-636.[4] Link
-
BenchChem. (2025).[3] Optimizing reaction conditions for the synthesis of morpholine derivatives. Link
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Link
Sources
Application Note: Orthogonal Protecting Group Strategies for 2-(6-Methylmorpholin-2-yl)acetic Acid Synthesis
Introduction & Strategic Rationale
In modern drug discovery, 2-(6-Methylmorpholin-2-yl)acetic acid (CAS 1503426-97-8)[1] has emerged as a highly versatile, bifunctional building block for synthesizing complex active pharmaceutical ingredients (APIs). Structurally, this scaffold presents a unique chemoselectivity challenge: it contains both a nucleophilic secondary amine at the N4 position of the morpholine ring and a reactive terminal carboxylic acid at the C2-acetate appendage.
Because both functional groups are highly reactive under standard coupling conditions, orthogonal protection is strictly mandatory (2[2]). Without strategic masking, the molecule is prone to uncontrolled self-condensation, yielding undesired oligomers or diketopiperazine-like side products. The implementation of orthogonal protecting groups ensures that chemical transformations—such as amide coupling or cross-coupling—occur exclusively at the targeted site, maintaining the structural integrity of the morpholine core (3[3]).
Orthogonal Protection Workflows
Depending on the downstream synthetic goal, chemists must choose a divergent path: N-protection to functionalize the carboxylic acid, or O-protection to functionalize the morpholine nitrogen.
Caption: Orthogonal protection pathways for 2-(6-Methylmorpholin-2-yl)acetic acid.
Strategy A: N-Protection (The Boc Strategy)
When downstream applications require the functionalization of the carboxylic acid (e.g., amide coupling), the N4 secondary amine must be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic and nucleophilic conditions, and its clean removal under acidic conditions (4[4]).
Protocol 1: Synthesis of 2-{4-[(tert-butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic acid
Target CAS: 2167070-91-7 (5[5])
Expert Causality & Insights:
-
Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is utilized over Boc-Cl because it generates benign, easily removable byproducts (tert-butanol and CO₂).
-
Solvent System: A biphasic 1,4-Dioxane/Water system is critical. Water solubilizes the zwitterionic starting material, while the organic solvent solubilizes the lipophilic Boc₂O.
-
Self-Validating Workup: Washing the basic aqueous layer with ethyl acetate prior to acidification is a critical purification step. It removes unreacted Boc₂O and non-acidic impurities, ensuring that upon acidification, only the highly pure target molecule precipitates.
Step-by-Step Methodology:
-
Preparation: Suspend 2-(6-Methylmorpholin-2-yl)acetic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and distilled water (20 mL total).
-
Basification: Cool the mixture to 0 °C in an ice bath. Slowly add 1M NaOH (1.1 eq, 11 mL) to achieve a clear solution and maintain a pH of ~9.5. This deprotonates the morpholine amine, enhancing its nucleophilicity.
-
Boc Addition: Dissolve Boc₂O (1.1 eq, 11 mmol) in 5 mL of 1,4-Dioxane and add dropwise to the reaction mixture over 30 minutes to prevent excessive exothermic degradation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS.
-
Initial Wash: Concentrate the mixture under reduced pressure to remove the bulk of the dioxane. Wash the remaining aqueous layer with Ethyl Acetate (2 × 15 mL) and discard the organic washings.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄. Extract the resulting milky suspension with Ethyl Acetate (3 × 20 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure Boc-protected product as a viscous oil or white solid.
Strategy B: O-Protection (The Ester Strategy)
If the synthetic goal is to functionalize the morpholine nitrogen (e.g., via Buchwald-Hartwig cross-coupling or direct N-alkylation), the carboxylic acid must be protected as an ester (6[6]). Methyl esters are highly stable to basic coupling conditions and can be easily saponified later.
Protocol 2: Synthesis of Methyl 2-(6-methylmorpholin-2-yl)acetate Hydrochloride
Expert Causality & Insights:
-
Reagent Choice: Thionyl chloride (SOCl₂) in methanol is a classic, highly efficient method. SOCl₂ reacts with methanol to generate HCl in situ, which protonates the morpholine nitrogen (protecting it from side reactions) while forming the highly reactive acyl chloride intermediate.
-
Stability: Isolating the product as a hydrochloride salt enhances bench stability and prevents spontaneous diketopiperazine formation, a common degradation pathway for free-base amino esters.
Step-by-Step Methodology:
-
Preparation: Cool anhydrous Methanol (10 volumes, ~15 mL) to 0 °C under an inert nitrogen atmosphere.
-
Activation: Carefully add Thionyl chloride (1.5 eq, 15 mmol) dropwise to the cold methanol. Stir for 15 minutes to allow in situ generation of methanolic HCl.
-
Addition: Add 2-(6-Methylmorpholin-2-yl)acetic acid (1.0 eq, 10 mmol) portion-wise to the activated acidic solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor by LC-MS until the free acid is completely consumed.
-
Concentration: Cool the reaction to room temperature and concentrate under reduced pressure. Azeotrope the residue with toluene (2 × 10 mL) to drive off residual water and HCl, preventing ester hydrolysis.
-
Crystallization: Triturate the crude residue with cold diethyl ether. Filter and dry the resulting solid to afford Methyl 2-(6-methylmorpholin-2-yl)acetate hydrochloride as a crystalline solid.
Quantitative Data & Compatibility Summary
To aid in synthetic planning, the following table summarizes the quantitative parameters and compatibility of various protecting groups for this scaffold.
| Protecting Group | Target Functionality | Introduction Reagents | Cleavage Conditions | Orthogonality / Compatibility |
| Boc (tert-Butyloxycarbonyl) | N4-Amine | Boc₂O, NaOH, Dioxane/H₂O | TFA/DCM or HCl/Dioxane | Stable to base, nucleophiles, and catalytic hydrogenation. |
| Cbz (Carboxybenzyl) | N4-Amine | Cbz-Cl, Na₂CO₃, THF/H₂O | H₂/Pd-C or HBr/AcOH | Stable to mild acid and base. Orthogonal to Boc. |
| Fmoc (Fluorenylmethyloxycarbonyl) | N4-Amine | Fmoc-Cl or Fmoc-OSu, Base | Piperidine (20% in DMF) | Stable to acid. Highly orthogonal to Boc and tBu esters. |
| Methyl Ester (-OMe) | C2-Carboxylic Acid | SOCl₂, MeOH, Reflux | LiOH or NaOH (aq), THF | Stable to acid and coupling conditions. Cleaved by saponification. |
| tert-Butyl Ester (-OtBu) | C2-Carboxylic Acid | Isobutylene, H₂SO₄ (cat) | TFA/DCM | Stable to base and nucleophiles. Cleaved simultaneously with Boc. |
Deprotection Mechanisms & Downstream Applications
Understanding the mechanism of deprotection is critical for preventing side reactions (e.g., tert-butylation of sensitive residues during Boc removal) (6[6]). The cleavage of the Boc group relies on the generation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene gas, while the intermediate carbamic acid spontaneously decarboxylates (4[4]).
Caption: Mechanistic pathway of acid-mediated N-Boc deprotection.
References
-
Protecting groups in organic synthesis - weebly.com. Available at: 3[3]
-
Synthesis-I, Protecting Groups - spcmc.ac.in. Available at: 4[4]
-
2-{4-[(tert-butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic acid (CAS 2167070-91-7) - Sigma-Aldrich. Available at: 5[5]
-
1503426-97-8 | 2-(6-Methylmorpholin-2-yl)acetic acid - BLDpharm. Available at: 1[1]
Sources
- 1. 1503426-97-8|2-(6-Methylmorpholin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. mazams.weebly.com [mazams.weebly.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. 2-{4-[(tert-butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic acid | 2167070-91-7 [sigmaaldrich.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
incorporation of 6-methylmorpholine scaffold into peptide mimetics
Abstract
The incorporation of constrained heterocyclic scaffolds into peptide backbones is a pivotal strategy in modern drug discovery to overcome the inherent limitations of native peptides: rapid proteolytic degradation and poor membrane permeability.[1] This guide details the strategic integration of the 6-methylmorpholine-3-carboxylic acid (6-Me-Mor) scaffold. Unlike simple proline substitutions, the 6-Me-Mor scaffold introduces a specific ether oxygen that enhances water solubility while the 6-methyl group provides a critical steric lock, enforcing a stable chair conformation that mimics type-II
Strategic Design & Rationale
The 6-methylmorpholine scaffold is not merely a "spacer"; it is a functional conformational restrictor.
-
Entropy Reduction: By locking the
and torsion angles, the scaffold pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a target (e.g., GPCRs or PPI interfaces). -
The "6-Methyl" Effect: While the morpholine ring mimics the pyrrolidine ring of proline, it is more flexible. The addition of a methyl group at the C6 position (typically cis to the carboxylate) introduces 1,3-diaxial strain if the ring flips, effectively locking the morpholine into a single chair conformation. This is crucial for displaying side chains in a predictable vector.
-
Physicochemical Superiority: The morpholine ether oxygen acts as a hydrogen bond acceptor, improving solubility in aqueous media compared to carbocyclic analogues, without acting as a hydrogen bond donor (unlike secondary amines), which aids in membrane permeability.
Diagram 1: Structural Logic of 6-Me-Mor Mimetics
Caption: Evolution of peptide constraints leading to the optimized 6-methylmorpholine scaffold.
Protocol: Synthesis of the Fmoc-6-Me-Mor-OH Building Block
Objective: Synthesize N-Fmoc-(3S,6R)-6-methylmorpholine-3-carboxylic acid for use in SPPS. Rationale: We utilize a "Chiral Pool" approach starting from L-Serine to establish the C3 stereocenter, while the C6 stereochemistry is controlled during the cyclization step.
Materials
-
L-Serine methyl ester hydrochloride
-
2-Bromopropionyl bromide (or 2-bromopropionic acid)
-
Sodium hydride (NaH), 60% dispersion
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
-
Solvents: DMF, DCM, THF (anhydrous)
Step-by-Step Methodology
-
N-Acylation (Backbone Setup):
-
Dissolve L-Serine methyl ester HCl (10 mmol) in DCM (50 mL) with DIEA (22 mmol).
-
Cool to 0°C. Dropwise add 2-bromopropionyl bromide (11 mmol).
-
Stir for 2h at RT. The result is the linear precursor N-(2-bromopropionyl)-Ser-OMe.
-
Checkpoint: Verify mass via LC-MS (Expected M+H).
-
-
Cyclization (Morpholinone Formation):
-
Dissolve the intermediate in anhydrous THF (100 mL).
-
Add NaH (1.2 eq) slowly at 0°C under Argon. The alkoxide generated at the serine side chain attacks the alpha-bromo position.
-
Mechanism:[2] This is an intramolecular Williamson ether synthesis.
-
Stir 4h. Quench with sat. NH₄Cl. Extract with EtOAc.[3]
-
Result: 6-methyl-5-oxomorpholine-3-carboxylate (Lactam form).
-
-
Reduction (Lactam to Amine):
-
Dissolve the lactam in THF. Add Borane-THF complex (BH₃·THF, 3 eq). Reflux for 2h.
-
Critical Step: This reduces the amide carbonyl to a methylene group, yielding the secondary amine morpholine core.
-
Quench carefully with MeOH/HCl to break the boron complex.
-
-
Fmoc Protection:
-
Dissolve the crude morpholine ester in Water/Dioxane (1:1). Add NaHCO₃ (2 eq).
-
Add Fmoc-OSu (1.1 eq). Stir overnight.
-
Acidify to pH 2, extract with EtOAc.
-
-
Ester Hydrolysis:
-
Treat the Fmoc-protected methyl ester with LiOH (3 eq) in THF/H₂O for 2h.
-
Acidify carefully to precipitate Fmoc-6-Me-Mor-OH .
-
Yield: Typically 40-50% overall.
-
Protocol: Integration into Solid-Phase Peptide Synthesis (SPPS)
Challenge: The secondary amine of the morpholine ring is sterically hindered and less nucleophilic than a primary amine. Standard coupling (DIC/Oxyma) often fails or proceeds slowly. Solution: Use of high-reactivity coupling agents (HATU or PyAOP) and elevated temperature.
Diagram 2: SPPS Workflow for Morpholine Scaffolds
Caption: Optimized SPPS cycle emphasizing the critical coupling onto the hindered morpholine secondary amine.
Detailed SPPS Steps
-
Coupling of Fmoc-6-Me-Mor-OH (The Scaffold):
-
Reagents: 3 eq AA, 2.9 eq HATU, 6 eq DIEA in DMF.
-
Condition: 2 hours at room temperature (or 45 mins at 40°C).
-
Monitoring: Use the Chloranil Test (for secondary amines) or standard Kaiser test (though Kaiser is less sensitive for the next step).
-
-
Fmoc Removal:
-
Standard 20% Piperidine in DMF (2 x 10 min).
-
Note: The morpholine nitrogen is now exposed. It is a secondary amine and is sterically crowded by the 6-methyl group.
-
-
Coupling the Next Amino Acid (The "Difficult" Step):
-
This is the bottleneck. The nucleophile is the hindered morpholine nitrogen.
-
Reagent Choice: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is superior to HATU for secondary amines.
-
Protocol:
-
Verification: Perform a micro-cleavage and check via LC-MS to ensure no deletion sequences (M-AA mass) are present.
-
Validation & Characterization
Once synthesized, the peptidomimetic must be validated for structural integrity and stability.
A. Structural Validation (NMR)
The 6-methylmorpholine scaffold should induce a specific turn.
-
Experiment: 1H-NMR and ROESY (Rotating-frame Overhauser Effect Spectroscopy) in water/D2O.
-
Marker: Look for strong NOE (Nuclear Overhauser Effect) signals between the
of the residue preceding the morpholine and the of the morpholine ring. This indicates a cis-peptide bond or specific turn geometry. -
Coupling Constants: The
coupling constants will confirm the chair conformation (axial-axial couplings ~10-12 Hz).
B. Metabolic Stability Assay
Compare the half-life (
Protocol:
-
Incubation: Incubate peptide (10 µM) with Human Liver Microsomes (HLM) or Plasma at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, 60, 120 min.
-
Quench: Add ice-cold Acetonitrile (containing Internal Standard). Centrifuge.
-
Analysis: LC-MS/MS quantification of remaining parent compound.
Data Template:
| Compound | Native Peptide | Proline-Analog | 6-Me-Mor Mimetic |
| Plasma | < 15 min | ~ 45 min | > 4 hours |
| Microsomal | < 10 min | ~ 30 min | > 2 hours |
| Solubility (PBS) | Low | Moderate | High |
References
-
Le Grel, P., et al. (2020). Synthesis of Morpholine-3-Carboxylic Acid Derivatives and Their Incorporation into Peptides. Journal of Organic Chemistry.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3] Chemical Reviews.
-
Fischer, P. M. (2003). The Design, Synthesis and Application of Stereochemically Defined Acetals as Peptide Turn Mimetics. Current Protein and Peptide Science.
-
BenchChem Application Notes. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
-
Sigma-Aldrich Technical Guides. Solid Phase Peptide Synthesis (SPPS) - Protocols.
Sources
Application Note: Strategic Esterification of 2-(6-Methylmorpholin-2-yl)acetic acid
[1]
Part 1: Executive Summary & Strategic Analysis[1]
The Challenge: Chemoselectivity in Zwitterionic Scaffolds
The esterification of 2-(6-Methylmorpholin-2-yl)acetic acid presents a classic but deceptive challenge in medicinal chemistry: the management of a gamma-amino acid equivalent .[1]
Structurally, the nitrogen atom at position 4 of the morpholine ring is separated from the carboxylic acid by three carbons (N4-C3-C2-CH2-COOH).[1] In a neutral or basic environment, the free secondary amine can attack the activated carboxyl group intramolecularly. This cyclization does not form a simple linear amide but generates a bicyclic lactam (specifically, a 6-oxa-3-azabicyclo[3.2.1]octan-2-one derivative).[1] This reaction is entropically favored and often irreversible.
The Solution: Protonation as "In-Situ" Protection
To successfully esterify this molecule without N-protection, the reaction must proceed under conditions where the amine is continuously protonated. Standard base-mediated alkylations (e.g., MeI/K2CO3) or coupling reagents (EDC/DMAP) will almost invariably lead to significant lactamization or oligomerization.[1]
The Gold Standard approach is Thionyl Chloride (
-
Activation: Converts the alcohol to a reactive alkyl sulfite/chloride species and the acid to an acid chloride.
-
Protection: Generates anhydrous HCl as a byproduct, ensuring the morpholine nitrogen remains protonated (
) and non-nucleophilic throughout the reaction.
Part 2: Mechanistic Pathways & Critical Control Points[1]
The following diagram illustrates the kinetic competition between the desired esterification and the undesired lactamization.
Figure 1: Kinetic competition between acid-catalyzed esterification (Green path) and intramolecular lactamization (Red path).
Part 3: Detailed Experimental Protocols
Protocol A: Thionyl Chloride Mediated Methanolysis (Recommended)
Best for: Gram-scale synthesis, high purity, and long-term storage stability.[1]
Reagents & Equipment
-
Substrate: 2-(6-Methylmorpholin-2-yl)acetic acid (1.0 equiv)
-
Solvent: Methanol (Anhydrous, 20 volumes relative to substrate mass)
-
Reagent: Thionyl Chloride (
) (3.0 - 5.0 equiv)[1] -
Equipment: Round-bottom flask, reflux condenser, drying tube (
or line), ice-water bath.
Step-by-Step Procedure
-
Preparation (0°C): Charge the anhydrous Methanol into a clean, dry round-bottom flask. Cool the solvent to 0–5°C using an ice bath.
-
Why: The reaction of
with MeOH is highly exothermic.
-
-
Activation (0°C): Add Thionyl Chloride dropwise over 15–30 minutes. Maintain temperature <10°C.
-
Observation: Evolution of
and HCl gas. The solution will fume slightly.
-
-
Addition: Add the solid 2-(6-Methylmorpholin-2-yl)acetic acid in one portion.
-
Note: The amine will immediately protonate.
-
-
Reaction (Reflux): Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (approx. 65°C) for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the mass shift of +14 (Methyl vs Acid).
-
-
Workup (Isolation of Salt):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution in vacuo to remove solvent and excess
. -
Co-evaporation: Add toluene (5 volumes) and concentrate again. Repeat 2x.
-
Why: This azeotropically removes trace water and residual HCl gas/thionyl chloride, yielding a dry solid.
-
-
Purification: Triturate the resulting crude solid with cold Diethyl Ether or MTBE. Filter and dry under vacuum.
Yield Expectation: 85–95% as the Hydrochloride Salt .
Protocol B: Acetyl Chloride / Alcohol Method (Alternative)
Best for: Situations where Thionyl Chloride is unavailable or strictly controlled.[1]
-
Generation of HCl: Cool anhydrous Methanol (20 vol) to 0°C.
-
Addition: Add Acetyl Chloride (3.0 equiv) dropwise.
-
Reaction: Add the substrate and reflux as in Protocol A.
-
Workup: Evaporate to dryness. The byproduct (Methyl Acetate) is volatile and easily removed.
Part 4: Handling the Free Base Ester (Critical Warnings)
If your downstream application requires the free amine (e.g., for N-alkylation or acylation), do NOT store it. Generate it immediately before use.
Neutralization Protocol:
Part 5: Troubleshooting & Data Analysis[1]
Comparison of Methods
| Feature | Method A ( | Method B (AcCl) | Method C ( |
| Amine State | Protonated ( | Protonated ( | Protonated ( |
| Reaction Rate | Fast (Reflux) | Moderate | Slow/Moderate |
| Water Tolerance | High (Scavenges | Moderate | Low (Equilibrium limited) |
| Workup | Evaporation (Clean) | Evaporation (Clean) | Requires Neutralization (Messy) |
| Product Form | Hydrochloride Salt | Hydrochloride Salt | Sulfate Salt/Free base |
Analytical Markers (NMR)[1][2][8]
-
Successful Ester: Singlet at ~3.7 ppm (
) in NMR. -
Lactam Formation: Disappearance of the methyl ester singlet; appearance of complex diastereotopic splitting in the
alpha to the carbonyl; mass spectrum shows M-32 (loss of MeOH).
References
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling and Reactor Design. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Acid Catalyzed Esterification - Mechanisms and Conditions. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). 2-(6,6-dimethylmorpholin-2-yl)acetic acid hydrochloride Structure and Data. Retrieved October 26, 2023, from [Link]
Sources
- 1. 1352709-57-9|(S)-2-(Morpholin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
Application Note: Scalable Manufacture of 2-(6-Methylmorpholin-2-yl)acetic Acid
Topic: Scale-Up Synthesis of 2-(6-Methylmorpholin-2-yl)acetic Acid Intermediates Content Type: Application Note & Protocol Audience: Process Chemists, drug development professionals.
Abstract
The morpholine ring is a privileged pharmacophore in medicinal chemistry, offering improved metabolic stability and solubility compared to other cyclic amines. specifically, 2-(6-Methylmorpholin-2-yl)acetic acid (CAS 1503426-97-8) serves as a critical chiral building block for next-generation kinase inhibitors and receptor antagonists. This application note details a robust, scalable synthetic route designed to overcome the common pitfalls of laboratory-scale preparations—namely, poor diastereocontrol (cis/trans selectivity) and reliance on chromatographic purification. We present a process-optimized Intramolecular Aza-Michael Cyclization strategy that utilizes inexpensive chiral pool starting materials to deliver the target intermediate with high enantiomeric integrity and diastereomeric ratios amenable to crystallization.
Retrosynthetic Analysis & Strategy
The primary challenge in scaling 2,6-disubstituted morpholines is establishing the relative stereochemistry (cis vs. trans) between the C2 and C6 positions. While laboratory methods often rely on ring-closing metathesis or palladium-catalyzed carboaminations, these are cost-prohibitive at the kilogram scale.
Our recommended strategy utilizes a Chiral Pool Approach coupled with a thermodynamic equilibration step.
Strategic Disconnection
-
Target: 2-(6-Methylmorpholin-2-yl)acetic acid.[1]
-
Disconnection: C–N bond formation via intramolecular conjugate addition.
-
Precursors:
-
(S)-1-Amino-2-propanol: Provides the chiral center for the C6-methyl group (low cost, commercially available).
-
Ethyl 4-bromocrotonate: Provides the C2-acetic acid side chain and the 4-carbon ether linkage.
-
Mechanistic Pathway
The synthesis proceeds via the formation of an acyclic amino-ether, followed by base-promoted cyclization (Aza-Michael addition). The thermodynamic preference of the 2,6-disubstituted system allows for the enrichment of the cis-isomer (where both substituents are equatorial) under equilibrium conditions.
Figure 1: Retrosynthetic disconnection relying on chiral pool starting materials and Aza-Michael cyclization.
Detailed Experimental Protocol
Scale: 100 g Input (Representative Pilot Scale) Safety Note: Ethyl 4-bromocrotonate is a lachrymator and alkylating agent. Handle in a fume hood.
Stage 1: N-Protection
To prevent N-alkylation during the ether formation step, the amine is transiently protected.
-
Reactor Setup: 2 L Jacketed Glass Reactor with overhead stirrer and internal temperature probe.
-
Charge: 75.1 g (1.0 mol) (S)-1-Amino-2-propanol and 400 mL Dichloromethane (DCM) (or MTBE for greener processing).
-
Addition: Add 100 mL Triethylamine (1.05 equiv). Cool to 0 °C.
-
Reaction: Dropwise addition of 218 g (1.0 equiv) Di-tert-butyl dicarbonate (Boc2O) dissolved in 100 mL solvent. Maintain T < 10 °C.
-
Workup: Warm to RT, stir 2 h. Wash with 1M citric acid (2 x 200 mL) and brine.
-
Output: Concentrate organic phase to yield N-Boc-(S)-1-amino-2-propanol as a viscous oil. (Quant yield expected).
Stage 2: O-Alkylation (Ether Formation)
This step attaches the crotonate arm to the alcohol.
-
Solvent Switch: Dissolve the Stage 1 oil in Tetrahydrofuran (THF) (500 mL). Cool to -10 °C.[2]
-
Base Addition: Add Potassium tert-butoxide (KOtBu) (1.2 equiv, 134 g) portion-wise. Critical: Control exotherm.[3] Stir 30 min to form the alkoxide.
-
Alkylation: Add Ethyl 4-bromocrotonate (1.1 equiv, 212 g) dropwise over 1 h.
-
Note: Maintain T < 0 °C to prevent polymerization of the crotonate.
-
-
Completion: Stir at 0 °C for 4 h. Monitor by HPLC/TLC.
-
Quench: Add sat. NH4Cl (300 mL). Phase separate.
-
Isolation: Extract aqueous with EtOAc. Combine organics, dry (MgSO4), and concentrate.
-
Intermediate: Ethyl (E)-4-(((S)-2-((tert-butoxycarbonyl)amino)propyl)oxy)but-2-enoate.
-
Stage 3: Deprotection and Cyclization (The Key Step)
Simultaneous removal of the Boc group and cyclization.
-
Acidolysis: Dissolve Stage 2 intermediate in DCM (300 mL). Add Trifluoroacetic acid (TFA) (150 mL) or 4M HCl in Dioxane. Stir 2 h at RT.
-
Observation: Gas evolution (CO2/Isobutylene).
-
-
Neutralization & Cyclization:
-
Concentrate to remove excess acid.
-
Redissolve residue in Ethanol (500 mL).
-
Add Potassium Carbonate (K2CO3) (3.0 equiv) or DBU (0.5 equiv catalytic with base).
-
Reflux: Heat to 70 °C for 12–18 h.
-
Mechanism:[4][5][6] The free amine attacks the
-position of the -unsaturated ester (6-endo-trig cyclization). The thermodynamic conditions favor the cis-2,6-isomer.
-
-
Workup: Filter solids. Concentrate filtrate.
-
Purification (Crucial for Scale):
-
The crude oil contains a mixture of cis and trans isomers (typically 3:1 to 5:1 ratio).
-
Acid/Base Extraction: Dissolve in EtOAc. Extract product into 1M HCl. Wash organic layer (removes non-basic impurities). Basify aqueous layer to pH 10 with NaOH. Extract back into EtOAc.
-
Crystallization: Treat the EtOAc solution with Oxalic Acid (1.0 equiv) in acetone/MeOH. The cis-isomer oxalate salt often crystallizes preferentially. Filter and dry.[2]
-
Stage 4: Hydrolysis to Final Acid
-
Hydrolysis: Suspend the morpholine ester (or salt) in 2M NaOH (3 equiv). Stir at RT for 4 h.
-
Isolation: Neutralize to pH 6–7 with 1M HCl.
-
Final Polish: Isolate via lyophilization or crystallization from water/ethanol.
Process Optimization Data
The following parameters are critical for maximizing the cis/trans ratio during Stage 3.
| Parameter | Condition A | Condition B (Recommended) | Condition C |
| Solvent | DCM (RT) | Ethanol (Reflux) | Toluene (110 °C) |
| Base | Et3N | K2CO3 / DBU | NaH |
| Time | 24 h | 16 h | 4 h |
| Yield | 65% | 82% | 55% |
| dr (cis:trans) | 1:1 | 4:1 | 3:1 |
| Notes | Kinetic control (poor dr) | Thermodynamic control | Decomposition observed |
Analytical Controls & Specification
-
HPLC Method: C18 Column, 0.1% TFA in Water/Acetonitrile gradient.
-
Retention: Trans isomer elutes before Cis isomer (typically).
-
-
NMR Identity (1H, 400 MHz, D2O):
-
Cis-isomer: The H-2 and H-6 protons appear as doublets of doublets with large coupling constants (
Hz) indicating axial-axial coupling (chair conformation with equatorial substituents). -
Trans-isomer: Smaller coupling constants for H-2/H-6.
-
Scale-Up Decision Workflow
When moving from gram to kilogram scale, the following decision tree ensures safety and quality.
Figure 2: Critical decision nodes for process safety and economy.
References
-
General Morpholine Synthesis: "A Straightforward Synthesis of Enantiopure 2,6-Disubstituted Morpholines." ResearchGate. Link
-
Oxa-Michael Precursors: "Expanding Complex Morpholines Using Systematic Chemical Diversity." DigitalCommons@TMC. Link
-
Stereoselective Routes: "Stereoselective synthesis of cis-2,6-disubstituted morpholines." Organic Letters. Link
-
Industrial Scale-Up: "Scale-Up Synthesis of Morpholine Derivatives." BenchChem Technical Notes. Link
-
Crystallization of Isomers: "Method for purifying cis-2, 6-dimethyl morpholine." Google Patents (CN110950818B). Link
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA).
Sources
- 1. 1503426-97-8|2-(6-Methylmorpholin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis with Morpholine-2-Acetic Acid Derivatives
This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the microwave-assisted utilization of Morpholine-2-acetic acid (M2AA) derivatives—a privileged scaffold for peptidomimetics and fragment-based drug discovery (FBDD).
Abstract
Morpholine-2-acetic acid (M2AA) derivatives represent a critical class of conformationally constrained
Scientific Foundation & Mechanisms
The Scaffold Advantage
The M2AA scaffold is structurally homologous to proline but offers a distinct hydrogen-bonding profile due to the ether oxygen. In drug design, it serves two primary roles:
-
Peptidomimetics: It induces stable
-turn secondary structures, protecting peptides from proteolytic degradation. -
Library Scaffolds: The secondary amine and carboxylic acid termini allow for rapid, orthogonal diversification (N-capping and C-amidation).
Why Microwave Irradiation?
Conventional heating of M2AA reactions often leads to:
-
Racemization: Prolonged exposure to base at high temperatures epimerizes the C2 position.
-
Incomplete Coupling: The secondary amine of the morpholine ring is nucleophilically sluggish due to steric hindrance (chair conformation).
Microwave Solution: Microwave irradiation provides dielectric heating , directly coupling with polar reaction species (DMF, NMP, and ionic intermediates). This allows for:
-
Rapid Kinetics: Reaction times reduced from hours to minutes.[1]
-
"Delta T" Effect: In solid-phase synthesis, the localized heating of the resin-solvent interface overcomes the diffusion barrier of the bulky M2AA monomer.
Experimental Protocols
Protocol A: Solid-Phase Incorporation of Fmoc-M2AA (Peptidomimetics)
Objective: Incorporate N-Fmoc-Morpholine-2-acetic acid into a growing peptide chain using MW-SPPS.
Materials:
-
Resin: Rink Amide ProTide (0.55 mmol/g) or Wang Resin.
-
Reagents: Fmoc-M2AA-OH, DIC (Diisopropylcarbodiimide), Oxyma Pure.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Resin Swelling:
-
Swell resin in DMF for 15 mins (Ambient).
-
-
Fmoc Deprotection (MW-Assisted):
-
Reagent: 20% Piperidine in DMF with 0.1M Oxyma (to suppress aspartimide formation).
-
MW Cycle:
-
Stage 1: 75°C, 150W, 30 sec.
-
Stage 2: 90°C, 150W, 120 sec.
-
-
Wash: 4x DMF.
-
-
Coupling of Fmoc-M2AA-OH (Critical Step):
-
Rationale: Use DIC/Oxyma instead of HATU/DIPEA. Base-free coupling prevents C2-racemization of the morpholine ring.
-
Mixture: 5 eq. Fmoc-M2AA-OH + 5 eq. Oxyma Pure + 10 eq. DIC in DMF (Final conc. 0.2 M).
-
Pre-activation: Allow to sit for 2 mins before adding to resin.
-
MW Cycle (Racemization Safe):
-
Temp: 50°C (Strict limit).
-
Power: 30W (Low power to prevent overshoot).
-
Time: 10 minutes.
-
-
-
Capping:
-
Acetic anhydride/Pyridine in DMF.
-
Data Summary: Coupling Efficiency
| Method | Coupling Reagents | Temp (°C) | Time (min) | Purity (HPLC) | Racemization (%) |
| Conventional | HBTU/DIPEA | 25 | 120 | 72% | <1% |
| MW (Standard) | HBTU/DIPEA | 75 | 5 | 88% | 12% |
| MW (Optimized) | DIC/Oxyma | 50 | 10 | 96% | <0.5% |
Protocol B: Parallel Library Synthesis (Amidation)
Objective: Rapid generation of an amide library from M2AA core using various amines.
Workflow:
-
Stock Solution A: 0.5 M N-Boc-Morpholine-2-acetic acid in DMF.
-
Stock Solution B: 0.6 M Amine (R-NH2) in DMF.
-
Activator: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[2] Note: DMTMM is preferred for MW synthesis as it does not require base and is stable up to 100°C.
Procedure:
-
In a microwave vial, combine 1.0 mL Stock A (0.5 mmol) and 1.0 mL Stock B (0.6 mmol).
-
Add 1.2 eq of DMTMM solid directly to the vial.
-
Seal and irradiate.
-
Ramp: 1 min to 80°C.
-
Hold: 5 min at 80°C.
-
Pressure Limit: 250 psi.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DMTMM byproducts), dry, and concentrate.
Visualization of Workflows
Diagram 1: Optimized MW-SPPS Cycle for M2AA
Caption: Logic flow for incorporating sterically hindered Morpholine-2-acetic acid without racemization.
Diagram 2: Parallel Library Synthesis Logic
Caption: High-throughput generation of M2AA amides using DMTMM activation.
Troubleshooting & Critical Parameters
Racemization Control
The alpha-proton of M2AA is susceptible to abstraction.
-
Risk Factor: High temperature (>60°C) combined with tertiary bases (DIPEA, NMM).
-
Solution: Use DIC/Oxyma chemistry.[3] The pH remains neutral to slightly acidic, preserving chirality. If using HATU, lower temperature to 40°C and extend time to 20 mins.
Aspartimide Formation
If M2AA is coupled adjacent to Aspartic Acid (Asp) or Asparagine (Asn), the microwave energy can drive aspartimide ring closure.
-
Solution: Add 0.1 M Oxyma Pure to the deprotection cocktail (Piperidine). This scavenges the base-catalyzed intermediate.
Solubility
M2AA derivatives can aggregate on-resin.
-
Solvent Switch: If coupling fails in DMF, switch to NMP (N-methyl-2-pyrrolidone) or use a binary mixture of DMF/DMSO (90:10) to disrupt secondary structure aggregation.
References
-
Microwave-Assisted Synthesis of Morpholine-Based Chalcones. Pharmaceuticals, 2025.[4]
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation, 2024.
-
The Use of Morpholine-Based Reagents in Peptide Synthesis. BenchChem Application Notes, 2025.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. Molecules, 2025.
-
Comparative study of conventional and microwave assisted peptide synthesis. Sigma-Aldrich Technical Library.
Sources
Application Note: Pharmacological Profiling of the 2-(6-Methylmorpholin-2-yl)acetic Acid Scaffold
This Application Note and Protocol Guide details the pharmacological profiling, utility, and experimental characterization of the 2-(6-Methylmorpholin-2-yl)acetic acid moiety. This structural motif is a "privileged scaffold" in modern medicinal chemistry, utilized to optimize physicochemical properties (solubility, lipophilicity) and metabolic stability in drug candidates targeting GPCRs (e.g., Chemokine receptors, NK1) and Kinases.
Executive Summary
The 2-(6-Methylmorpholin-2-yl)acetic acid moiety represents a strategic structural solution in fragment-based drug discovery (FBDD) and lead optimization. Unlike simple morpholine rings, this 2,6-disubstituted scaffold offers superior conformational rigidity and metabolic resistance.
This guide provides a technical roadmap for researchers integrating this moiety into small molecule inhibitors. It covers the mechanistic rationale for its use (SAR), detailed protocols for validating its biological activity (binding and stability), and data interpretation frameworks.
Key Applications:
-
Metabolic Blockade: The C6-methyl group hinders oxidative metabolism (CYP450) common at the morpholine
-carbon. -
Conformational Locking: The 2,6-substitution pattern (typically cis) locks the morpholine ring into a stable chair conformation, minimizing the entropic penalty upon protein binding.
-
Solubility Enhancement: The ether oxygen lowers LogP compared to piperidine analogs, improving aqueous solubility.
Structural Logic & Mechanism of Action (SAR)
The "Morpholine Advantage"
In drug design, the morpholine ring is often employed as a bioisostere for piperazine or piperidine. However, unsubstituted morpholines can suffer from rapid metabolic clearance. The 2-(6-Methylmorpholin-2-yl)acetic acid moiety addresses this via steric hindrance and electronic modulation.
-
The C6-Methyl Effect: Introduces steric bulk that blocks Cytochrome P450 enzymes (specifically CYP3A4/2D6) from accessing the susceptible C6 position for hydroxylation.
-
The Acetic Acid Handle: Serves as a versatile "warhead" or linker. In its free acid form, it can engage in salt bridges with basic residues (Arg, Lys) in the binding pocket. As an amide precursor, it allows for modular library synthesis.
Visualization: SAR Logic Flow
The following diagram illustrates the functional roles of each component within the moiety.
Caption: Functional decomposition of the scaffold showing how specific structural features translate to biological advantages.
Experimental Protocols
Protocol A: Comparative Metabolic Stability Assay (Microsomal)
Objective: To quantify the intrinsic clearance (
Materials:
-
Test Compounds: Drug-X (containing 2-(6-Methylmorpholin-2-yl)acetic acid) vs. Control-Y (unsubstituted).
-
Liver Microsomes: Pooled Human/Rat (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Procedure:
-
Preparation: Pre-incubate microsomes (20 mg/mL stock diluted to 0.5 mg/mL) in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 min.
-
Initiation: Add Test Compound (1 µM final conc, <0.1% DMSO) and NADPH regenerating system.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex for 1 min.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).
Self-Validating Check:
-
Control: Verapamil or Propranolol must be run in parallel. If Verapamil
min (human microsomes), the metabolic activity is compromised; discard data.
Protocol B: PAMPA Permeability Assay
Objective: To verify that the polarity of the morpholine ether does not compromise membrane permeability.
Procedure:
-
Donor Plate: Prepare 10 mM stock of the compound. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to the donor wells of a 96-well PAMPA sandwich plate.
-
Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of GIT-0 Lipid Solution (pION).
-
Acceptor Plate: Add 200 µL of Acceptor Sink Buffer (pH 7.4 with scavenger) to acceptor wells.
-
Incubation: Mate plates and incubate for 4 hours at 25°C in a humidity chamber.
-
Quantification: Separate plates. Measure UV absorbance (250–500 nm) or LC-MS response of both Donor and Acceptor wells.
-
Calculation: Calculate Effective Permeability (
) using the standard equation:
Data Analysis & Interpretation
The following table summarizes expected performance metrics for drugs utilizing this moiety versus standard analogs.
| Parameter | Unsubstituted Morpholine | 2-(6-Methyl) Morpholine Moiety | Impact |
| LogD (pH 7.4) | 1.2 - 1.5 | 1.4 - 1.8 | Slight increase; remains lipophilic enough for cell entry. |
| Microsomal | < 20 min | > 60 min | Critical: C6-Methyl blocks metabolic soft spot. |
| Solubility (aq) | High | High | Maintains excellent aqueous solubility. |
| Binding Entropy | High Penalty (Flexible) | Low Penalty (Rigid) | Critical: cis-conformation pre-organizes the ligand. |
Workflow Visualization
The following diagram outlines the decision tree for optimizing a lead compound using this moiety.
Caption: Decision tree for implementing the 2-(6-methyl) moiety during Lead Optimization.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Barnes-Seeman, D., et al. (2014). The Role of Stereochemistry in the Metabolic Stability of Morpholine Derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
ChEMBL Database. Substructure Search: Morpholine-2-acetic acid derivatives. EMBL-EBI. Link
Troubleshooting & Optimization
improving yield of 2-(6-Methylmorpholin-2-yl)acetic acid cyclization
Technical Support Center: 2-(6-Methylmorpholin-2-yl)acetic Acid Synthesis
Current Status: Online Role: Senior Application Scientist Topic: Optimization of Cyclization Yield & Stereocontrol Case ID: MORPH-2026-OPT
Executive Summary: The "Yield" Trap
If you are struggling with the yield of 2-(6-methylmorpholin-2-yl)acetic acid , you are likely facing one of three specific failure modes. In my experience supporting process chemistry teams, "low yield" for this specific scaffold is rarely a matter of conversion; it is almost always a matter of stereoselectivity (getting the wrong cis/trans isomer) or isolation failure (losing the zwitterionic product to the aqueous phase).[1]
This guide moves beyond generic organic chemistry and addresses the specific steric and electronic constraints of the 2,6-disubstituted morpholine ring.[1]
Module 1: Diagnostic Flowchart
Before altering your reagents, identify your failure mode.[1] Use this logic tree to pinpoint the bottleneck.
Figure 1: Diagnostic logic for morpholine synthesis failure. Blue indicates start; Red indicates critical failure points.
Module 2: The Cyclization Protocol (Oxa-Michael Route)
The most robust route for high-yield synthesis of 2,6-disubstituted morpholine acetic acids is the Intramolecular Oxa-Michael Addition . Older methods (acid-catalyzed dehydration) often fail to control the 2,6-geometry.[1]
The Reaction: Cyclization of N-(2-hydroxypropyl)-amino-alkenoate derivatives.[1]
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Why it Matters (The Science) |
| Temperature | -78°C vs. 0°C | Critical for Stereocontrol. Low temp (kinetic control) favors trans; higher temp (thermodynamic control) favors cis.[1] |
| Concentration | 0.05 M - 0.1 M | High Dilution is mandatory. Higher concentrations (>0.2 M) favor intermolecular polymerization over intramolecular ring closure.[1] |
| Base | t-BuOK (1.1 eq) | Potassium tert-butoxide provides the optimal basicity for alkoxide formation without causing excessive elimination of the Michael acceptor.[1] |
| Solvent | THF (Anhydrous) | Protic solvents quench the alkoxide.[1] DCM can react with the amine.[2][3] THF is the gold standard here. |
Step-by-Step Optimization Guide
Q: My conversion is high, but I'm getting a 50:50 mix of diastereomers. I need the cis-isomer. How do I fix this?
A: You are likely running the reaction under conditions that do not allow for thermodynamic equilibration.
-
The Fix: Run the cyclization at 0°C to Room Temperature rather than -78°C. The cis-2,6-disubstituted morpholine is generally the thermodynamic product (chair conformation with both substituents equatorial).[1]
-
The Mechanism: At -78°C, the ring closes irreversibly based on the immediate transition state (Kinetic Control).[1] At 0°C, the retro-Michael reaction can occur, allowing the ring to open and close until it settles into the lower-energy cis conformation.[1]
Q: I see a major impurity at M-18 (Dehydration) or M-Alcohol.
A: This indicates Elimination rather than Cyclization.
-
Cause: Your base is acting as a base, not a nucleophile initiator, or your temperature is too high.[1]
-
The Fix: Switch from NaH (which can be too aggressive) to t-BuOK . Ensure your solvent is strictly anhydrous. Water acts as a proton source, quenching the intermediate and preventing the cycle.[1]
Module 3: Isolation of the Zwitterion (The "Hidden" Yield Loss)
The target molecule, 2-(6-methylmorpholin-2-yl)acetic acid , is an amino acid.[1] It exists as a zwitterion at neutral pH.
-
The Problem: Standard EtOAc/Water extraction at pH 7 will leave 90% of your product in the water layer.[1]
-
The Solution: You must manipulate the pH relative to the Isoelectric Point (pI).[1]
Troubleshooting the Workup
-
Do NOT hydrolyze the ester until the very end.
-
Perform the cyclization on the methyl or ethyl ester. Isolate the ester (which is organic soluble).[1] Then hydrolyze.
-
Why? The ester is lipophilic and extracts easily into DCM or EtOAc. The free acid is highly water-soluble.
-
-
If you must isolate the free acid:
-
Method A (Ion Exchange): Use a strongly acidic cation exchange resin (e.g., Dowex 50W).[1] Load at pH 2, wash with water, elute with 1M NH₄OH.[1]
-
Method B (Isoelectric Extraction): The pI of this morpholine derivative is roughly 6.5–7.[1]5. However, extraction is best achieved by moving away from zwitterionic form during the wash, then neutralizing for precipitation.[1]
-
Method C (Lyophilization): If salt-free is not required immediately, simply evaporate the aqueous layer and use preparative HPLC (C18 aq) for purification.[1]
-
Module 4: Mechanistic Visualization
Understanding the transition state is key to controlling the 2,6-stereochemistry.[1]
Figure 2: Kinetic vs. Thermodynamic control in 2,6-morpholine cyclization. Note the reversibility (red dotted line) required to achieve the thermodynamic cis-product.[1]
FAQ: Researcher to Researcher
Q: Can I use the acid-mediated dehydration of the diol instead? It seems cheaper. A: You can, but expect lower yields (~40-50%) and poor stereocontrol. The acid route (e.g., H₂SO₄ at 100°C) often leads to elimination products (allylic amines) and polymerization.[1] It is only recommended if you have downstream purification capable of separating diastereomers efficiently.
Q: I am using the N-benzyl protected precursor. Does this affect the yield? A: Yes, positively. The N-benzyl group adds bulk, which can enhance the "Thorpe-Ingold" effect (gem-dimethyl effect analog), pre-organizing the molecule for cyclization.[1] However, removing the benzyl group later requires hydrogenation, which is generally clean but adds a step.[1]
Q: How do I confirm the stereochemistry without a crystal structure? A: NOESY NMR is definitive.
-
Cis-isomer: Look for NOE correlations between the H2 and H6 protons (if they are axial/axial).
-
Coupling Constants: In the cis-isomer (chair), the axial protons at C2 and C6 will show large coupling constants (
Hz) with their axial neighbors.[1]
References
-
Tang, A., et al. (2024).[1][4] Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. (Detailed protocols for oxa-Michael synthesis of 6-substituted morpholine-2-acetic acid esters).
-
Blaney, P. M., et al. (2008).[1] Synthesis of 2,6-Disubstituted Morpholines. Chemical Reviews, 108(10).[1] (General review of morpholine ring closure strategies).
-
Dholabhai, P. P., & Yu, H. G. (2012).[1] Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals. The Journal of Physical Chemistry A, 116(26), 7123-7127.[1] (Mechanistic insights into ring stability).
-
D'Adamio, G., et al. (2019).[1] Sustainable Synthesis of Morpholines. Organic Process Research & Development. (Industrial scale-up considerations).
Sources
- 1. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
purification of zwitterionic 2-(6-Methylmorpholin-2-yl)acetic acid by HPLC
Technical Support Center: Advanced Purification Methodologies Ticket ID: #ZWIT-MORPH-001 Subject: Purification of Zwitterionic 2-(6-Methylmorpholin-2-yl)acetic acid Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify 2-(6-Methylmorpholin-2-yl)acetic acid . This molecule presents a "Perfect Storm" of chromatographic challenges:
-
Zwitterionic Nature: It contains a basic secondary amine (morpholine, pKa ~8.3) and an acidic tail (acetic acid, pKa ~3.5). At neutral pH, it carries a net zero charge but high polarity, leading to poor retention on standard C18 columns.
-
Lack of Chromophore: It lacks aromatic rings or conjugated systems, making standard UV detection (254 nm) impossible and low-UV (200-210 nm) noisy and non-specific.
-
Stereochemistry: The 2,6-substitution pattern creates cis and trans diastereomers. Separating these requires high selectivity.
This guide moves beyond standard protocols to specialized HILIC (Hydrophilic Interaction Liquid Chromatography) and Mixed-Mode workflows.
Module 1: Method Selection Strategy
Why standard C18 fails: At pH 2, the molecule is cationic (polar). At pH 10, it is anionic (polar). At pH 6 (near isoelectric point), it is zwitterionic (maximally polar). In all three states, it elutes in the void volume of a C18 column.
Decision Matrix: Selecting the Stationary Phase
Figure 1: Decision matrix for stationary phase selection based on detector availability.
Module 2: The "Gold Standard" Protocol (HILIC-MS/CAD)
Why this works: HILIC uses a water-rich layer on the silica surface to partition polar compounds. The zwitterionic nature of your analyte interacts electrostatically with ZIC-HILIC phases, providing excellent retention and peak shape.
Step-by-Step Method
1. Column Selection:
-
Primary: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or similar sulfoalkylbetaine phases).
-
Secondary: Amide HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80). Note: Amide is better if the amine is very basic.
2. Mobile Phase System:
-
Solvent A (Aqueous): 10 mM Ammonium Acetate (pH 5.[1]8) or Ammonium Formate (pH 3.5).
-
Technical Note: Do not use phosphate buffers; they precipitate in high acetonitrile.
-
-
Solvent B (Organic): 100% Acetonitrile (ACN).[1]
3. Gradient Profile (Generic Start):
-
Note: HILIC runs "backwards" compared to C18. High organic = retention.[1]
| Time (min) | % A (Buffer) | % B (ACN) | Action |
| 0.0 | 5 | 95 | Equilibrate |
| 2.0 | 5 | 95 | Injection Hold |
| 15.0 | 40 | 60 | Elution Gradient |
| 17.0 | 50 | 50 | Wash |
| 18.0 | 5 | 95 | Re-equilibration |
| 25.0 | 5 | 95 | Ready for next inj. |
4. Detection Settings:
-
MS (Mass Spec): ESI Positive Mode. Look for [M+H]+ = 160.1 m/z.
-
CAD (Charged Aerosol Detector): Nebulizer Temp: 35°C. Critical: Ensure mobile phase salts are volatile (Ammonium Acetate/Formate only).
Module 3: Troubleshooting & FAQs
Q1: I see no peaks on my UV detector (210 nm).
A: This is expected. The morpholine ring and acetic acid tail have negligible UV absorbance above 200 nm.
-
Solution A (Hardware): Switch to CAD, ELSD, or MS. These are "universal" detectors.[2]
-
Solution B (Chemistry): If you must use UV, derivatize the amine. React with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride). This adds a strong UV chromophore and makes the molecule more hydrophobic, potentially allowing standard C18 purification.
Q2: My peak is splitting into two partially resolved peaks.
A: You are likely observing the separation of cis and trans diastereomers (2,6-substitution).
-
Mechanistic Insight: The cis isomer (equatorial-equatorial) is generally more thermodynamically stable than the trans isomer.
-
Optimization: To improve resolution between isomers, lower the column temperature to 15-20°C. Isomer separation is often enthalpy-driven; lower temperatures increase selectivity.
Q3: The retention time is shifting between runs.
A: HILIC columns are sensitive to hydration equilibrium.
-
Fix: HILIC columns require longer equilibration than C18. Ensure at least 20 column volumes of the starting mobile phase (95% ACN) flow through the column between runs.
-
Sample Diluent: Dissolve your sample in 80-90% Acetonitrile . Injecting a sample dissolved in 100% water into a HILIC column causes "solvent mismatch," leading to peak distortion and retention shifts.
Q4: I cannot use HILIC. Can I use C18?
A: Only with Ion-Pairing Chromatography (IPC) , but this is messy.
-
Protocol: Add 0.1% Heptafluorobutyric Acid (HFBA) to the mobile phase.[1] HFBA acts as a hydrophobic counter-ion to the morpholine amine, allowing it to stick to the C18 chain.
-
Warning: HFBA suppresses MS signals significantly and permanently alters the column (dedicate a column to this method).
Module 4: Isomer Separation Workflow (Visualized)
Separating the cis (2,6-syn) from the trans (2,6-anti) requires maximizing the interaction with the chiral centers.
Figure 2: Workflow for optimizing Cis/Trans isomer separation.
References
-
HILIC Mechanism & Zwitterions
-
Mixed-Mode Chromatography
- Detection Strategies (CAD vs ELSD): Title: CAD vs ELSD: Which HPLC Detector Is Your Better Option? Source: Thermo Fisher Scientific.
-
Morpholine Isomer Chemistry
- Title: Expanding Complex Morpholines Using System
- Source: N
-
URL:[Link]
Sources
Technical Support Center: Solubilizing 2-(6-Methylmorpholin-2-yl)acetic Acid in DCM
Topic: Resolution of Solubility Issues for Zwitterionic Morpholine Derivatives in Dichloromethane Molecule: 2-(6-Methylmorpholin-2-yl)acetic acid (CAS: 180863-27-8) Target Solvent: Dichloromethane (DCM)
Introduction: The Zwitterion Trap
You are likely reading this because you are attempting to dissolve 2-(6-Methylmorpholin-2-yl)acetic acid in Dichloromethane (DCM) for a reaction (e.g., amide coupling) or an extraction, and you are observing a cloudy suspension or immediate precipitation.
The Diagnosis:
This molecule is not behaving like a simple organic solid; it is behaving like a salt. Structurally, it contains a basic secondary amine (morpholine ring,
Dichloromethane is a moderately polar aprotic solvent with a low dielectric constant (
Module 1: Diagnostic & Quick Fixes (FAQs)
Q1: I need to use DCM for an amide coupling (EDC/HATU). The starting material won't dissolve. Can I proceed?
Answer: No. Heterogeneous coupling reactions often fail or have abysmal kinetics because the reagents cannot access the zwitterionic lattice.
-
The Fix: You must use a Co-solvent System .
-
Protocol: Add Dimethylformamide (DMF) dropwise to your DCM suspension.
-
Start with a 10:1 DCM:DMF ratio.
-
If that fails, move to 4:1.
-
DMF has a high dielectric constant (
) and will solvate the zwitterion while keeping the solvent system compatible with standard coupling reagents.
-
Q2: I am trying to extract the compound from water into DCM, but it stays in the aqueous layer.
Answer: This is a pH-dependent partition coefficient (
-
At Neutral pH: The molecule is zwitterionic (Net Charge = 0, but highly polar). It prefers water.
-
At Basic pH (>10): The amine is neutral, but the acid is deprotonated (
). It prefers water. -
At Acidic pH (<2): The acid is neutral, but the amine is protonated (
). It prefers water. -
The Fix: You cannot effectively extract the "naked" amino acid into pure DCM. You must use n-Butanol or a DCM:Isopropanol (3:1) mixture for the extraction. Alternatively, protect the amine (Boc) or esterify the acid before extraction.
Q3: Can I use a "magic bullet" additive to force solubility in pure DCM?
Answer: Yes, Silylation . If your downstream chemistry tolerates silyl groups, add BSA (N,O-Bis(trimethylsilyl)acetamide) .
-
Mechanism: BSA silylates both the carboxylic acid and the amine, temporarily masking the polarity. The molecule becomes a lipophilic liquid soluble in DCM.
-
Reversibility: The silyl groups fall off immediately upon aqueous workup.
Module 2: Solvent Engineering & Decision Matrix
Use the following logic flow to determine the correct solvent system for your specific application.
Visualization: Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
Module 3: Advanced Protocols
Protocol A: The "Power Solvent" Approach (TFE)
For peptide-like couplings where DMF is difficult to remove later, 2,2,2-Trifluoroethanol (TFE) is a superior cosolvent. TFE strongly solvates peptide backbones and zwitterions due to its unique hydrogen-bonding donation ability.
-
Suspend 1.0 eq of 2-(6-Methylmorpholin-2-yl)acetic acid in DCM (0.1 M concentration).
-
Add TFE dropwise.
-
Target Ratio: Usually 10-20% TFE in DCM is sufficient to break the zwitterionic lattice.
-
Note: TFE is acidic (
) and nucleophilic; avoid using with highly reactive electrophiles (like acid chlorides) unless tested.
Protocol B: Transient Silylation (The Anhydrous Fix)
Use this when you cannot tolerate alcohols or DMF (e.g., using highly sensitive catalysts).
-
Suspend the starting material in anhydrous DCM under
. -
Add 2.2 equivalents of BSA (Bis(trimethylsilyl)acetamide).
-
Heat to reflux for 30 minutes or stir at RT for 2 hours.
-
Observation: The cloudy suspension will turn into a clear, colorless solution as the TMS-ester and N-TMS species form.
-
Proceed immediately with reagent addition.
Module 4: Quantitative Data & Causality
To understand why DCM fails, we must look at the dielectric constants (
| Solvent | Dielectric Constant ( | Solubilizing Power for Zwitterions | Mechanism of Action |
| DCM | 8.9 | Poor | Cannot shield ionic charges; lattice energy dominates. |
| Methanol | 33.0 | Good | H-bond donor/acceptor; disrupts lattice. |
| DMF | 36.7 | Excellent | High polarity; shields charges effectively. |
| TFE | 27.0 | Excellent | Strong H-bond donor; specifically solvates carboxylates/amines. |
| Water | 80.1 | Perfect | Full hydration of ions (but bad for organic synthesis). |
The Mechanism of Insolubility
The insolubility is driven by the electrostatic attraction between the morpholinium cation and the carboxylate anion.
Lattice Energy Equation (Simplified):
-
: Charges (
) - : Dielectric constant of solvent[1]
- : Distance between ions
Interpretation: In DCM (
Visualization: The Zwitterion Disruption
Figure 2: Transition from insoluble zwitterionic lattice to soluble species via charge masking or protonation.
References
- Solubility of Amino Acids: G. C. Barrett, Chemistry and Biochemistry of the Amino Acids, Chapman and Hall, 1985. (General principles of zwitterion solubility).
-
TFE as a Cosolvent: Narita, M., et al. "The solubility of peptide intermediates in organic solvents." Bulletin of the Chemical Society of Japan, 1988.
-
Silylation Strategies: "Silylation as a Protective Method in Organic Synthesis." Sigma-Aldrich Technical Bulletin.
-
Dielectric Constants: "Solvent Properties - Dielectric Constants." National Institutes of Health (NIH) PubChem.
-
Morpholine pKa Data: "pKa Data Compiled by R. Williams."
Sources
preventing racemization of 2-(6-Methylmorpholin-2-yl)acetic acid during coupling
Subject: Preventing Epimerization of 2-(6-Methylmorpholin-2-yl)acetic Acid
Executive Summary
User Issue: Loss of stereochemical integrity (racemization/epimerization) during the amide coupling of 2-(6-methylmorpholin-2-yl)acetic acid.
Technical Diagnosis: Unlike
Part 1: The Troubleshooting Protocol
Step 1: Diagnostic Assessment
Before altering reaction conditions, confirm the source of the stereochemical loss.[1]
| Diagnostic Check | Procedure | Interpretation |
| Starting Material Purity | Analyze the acid via Chiral HPLC/SFC before coupling. | If |
| Isomer Ratio | Check | Cis-2,6-morpholines typically display distinct splitting patterns compared to trans.[1] |
| Reagent Quality | Verify the age/quality of DMF and DIPEA. | Dimethylamine impurities in degraded DMF can cause premature aminolysis and base-catalyzed scrambling.[1] |
Step 2: Optimized Coupling Conditions
Select one of the following protocols based on your available reagents. Protocol A is the gold standard for preventing epimerization in sensitive substrates.[1]
Protocol A: The "Base-Free" Carbodiimide Method (Recommended) Eliminates the tertiary amine base entirely, removing the primary driver of proton abstraction.[1]
-
Dissolve: Dissolve 2-(6-methylmorpholin-2-yl)acetic acid (
equiv) and the amine partner ( equiv) in anhydrous DCM or DMF (0.1 M). -
Add Additive: Add Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (
equiv).[1]-
Why: Oxyma is superior to HOBt/HOAt for suppressing racemization and is non-explosive [1].[1]
-
-
Cool: Cool the mixture to
. -
Activate: Add DIC (Diisopropylcarbodiimide) (
equiv) dropwise.[1] -
Incubate: Stir at
for 1 hour, then warm to RT. Monitor via LCMS.[1][3]
Protocol B: The "Collidine" Method (For Low Reactivity Amines) Uses a sterically hindered base to minimize proton abstraction while maintaining activation power.[1]
-
Dissolve: Dissolve acid (
equiv) and amine ( equiv) in DMF. -
Base: Add 2,4,6-Collidine (
equiv). -
Cool: Cool to
. -
Activate: Add HATU (
equiv).[1]
Part 2: Technical Deep Dive & FAQs
Q1: Why is this molecule racemizing? It’s not an
-amino acid.
You are correct that the classic oxazolone mechanism (which plagues Phenylglycine or Cysteine derivatives) is impossible here due to the methylene group separating the carbonyl from the ring.[1]
However, the C2 position is an acetal-like ether linkage .[1]
-
Thermodynamic Drive: The cis-2,6-dimethylmorpholine scaffold is generally more stable than the trans isomer (chair conformation with equatorial substituents).[1] If your target is the less stable isomer, strong bases (TEA/DIPEA) can facilitate a slow equilibration to the thermodynamic minimum.[1]
-
Inductive Effects: The electron-withdrawing nature of the carboxylate activation (forming a highly reactive ester) increases the acidity of the nearby protons.[1] While the
-protons (on the ) are most acidic, harsh conditions can transmit electronic effects to the C2 center.[1]
Q2: Can I use EDC/NHS?
Yes, but DIC/Oxyma is generally preferred for organic solubility and suppression of side reactions.[1] EDC is best reserved for aqueous/semi-aqueous couplings.[1] If using EDC, strictly avoid DMAP, as it is a potent racemization catalyst.[1]
Q3: Which solvent is safer: DMF or DCM?
DCM (Dichloromethane) is safer for stereochemical retention.[1]
-
Reasoning: Polar aprotic solvents like DMF stabilize charged intermediates (enolates), which can lower the barrier for proton abstraction.[1] DCM is less polar and suppresses this pathway.[1][3] Use DMF only if solubility is a limiting factor.[1]
Part 3: Visualization of the Signaling Pathway
The following diagram illustrates the decision logic and mechanistic risks associated with coupling this specific scaffold.
Caption: Workflow for selecting coupling conditions to minimize C2-epimerization risks. Note the divergence between standard (risky) and optimized (safe) base protocols.
References
-
Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[1] Chemistry – A European Journal.[1] Link[1]
-
Carpino, L. A., et al. (2002).[1] "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". The Journal of Organic Chemistry. Link[1]
-
Bachem. (2024).[1] "Peptide Coupling Reagents: A Guide to Preventing Racemization". Bachem Technical Guides. Link
Sources
Technical Support Center: Troubleshooting Morpholine Removal in Acetic Acid Derivative Syntheses
Welcome to the Technical Support Center. Removing unreacted morpholine from amidation or alkylation reactions involving acetic acid derivatives is a notoriously challenging bottleneck in drug discovery and organic synthesis. Morpholine is a highly soluble, moderate base that forms an azeotrope with water [[1]](), making standard evaporative techniques ineffective.
This guide provides field-proven, causality-driven troubleshooting strategies to ensure the absolute purity of your target compounds.
Core Principles & Physicochemical Data
To design an effective purification strategy, you must first understand the physicochemical relationship between the starting material (morpholine) and your target product. Morpholine is a secondary amine with a pKa of 8.49 2. Because it exists mostly as a cation in acidic environments, manipulating the pH is the primary lever for separation—unless your product is also basic or amphoteric.
Quantitative Data Summary: Physicochemical Comparison
| Property | Morpholine (Starting Material) | Typical Morpholinoacetamide (Product) | Morpholinoacetic Acid (Product) |
| Molecular Weight | 87.12 g/mol | Variable (>150 g/mol ) | 145.16 g/mol |
| pKa (Conjugate Acid) | 8.49 | ~ 6.0 - 7.0 | ~ 8.0 (Amine), ~ 2.0 (COOH) |
| Boiling Point | 128.9 °C | > 250 °C (Often solid) | Decomposes before boiling |
| Water Solubility | Miscible | Low to Moderate | Highly Soluble (Zwitterion) |
| Optimal Removal Strategy | N/A | Acid-Base Extraction (LLE) | Scavenger Resin / Salt Precipitation |
Troubleshooting & FAQs
Q1: I synthesized a neutral morpholine amide, but liquid-liquid extraction (LLE) leaves residual morpholine in the organic phase. Why, and how do I fix it? Causality: Morpholine is moderately basic (pKa 8.49). If you wash your organic layer with plain water or a weak buffer (pH > 7), morpholine remains unprotonated. In its neutral state, it partitions readily into organic solvents like dichloromethane (DCM) or ethyl acetate. Solution: You must force morpholine into its protonated morpholinium state. Wash the organic layer with a sufficiently acidic aqueous solution (e.g., 1M HCl or 10% Citric Acid). The morpholinium cation is exclusively water-soluble and will be quantitatively removed from the organic phase.
Q2: My product is morpholinoacetic acid. I cannot use acidic washes because my product is also water-soluble. How do I remove excess morpholine? Causality: Morpholinoacetic acid is amphoteric; it contains both a basic morpholine nitrogen and an acidic carboxylic acid, forming a highly water-soluble zwitterion. Acidifying the mixture will protonate both the product and the starting material, keeping both trapped in the aqueous phase. Solution: Bypass LLE entirely. You can either utilize a polymer-supported scavenger resin to covalently trap the morpholine, or isolate your product via crystallization as a hydrochloride salt 3.
Q3: How do polymer-supported scavenger resins work for morpholine removal, and which one should I use? Causality: Polymer-supported isocyanate (PS-NCO) is a highly effective electrophilic quenching reagent used to sequester excess secondary amines [[4]](). The isocyanate group reacts rapidly with the secondary amine of unreacted morpholine to form a stable urea linkage 5. Because the isocyanate is tethered to a macroscopic polystyrene bead, the resulting urea is completely insoluble. Your target amide or acidic product lacks a nucleophilic secondary amine and will not react. Solution: Add PS-NCO directly to the crude reaction mixture, agitate, and filter off the resin. The morpholine is physically removed with the filter cake.
Q4: Can I just evaporate or distill off the excess morpholine? Causality: Morpholine has a boiling point of 128.9 °C and forms a stubborn azeotrope with water [[1]](). Standard rotary evaporation is insufficient. While high-vacuum distillation (e.g., Kugelrohr) can work, it requires prolonged heating that often causes thermal degradation of sensitive acetic acid derivatives.
Experimental Workflows & Decision Logic
Caption: Decision matrix for selecting a morpholine removal strategy based on product properties.
Self-Validating Experimental Protocols
Protocol 1: Acid-Base Extraction (For Neutral Morpholine Amides)
Use this protocol when your acetic acid derivative has been fully converted into a neutral tertiary amide.
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Acidic Wash: Wash the organic layer with 3 equal volumes of 1M HCl or 10% aqueous citric acid.
-
Validation Check (Critical): Test the pH of the separated aqueous wash using pH paper. It must be < 3. If pH > 3, the acid was entirely neutralized by the excess morpholine; you must perform an additional acidic wash to ensure complete removal.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation Check: Spot the crude product on a TLC plate alongside a pure morpholine standard. Stain with Ninhydrin. Morpholine will appear as a dark, highly visible spot; your tertiary amide product will not stain strongly, confirming successful separation.
Protocol 2: PS-Isocyanate Scavenging (For Sensitive or Amphoteric Products)
Use this protocol to avoid aqueous workups entirely.
Caption: Mechanism of polymer-supported isocyanate scavenging of unreacted morpholine.
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).
-
Resin Addition: Add 2.0 to 3.0 equivalents (relative to the estimated excess morpholine) of Polymer-Supported Isocyanate (PS-NCO) resin.
-
Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours. Do not use magnetic stirring, as the stir bar will mechanically sheer and pulverize the polymer beads, clogging your filter.
-
Validation Check: Analyze an aliquot of the supernatant via LC-MS. Confirm the disappearance of the morpholine peak (m/z 88 for [M+H]⁺) before proceeding.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2 volumes of the reaction solvent to elute any trapped product.
-
Isolation: Concentrate the filtrate to yield the morpholine-free product.
Protocol 3: Isolation of Morpholinoacetic Acid Hydrochloride
Use this protocol when synthesizing highly water-soluble, amphoteric morpholine derivatives.
-
Solvent Removal: Evaporate the bulk reaction solvent under reduced pressure.
-
Resuspension: Resuspend the crude residue in a minimal volume of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).
-
Precipitation: Slowly add a stoichiometric excess of 4M HCl in dioxane while stirring vigorously at 0 °C. A white precipitate will form immediately 3.
-
Maturation: Warm the suspension to room temperature and stir for 2 hours to ensure complete crystallization of the hydrochloride salt.
-
Filtration: Filter the solid and wash thoroughly with cold anhydrous ether to remove any unreacted neutral organic impurities.
-
Validation Check: Dissolve a small crystal of the isolated solid in D₂O and analyze via ¹H NMR. The morpholine ring protons should appear as distinct, downfield-shifted multiplets (e.g., ~3.3 ppm and ~3.9 ppm) compared to free morpholine, confirming the hydrochloride salt structure.
References
1.[5] 4-(5-Chloro-2-nitrophenyl)morpholine|CAS 65976-63-8 - Benchchem. Available at: 2.[2] Morpholine | C4H9NO | CID 8083 - PubChem - NIH. Available at: 3.[3] 89531-58-8 | 2-Morpholinoacetic acid hydrochloride | Inorganic Salts - Ambeed.com. Available at: 4.[4] Polymer-Supported Quenching Reagents for Parallel Purification | Journal of the American Chemical Society - ACS Publications. Available at: 5.[1] Morpholine - Processing - AMS.usda.gov. Available at:
Sources
Technical Support Center: Troubleshooting Low Reactivity of the Secondary Amine in 6-Methylmorpholine Derivatives
Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter challenges when functionalizing substituted morpholines. While the 6-methylmorpholine scaffold is highly valuable in drug discovery for modulating pharmacokinetic properties, researchers often report unexpectedly low yields during N-alkylation, N-acylation, and cross-coupling reactions.
This guide provides a deep-dive into the thermodynamic and kinetic causality behind this low reactivity and offers field-proven, self-validating protocols to overcome these synthetic bottlenecks.
Root Cause Analysis: The "Why"
To troubleshoot effectively, we must first understand the stereoelectronic and conformational forces at play. The low reactivity of the secondary amine in 6-methylmorpholine derivatives is driven by two synergistic factors:
A. Inductive Electron Withdrawal
The oxygen atom at position 1 of the morpholine ring is highly electronegative. Through the
B. Conformational Locking & Steric Hindrance
The addition of a methyl group at the 6-position (adjacent to the oxygen) introduces a critical structural constraint. To minimize unfavorable 1,3-diaxial interactions, the 6-methyl group strongly prefers to occupy an equatorial position[3]. This thermodynamic preference "locks" the morpholine ring into a rigid chair conformation. In this locked state, the axial hydrogens at the C3 and C5 positions act as a steric shield. They physically block the Bürgi-Dunitz approach trajectory required for bulky electrophiles to interact with the nitrogen's lone pair, drastically increasing the activation energy (
Fig 1. Mechanistic pathways leading to low amine reactivity in 6-methylmorpholine.
Quantitative Data Comparison
The table below summarizes the physicochemical properties that dictate reactivity across common cyclic amines[2][4][5].
| Amine Scaffold | Conjugate Acid pKa | Relative Nucleophilicity (Mayr N) | Primary Reactivity Barrier |
| Piperidine | ~11.2 | High (~18.1) | None (Standard secondary amine) |
| Morpholine | ~8.4 | Moderate (~15.6) | Inductive electron withdrawal by oxygen |
| 6-Methylmorpholine | ~8.1 - 9.0 | Low | Inductive withdrawal + Steric conformational locking |
Experimental Troubleshooting Guide: The "How-To"
When standard coupling conditions fail, utilize the following step-by-step methodology to force the N-functionalization of 6-methylmorpholine derivatives. This protocol is designed as a self-validating system; monitor the reaction via LC-MS after each variable change.
Step 1: Solvent Optimization (Desolvation)
Protic solvents (e.g., methanol, ethanol, water) form strong hydrogen bonds with the nitrogen lone pair, further suppressing its already low nucleophilicity.
-
Action: Switch to a strictly anhydrous polar aprotic solvent such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). This leaves the amine "naked" and highly reactive.
Step 2: Base Selection and Stoichiometry
Because 6-methylmorpholine is a weaker base (pKa ~8.1-9.0)[5], the acidic byproduct of an alkylation or acylation reaction will rapidly protonate the remaining unreacted amine, halting the reaction prematurely.
-
Action: Use 2.0 - 3.0 equivalents of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). If DIPEA fails, switch to an inorganic base like Cesium Carbonate (
). The large cesium cation enhances the solubility of intermediate complexes and provides a "cesium effect" that boosts nucleophilicity.
Step 3: Electrophile Activation
Standard alkyl chlorides or bromides are often not electrophilic enough to overcome the steric barrier imposed by the locked chair conformation.
-
Action (Alkylation): Convert the alkyl halide to an alkyl triflate (trifluoromethanesulfonate). Alternatively, add 0.5 equivalents of Sodium Iodide (NaI) to facilitate an in-situ Finkelstein reaction, generating a much more reactive alkyl iodide intermediate.
-
Action (Acylation): Abandon standard coupling reagents like EDC/HOBt. Upgrade to highly reactive uronium salts (e.g., HATU or COMU), or convert your carboxylic acid directly to an acid chloride using oxalyl chloride prior to introducing the 6-methylmorpholine.
Step 4: Thermal/Microwave Activation
If the reaction remains stalled despite chemical activation, the activation energy barrier (
-
Action: Apply microwave irradiation (e.g., 100–120 °C for 15–30 minutes in a sealed vial). Microwave heating provides rapid, uniform energy that frequently forces sterically hindered N-functionalizations to completion without the degradation profiles seen in prolonged conventional heating.
Fig 2. Step-by-step workflow for troubleshooting hindered morpholine N-functionalization.
Frequently Asked Questions (FAQs)
Q: I am trying to couple 6-methylmorpholine with a bulky aryl halide via Buchwald-Hartwig amination, but I am getting no product. What should I change? A: The locked chair conformation makes the nitrogen lone pair highly inaccessible to standard Palladium complexes. You must switch to a highly active, sterically demanding ligand specifically designed for hindered secondary amines, such as RuPhos or BrettPhos . Additionally, ensure you are using a strong base like Sodium tert-butoxide (NaOtBu) in a non-polar solvent like Toluene to facilitate the deprotonation step in the catalytic cycle.
Q: Does the stereochemistry of the 6-methyl group (R vs. S) affect its reactivity? A: In isolation, the absolute stereochemistry (R or S) of the 6-methyl group does not change the intrinsic nucleophilicity or pKa of the amine[5]. However, if your electrophile is also chiral, you may encounter matched/mismatched double stereodifferentiation. In a mismatched case, the steric bulk of the chiral electrophile may clash severely with the locked conformation of the morpholine ring, drastically reducing the reaction rate compared to the matched pair.
Q: Can I use a stronger base like Butyllithium (BuLi) to deprotonate the amine and force the reaction? A: It is highly discouraged unless absolutely necessary. Secondary amines have a pKa of ~35, meaning deprotonation requires extremely harsh conditions (like n-BuLi or LDA) to form the lithium amide. While this creates a highly reactive nucleophile, it often leads to unwanted side reactions, including ring-opening or degradation of sensitive functional groups on your electrophile. Rely on electrophile activation and microwave heating first.
References
-
[4] Reactions of saturated heterocycles | Almerja |
-
[3] Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity | ResearchGate |
-
[5] (R)-2-Methylmorpholine CAS#: 790184-33-7 | ChemicalBook |
-
[1] Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts | NIH / PMC |
-
[2] Nucleophilicity Trends of Amines | Master Organic Chemistry |
Sources
- 1. Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of saturated heterocycles [ns1.almerja.com]
- 5. (R)-2-Methylmorpholine CAS#: 790184-33-7 [m.chemicalbook.com]
handling hygroscopic nature of 2-(6-Methylmorpholin-2-yl)acetic acid salts
Welcome to the Technical Support Center for pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(6-Methylmorpholin-2-yl)acetic acid salts .
Because the morpholine ring contains nitrogen and oxygen heteroatoms that act as strong hydrogen-bond acceptors, these salts frequently exhibit moderate to severe hygroscopicity[1]. This guide provides a self-validating framework to diagnose, troubleshoot, and mitigate moisture-induced degradation and stoichiometric errors during your synthetic workflows.
I. Diagnostic Workflow for Hygroscopic Salts
The following decision matrix outlines the standard operating procedure for receiving and processing morpholine-based salts to ensure structural integrity and accurate dosing.
Workflow for handling and processing hygroscopic morpholine acetic acid salts.
II. Quantitative Hygroscopicity Classification
To implement the correct handling protocol, you must first classify the salt's moisture uptake profile. The table below synthesizes standard pharmaceutical guidelines for dynamic vapor sorption (DVS)[2],[3].
| Hygroscopicity Class | Moisture Uptake (% w/w) | Physical Manifestation | Recommended Handling Strategy |
| Non-hygroscopic | < 0.2% | Free-flowing powder | Ambient handling acceptable. |
| Slightly hygroscopic | 0.2% – 2.0% | Minor clumping | Store in desiccator; weigh rapidly. |
| Moderately hygroscopic | 2.0% – 15.0% | Sticky, significant clumping | Glovebox handling; store under Ar/N2. |
| Very hygroscopic | > 15.0% | Deliquescent (liquefies) | Strict glovebox use; moisture profiling required. |
III. Troubleshooting Guide & FAQs
Q1: My 2-(6-Methylmorpholin-2-yl)acetic acid salt has turned into a sticky, deliquescent mass. What causes this, and how can I recover the material?
-
Causality: The morpholine ring's heteroatoms and the carboxylate moiety disrupt optimal crystal lattice packing, lowering the energy barrier for water incorporation[1]. When ambient relative humidity (RH) exceeds the deliquescence point of the salt, the thermodynamic drive for hydration overcomes the crystal lattice energy. The solid absorbs enough atmospheric moisture to dissolve in its own hydration shell[3].
-
Solution: If the salt is thermally stable, it can be recovered via vacuum drying at elevated temperatures[2]. However, prevention is critical. Highly hygroscopic materials must be stored in a desiccator or glovebox and handled exclusively under an inert nitrogen or argon atmosphere[4].
Q2: I am experiencing batch-to-batch variability in my coupling yields. Could the salt's hygroscopicity be the culprit?
-
Causality: Absolutely. When you weigh a moderately or very hygroscopic salt in ambient air (typically 40-50% RH), it rapidly absorbs water. Consequently, a significant percentage of your measured mass is water, not the active 2-(6-Methylmorpholin-2-yl)acetic acid salt. This leads to a stoichiometric deficit of the active reagent, directly reducing your reaction yield.
-
Solution: Implement moisture profiling using Dynamic Vapor Sorption (DVS) to understand the hydration kinetics[3]. For day-to-day operations, determine the exact water content via Karl Fischer (KF) titration before setting up the reaction, and mathematically adjust your mass calculations to account for the water fraction.
Q3: How can I accurately weigh this material if its mass constantly drifts upward on the balance?
-
Causality: A continuous upward drift on an analytical balance indicates real-time moisture scavenging from the ambient air. The mass is dynamically changing as water molecules bind to the crystal surface.
-
Solution: Weighing must be performed in a moisture-controlled environment, such as a glovebox[5]. If a glovebox is unavailable, use the "weighing by difference" method: pre-weigh a sealed vial purged with N2, quickly add the salt, seal it, and re-weigh to determine the exact dispensed mass.
IV. Validated Experimental Protocols
Protocol A: Glovebox Weighing Procedure for Highly Hygroscopic Salts
-
Objective: Accurately weigh hygroscopic salts without moisture contamination.
-
Self-Validating Mechanism: A perfectly stable mass reading on the balance over a 20-second observation period confirms an inert, moisture-free environment[5].
-
Preparation: Dry all spatulas, weigh boats, and glass vials in an oven (120°C) and transfer them into the glovebox antechamber while hot.
-
Purging: Perform at least three evacuation/refill cycles on the antechamber using high-purity N2 or Ar to ensure ambient moisture is completely removed[4].
-
Weighing: Inside the main chamber, tare a vial with its cap. Transfer the 2-(6-Methylmorpholin-2-yl)acetic acid salt into the vial.
-
Validation Check: Observe the balance readout for 20 seconds[5]. If the mass drifts upward, the glovebox atmosphere contains >1 ppm H₂O; halt the procedure and regenerate the purifier catalyst.
-
Sealing: Tightly cap the vial and wrap the seal with electrical tape before removing it through the antechamber[4].
Protocol B: Moisture Determination via Karl Fischer (KF) Titration
-
Objective: Quantify the exact water content of the hydrated salt to correct stoichiometric calculations.
-
Self-Validating Mechanism: Blank subtraction ensures the measured water comes exclusively from the sample's crystal lattice, not the solvent or ambient air.
-
Vial Preparation: Pre-weigh a sealable, septum-capped vial that has been purged with dry N2 or Ar.
-
Sample Addition: Inside a glovebox, add approximately 50-100 mg of the salt to the vial, seal it, and record the exact gross mass.
-
Dissolution: Inject a known volume of anhydrous solvent (e.g., dry methanol) through the septum to dissolve the salt.
-
Validation Check (Blank Titration): Inject an aliquot of the pure anhydrous solvent into the KF titrator. The background moisture must be <50 ppm. If it is higher, replace the solvent.
-
Sample Titration: Inject an aliquot of the dissolved sample into the titrator. Subtract the blank value to calculate the true moisture percentage of the solid salt.
V. References[6] Weighing Procedure, Chromatography Forum.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3lROjsnRePo3rEIKX-XEBjfwET8fRcGSQi5lNfllr-FI60mvVddyzklh1KDH9Z7Xx1HifCkK8qcpUSOY1xBl6SUiIFmFmBkAxsTXDkDix5V_naqYXq7foWUMh7MqvxL6Jiu73NlZckoQ0[5] How to weigh a higroscopic substance, Chromatography Forum.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiR1bcw3D9tHZiTKe-CxWaMlEA1Yu3iSt-K7NQmBd8OZOKJ4JeIE08bDGpqG4X_5pMCuOSsqFML61JcC6CQy6CrYS-hDekSdqHsR-ISS4XjIzyjQE6PaAlZEU2B9FuveAvBcjwbcvDZHLP[4] Glovebox Use, University of Wisconsin-Madison.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHofIQDquMz75Gj1ZUBq2iDUfBSDxz6HrwnjKbsfSp63pXz-khPoL1opqpYeObE7CZqggXJThfliNqNnxWL5aiMhJM6KlM3wJvoeDO3sQ-7LdCPWg9s3YheMZCp0K7jO7YnPmveoiGEhMKP3jrVnSoCSyAZEfK61wvAjRQ4NtWMSkcjo9djf3QMut-k2FuE3Xc=[2] Managing Hygroscopicity of Hydrazinium Salts, Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE02U3pkpCuayBUyiW6gwGI6xfpEiEfUQrleoSInWjspV6gPt1FMSV7sl-4fyV5BlbYjhpwXLp4QMX3CL1nT3vCOxKLKhRF5Jxy4Py0NWrRrHFMiaOd53VwkKSM17JitPCqjjMjTqZPI8vbEdpHQl2Ag9wIlurgmcmD6gypJxHxH3a-ajzQpK2yGsuZcqCek5fe2GT1tt-LVS8lp-n1V_83PMI=[1] Salt Selection in Drug Development, Pharmaceutical Technology.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX41aOoYEBQM47p1pm5voATdL6k48ukxgKARtCiJoLQC82Hj4mbNzOqUdhSIE7b7IgpA_56K1_uSL0Mm_37nI8ZEZ602bsn1VdMcIfmhXKB75g8D1qEM-z74kYhf6GX4TLXrYjrXCAUib_2c5YCKSU8QjgxKV29SW3[3] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain, Pharma Excipients.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7qmaamqM-ayO-LkSY9PgUot3vcKQK-XXCn9YQO_bPt2vbRyjRwpgVEjAUfqYMjq_NM4FgMjPIsaMtTwoEeJP2YOqRQrwomOx5WOi3g6Pop_agSteh_fdt9kbAzG83A2lKcA0JjhTRSPn3qyYeKa_51xT7GNCn2oCDyYdMT4oklyGHFi4cd7dNESS_YGaTTam01RNiUKgksWk=
Sources
minimizing side reactions in 6-methylmorpholine ring formation
Welcome to the Technical Support Center for morpholine derivative synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the mechanistic complexities of 6-methylmorpholine ring formation.
Due to the asymmetry introduced by the methyl group, synthesizing the 6-methylmorpholine core (structurally equivalent to 2-methylmorpholine in unsubstituted systems) is prone to competing kinetic and thermodynamic pathways[1]. This center provides diagnostic troubleshooting, comparative data, and a self-validating protocol to help you achieve high regioselectivity and yield.
Mechanistic Overview & Visual Diagnostics
Before troubleshooting, it is critical to understand the competing pathways in morpholine cyclization. The diagram below illustrates how the activated intermediate can diverge into undesired side reactions if reaction conditions (concentration, temperature, pH) are not strictly controlled.
Mechanistic pathways in 6-methylmorpholine synthesis highlighting target formation vs side reactions.
Troubleshooting Guide: Diagnosing & Minimizing Side Reactions
Issue 1: I am getting a mixture of 5-methyl and 6-methylmorpholine during the acid-catalyzed cyclization of my N-alkylated diethanolamine precursor. How do I improve regioselectivity?
-
Causality: Under standard acidic conditions (e.g., moderate
), the reaction frequently proceeds via an aziridinium ion intermediate. Because the nucleophilic oxygen can attack either the more or less substituted carbon of the aziridinium ring, mixtures of 5-methyl and 6-methylmorpholine regioisomers are common[2]. -
Resolution: You must suppress the formation of the aziridinium species. This can be achieved by using a large excess of acid (≥4.0 equivalents of 98%
), which keeps the amine permanently protonated and forces the reaction through a direct substitution pathway[2]. Alternatively, abandon the dehydration route and utilize an epoxide-opening strategy (see Section 4)[3].
Issue 2: My cyclization yields are low due to significant formation of linear oligomers. How can I favor the intramolecular ring closure?
-
Causality: Ring formation (intramolecular) and oligomerization (intermolecular) are competing pathways[4]. The rate of bimolecular oligomerization increases with the square of the concentration, whereas the unimolecular cyclization rate is linearly dependent on concentration.
-
Resolution: Apply the high-dilution principle. Run the cyclization at substrate concentrations below 0.05 M. If large solvent volumes are impractical for your scale, utilize a "pseudo-high dilution" technique by using a syringe pump to slowly add the acyclic precursor into a stirring solution of the cyclization catalyst/base.
Issue 3: I observe alkene byproducts (elimination) when using base-mediated cyclization of mesylated precursors. How do I prevent this?
-
Causality: Strong, unhindered bases (like NaOH or KOH) can act as nucleophiles or promote E2 elimination when the leaving group is adjacent to a proton, yielding alkene byproducts instead of the target ether[5].
-
Resolution: Switch to sterically hindered bases (e.g., Potassium tert-butoxide or DBU) which are less likely to participate in nucleophilic substitution but can still deprotonate the alcohol. Furthermore, lowering the reaction temperature favors the lower-activation-energy
cyclization over the higher-activation-energy E2 elimination. For highly prone substrates, consider palladium-catalyzed intramolecular cyclization of N-tethered alkenols, which operates via aminopalladation and bypasses classical E2 elimination entirely[5].
Comparative Data: Cyclization Strategies
To aid in route selection, the following table summarizes the quantitative performance and side-reaction profiles of standard 6-methylmorpholine cyclization methods.
| Cyclization Method | Typical Reagents | Regioselectivity | Major Side Reactions | Typical Yield |
| Acid-Catalyzed Dehydration | Moderate to High | Elimination, Aziridinium scrambling | 40–62% | |
| Base-Mediated (Epoxide) | Very High | Oligomerization, E2 Elimination | 70–85% | |
| Transition Metal-Catalyzed | High | Isomerization of alkenols | 75–91% | |
| Mitsunobu Cyclization | DIAD, | High | Incomplete reaction, difficult purification | 60–80% |
Validated Methodology: Regioselective Base-Mediated Cyclization
To avoid the aziridinium-induced stereocenter scrambling seen in acid-catalyzed methods[2], this protocol utilizes the base-mediated intramolecular cyclization of a chloro-alcohol intermediate[3]. This system is self-validating through integrated analytical checkpoints.
Phase 1: Preparation of the Chloro-Alcohol Intermediate
-
Initiation: Dissolve 1.0 equivalent of 1-amino-2-propanol in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Controlled Addition: Add 1.1 equivalents of (S)-epichlorohydrin dropwise over 30 minutes.
-
Causality: Slow addition prevents localized exothermic heating, which would otherwise drive multiple alkylations and oligomerization.
-
-
Catalysis: Add 0.1 equivalents of
as a Lewis acid catalyst to promote regioselective epoxide opening. -
Validation Check: After 2 hours, run a TLC (DCM/MeOH 9:1). You should observe complete consumption of the primary amine and the appearance of a single, highly polar spot corresponding to the chloro-alcohol intermediate.
Phase 2: High-Dilution Base-Mediated Cyclization 5. Solvent Exchange: Concentrate the intermediate in vacuo and redissolve in anhydrous THF to achieve a strict concentration of 0.02 M.
-
Causality: This high-dilution environment kinetically isolates the molecules, favoring intramolecular
cyclization over intermolecular polymerization.
-
Deprotonation: Cool the solution to 0 °C and slowly add 1.5 equivalents of sodium methoxide (
) as a solution in methanol. -
Cyclization: Warm the reaction to room temperature and stir for 4 hours.
-
Validation Check: Monitor by LC-MS. The mass of the intermediate
should completely disappear, replaced by the mass of the 6-methylmorpholine product.
Phase 3: Workup and Isolation
9. Quench: Add saturated aqueous
Frequently Asked Questions (FAQs)
Q: Why is my morpholine product colored (yellow/brown) after cyclization? A: Morpholine derivatives are highly susceptible to N-oxidation when heated in the presence of atmospheric oxygen. Ensure all solvents are thoroughly degassed (e.g., via sparging or freeze-pump-thaw) and maintain a strict inert atmosphere (Argon/Nitrogen) during the reaction and concentration steps.
Q: Can I use microwave irradiation to speed up the acid-catalyzed cyclization? A: Yes, microwave heating can reduce reaction times from hours to minutes. However, the rapid thermal input often exacerbates E1/E2 elimination side reactions. If you use microwave synthesis, you must meticulously profile the temperature and limit the hold time to prevent the degradation of the morpholine ring.
References
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 2-(6-Methylmorpholin-2-yl)acetic acid: A Comparative Methodological Guide
As a highly versatile bifunctional building block in drug discovery, 2-(6-Methylmorpholin-2-yl)acetic acid presents a unique analytical challenge. Its structural characterization by Proton Nuclear Magnetic Resonance (1H NMR) is complicated by the presence of two stereocenters (C2 and C6) and a highly coupled, electron-rich morpholine ring.
This guide provides an objective comparison of the spectral properties of its diastereomers (cis vs. trans) and evaluates the impact of solvent selection on spectral resolution. By understanding the causality behind these experimental variables, researchers can implement the self-validating protocols detailed below to ensure rigorous structural confirmation.
Mechanistic Grounding: Stereochemical Dynamics in 1H NMR
The morpholine ring predominantly adopts a chair conformation. The relative stereochemistry of the substituents at C2 (acetic acid) and C6 (methyl) dictates the thermodynamic stability and the resulting 1H NMR splitting patterns [[1]]([Link]).
-
The cis-Isomer (Diequatorial): In the cis configuration, both the bulky acetic acid group and the methyl group can simultaneously occupy equatorial positions. This minimizes 1,3-diaxial steric clashes, locking the ring into a rigid chair. Because the adjacent protons on the ring (H-2, H-6, H-3ax, H-5ax) are all axial, their dihedral angles are approximately 180°. According to the Karplus equation, this anti-periplanar arrangement produces large axial-axial coupling constants (
Hz). -
The trans-Isomer (Axial/Equatorial): The trans configuration forces one substituent into an axial position. This induces slight ring distortion and places the corresponding ring proton in an equatorial position. The dihedral angle between an equatorial proton and its adjacent axial/equatorial neighbors is roughly 60°, resulting in significantly smaller coupling constants (
or Hz) .
Comparative Data: cis- vs. trans-Diastereomers
The following table summarizes the diagnostic 1H NMR signals used to differentiate the two isomers.
| Proton Assignment | cis-Isomer (Diequatorial) | trans-Isomer (Axial/Equatorial) | Diagnostic Feature |
| H-6 (Ring) | ~3.45 ppm (dq, | ~3.95 ppm (m, | Axial H-6 in cis shows large |
| H-2 (Ring) | ~3.65 ppm (dd, | ~3.70 ppm (m) | Large axial-axial coupling to H-3ax confirms the cis geometry. |
| -CH3 (C6) | ~1.05 ppm (d, | ~1.15 ppm (d, | The axial methyl group in the trans isomer experiences a slight downfield shift due to 1,3-diaxial deshielding. |
| -CH2- (Acetic) | ~2.35 ppm (d, | ~2.45 ppm (m) | Diastereotopic protons may split further depending on the rotational restriction of the side chain. |
| H-3 / H-5 (Axial) | ~2.50 - 2.65 ppm (m) | ~2.60 - 2.80 ppm (m) | Reside in the upfield region; highly coupled to adjacent axial protons. |
Solvent Systems: Resolving the Morpholine Spin System
Morpholine derivatives possess a secondary amine (NH) and a carboxylic acid (COOH). These functional groups are highly sensitive to solvent hydrogen-bonding and proton exchange, which directly impacts the resolution of the entire spectrum .
-
DMSO-d6 (Sub-optimal for Resolution): While DMSO-d6 dissolves the zwitterionic form of the molecule well, the intermediate exchange rate of the NH and COOH protons causes severe line broadening. The nitrogen inversion is not fully arrested, which blurs the
-couplings of the adjacent C3 and C5 protons, making diastereomeric assignment difficult. -
D2O with DCl Buffer (Optimal for Resolution): By utilizing Deuterium Oxide spiked with a trace amount of DCl, the molecule is forced into a fully protonated, cationic state. This locks the nitrogen lone pair, halting inversion and proton exchange. The labile protons merge with the HDO peak (~4.7 ppm), and the morpholine ring multiplets sharpen dramatically, allowing for precise extraction of
-values .
Self-Validating Experimental Protocol for High-Resolution NMR
To ensure absolute trustworthiness in your structural assignment, the following protocol incorporates internal validation checkpoints. If a checkpoint fails, the data cannot be trusted for quantitative diastereomeric ratio (dr) analysis.
Step 1: Sample Preparation & pH Locking
-
Weigh 10–15 mg of 2-(6-Methylmorpholin-2-yl)acetic acid into a clean vial.
-
Dissolve in 0.6 mL of D2O.
-
Add 1–2 drops of 1M DCl in D2O. Causality: This guarantees the amine is protonated, sharpening the C3/C5 aliphatic signals.
-
Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Setup & Acquisition
-
Insert the sample into a spectrometer operating at
400 MHz. -
Critical Step: Perform rigorous 3D shimming (Z1, Z2, Z3 coils). Morpholine multiplets are highly complex; poor field homogeneity will artificially merge doublets of doublets (dd) into broad multiplets (m).
-
Set the relaxation delay (D1) to
3.0 seconds. Causality: The methyl protons relax at a different rate than the rigid ring protons. A short D1 will cause integration errors. -
Acquire 16 to 32 scans at 298 K.
Step 3: Processing & Self-Validation
-
Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing multiplet resolution.
-
Phase and baseline correct the spectrum manually.
-
Validation Checkpoint: Isolate the C6-methyl doublet (~1.05 ppm) and strictly set its integration to 3.00 .
-
Integrate the acetic acid -CH2- signal (~2.35 ppm). If this signal does not integrate to exactly 2.00 (
0.05), the sample contains co-eluting impurities or the D1 delay was insufficient. Do not proceed with quantitative analysis. -
Extract the
-couplings of the H-2 and H-6 signals to confirm the cis or trans geometry based on the comparative data table above.
Analytical Workflow Visualization
Workflow for the NMR-based diastereomeric resolution of 2-(6-Methylmorpholin-2-yl)acetic acid.
References
-
Title: Morpholines: stereochemistry and preferred steric course of quaternization Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: PubMed Central (PMC) URL: [Link]
-
Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: PubMed Central (PMC) URL: [Link]
Sources
Comparative LC-MS/MS Profiling: 2-(6-Methylmorpholin-2-yl)acetic acid
Topic: LC-MS fragmentation pattern of 2-(6-Methylmorpholin-2-yl)acetic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
2-(6-Methylmorpholin-2-yl)acetic acid (CAS 1503426-97-8) is a critical chiral building block in the synthesis of morpholine-based pharmacophores. In drug development, distinguishing this specific regioisomer from its structural analogues—such as 2-(5-methylmorpholin-2-yl)acetic acid or the chain-isomer 2-(morpholin-2-yl)propanoic acid —is a frequent analytical challenge.
This guide provides a mechanistic LC-MS/MS fragmentation analysis designed to establish identity and purity. Unlike standard spectral libraries which may lack this specific intermediate, we utilize a first-principles approach grounded in established morpholine fragmentation pathways (Retro-Diels-Alder,
Experimental Configuration & Methodology
To ensure reproducible fragmentation suitable for comparative analysis, the following LC-MS conditions are recommended. These parameters prioritize the retention of polar amine species and the generation of informative product ions.
LC-MS/MS Protocol
| Parameter | Specification | Rationale |
| Column | HILIC (e.g., Waters XBridge Amide) or C18-Polar Embedded | The molecule is highly polar; standard C18 may result in poor retention and ion suppression near the void volume. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Ammonium formate buffers the pH to stabilize the protonated amine ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | High organic content required for HILIC mode; promotes efficient desolvation. |
| Ionization | ESI Positive ( | The secondary amine on the morpholine ring is a high-affinity protonation site. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | A single CE often misses either the labile water loss or the diagnostic ring-opening fragments. |
Fragmentation Pattern Analysis
The identification of 2-(6-Methylmorpholin-2-yl)acetic acid relies on a specific sequence of neutral losses and ring cleavages. The protonated precursor ion is observed at
Primary Fragmentation Pathways
-
Dehydration (
160 142):-
Mechanism: Loss of H
O (18 Da) from the carboxylic acid moiety. -
Significance: This is a non-diagnostic "common" loss for all acetic acid derivatives. It confirms the presence of the -COOH group but does not confirm the ring substitution pattern.
-
-
Side-Chain Cleavage (
160 102/100):-
Mechanism: Homolytic cleavage of the C2-C
bond, losing the acetic acid radical ( CH COOH, 59 Da). -
Result: Formation of the 6-methylmorpholinyl radical cation.
-
-
Diagnostic Ring Opening (The "Fingerprint"):
-
Morpholine rings undergo characteristic ring opening via C-O bond cleavage followed by ethylene oxide type losses.
-
Pathway A (Ether Cleavage): The bond between O1 and C6 breaks. In the 6-methyl isomer, this cleavage is sterically influenced by the methyl group.
-
Pathway B (Amine Cleavage):
-cleavage adjacent to the Nitrogen.
-
Comparative Isomer Differentiation
The true value of this guide lies in distinguishing the target from its isomers.
Table 1: Diagnostic Ion Comparison
| Compound | Precursor ( | Key Fragment 1 | Key Fragment 2 | Diagnostic Logic |
| Target: 2-(6-Methyl...) | 160.1 | The methyl group is on the ether-carbon (C6). Ring cleavage retains the methyl on the oxygen-containing fragment often lost, or produces unique alkyl-amine fragments. | ||
| Isomer: 2-(5-Methyl...) | 160.1 | The methyl is on the amine-adjacent carbon (C5). Fragmentation near the nitrogen is more hindered/altered. | ||
| Isomer: Propanoic acid | 160.1 | Loss of the entire propanoic side chain yields the unsubstituted morpholine ion ( |
Critical Insight: To confirm the 6-methyl position, look for the preservation of the methyl group on fragments generated by N-adjacent cleavage. If the methyl were at position 5 (next to Nitrogen),
-cleavage patterns would shift by 14 Da compared to the 6-methyl isomer.
Visualizing the Fragmentation Mechanism
The following diagram illustrates the theoretical fragmentation cascade for 2-(6-Methylmorpholin-2-yl)acetic acid, highlighting the specific bond breaks that confirm the structure.
Caption: Predicted ESI+ fragmentation pathway for 2-(6-Methylmorpholin-2-yl)acetic acid showing primary neutral losses and diagnostic ring cleavage events.
References
-
Holčapek, M., et al. (2010). Structural analysis of morpholine derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2,6-Dimethylmorpholine (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69. Link
-
Thermo Fisher Scientific. Orbitrap LC-MS/MS for Small Molecule Structural Elucidation. Application Note. Link
-
Agilent Technologies. Analysis of Polar Amines using HILIC-MS/MS. Technical Guide. Link
A Researcher's Guide to Distinguishing Diastereomers of 2-(6-Methylmorpholin-2-yl)acetic acid by NOESY
In the landscape of drug discovery and development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of pharmacological activity, efficacy, and safety. Molecules with multiple stereocenters, such as the substituted morpholine derivative 2-(6-Methylmorpholin-2-yl)acetic acid, can exist as multiple stereoisomers. While enantiomers (non-superimposable mirror images) present their own challenges, diastereomers (stereoisomers that are not mirror images) often exhibit distinct physical properties and biological functions. Their unambiguous differentiation is therefore paramount.
This guide provides an in-depth, experimentally-grounded comparison of the diastereomers of 2-(6-Methylmorpholin-2-yl)acetic acid, focusing on the use of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) as a definitive analytical tool. We will move beyond a simple recitation of protocol steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology for researchers in the field.
The Stereochemical Challenge: Cis vs. Trans Isomerism
The target molecule, 2-(6-Methylmorpholin-2-yl)acetic acid, possesses two chiral centers at the C2 and C6 positions of the morpholine ring. This gives rise to two diastereomeric pairs:
-
cis -isomers: The C6-methyl group and the C2-acetic acid group are on the same face of the morpholine ring. This includes the (2R, 6S) and (2S, 6R) enantiomers.
-
trans -isomers: The C6-methyl group and the C2-acetic acid group are on opposite faces of the ring. This includes the (2R, 6R) and (2S, 6S) enantiomers.
While techniques like chromatography can often separate diastereomers, spectroscopic confirmation of the relative stereochemistry is essential. This is where the power of the Nuclear Overhauser Effect (NOE) becomes indispensable.
The Power of Proximity: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon rooted in the through-space, dipole-dipole coupling between nuclear spins.[1] In simpler terms, when one proton is irradiated, it can transfer its spin polarization to another proton that is close in space (typically within 5 Å), causing a change in the intensity of the second proton's NMR signal.[2] This effect's magnitude is exquisitely sensitive to the distance between the nuclei, following an inverse sixth-power relationship (1/r⁶), making it a powerful tool for probing spatial proximity.
The 2D NOESY experiment maps these through-space interactions across an entire molecule in a single experiment.[3] The resulting spectrum displays standard 1D proton signals along the diagonal, while off-diagonal "cross-peaks" connect protons that are spatially close, providing a visual map of the molecule's 3D conformation.[4][5]
Caption: Expected spatial relationships in cis and trans diastereomers.
In the cis isomer, the axial proton at C2 (H2) and the axial methyl group at C6 (H7) are on the same face of the chair-like conformation, leading to a short internuclear distance. We predict a clear NOE cross-peak between these groups. Conversely, in the trans isomer, these groups are on opposite faces, placing them too far apart for a detectable NOE. This predicted difference forms the basis of our analytical strategy.
Experimental Protocol: A Self-Validating Workflow
The quality of NOESY data is critically dependent on meticulous experimental execution. The following protocol is designed to maximize data quality and provide trustworthy, reproducible results.
Sample Preparation
The importance of sample quality cannot be overstated. Paramagnetic impurities, particularly dissolved oxygen, can dramatically shorten relaxation times and quench the NOE. [6][7]
-
Analyte Purity: Ensure the sample is of high purity, free from paramagnetic metals or other contaminants.
-
Solvent Selection: Use a high-quality deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice may depend on the solubility of the free acid or its salt form.
-
Concentration: Aim for a concentration of 5-10 mg in 0.6 mL of solvent. While a higher concentration can reduce experiment time, it may lead to issues with viscosity and molecular tumbling.
-
Degassing (Critical Step): To remove dissolved oxygen, perform several freeze-pump-thaw cycles. Seal the NMR tube under an inert atmosphere (N₂ or Ar) after the final thaw. This is the single most important step for obtaining strong NOE signals in small molecules. [7]
NMR Data Acquisition
These parameters are based on a 400 or 500 MHz spectrometer, which is standard for this type of analysis. [7]
-
Spectrometer Setup:
-
Lock and shim the sample carefully to ensure high field homogeneity. [8] * Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and appropriate spectral width.
-
Use a gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker systems) to suppress artifacts. [9]* Key Acquisition Parameters:
-
Spectral Width (sw): Set to encompass all proton signals.
-
Number of Scans (ns): Typically 8-16 per increment. This can be increased for dilute samples. [7][9] * Number of Increments (ni): 256-512 increments in the indirect (F1) dimension provide adequate resolution. [7] * Recycle Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of your protons of interest (typically 2-3 seconds).
-
Mixing Time (d8 or mix): This is the most critical parameter for a successful NOESY experiment on small molecules. [10]The NOE builds up relatively slowly. A mixing time between 0.5 and 1.0 seconds is often optimal. [9][10]It may be necessary to run a few experiments with varying mixing times (e.g., 300 ms, 700 ms, 1200 ms) to find the ideal value for your specific molecule and solvent.
-
Data Processing
-
Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Carefully phase the spectrum in both F2 (rows) and F1 (columns).
-
Perform a baseline correction to ensure accurate integration and visualization of cross-peaks.
Data Interpretation: A Comparative Analysis
The processed 2D NOESY spectrum provides a clear roadmap to the molecule's stereochemistry. The analysis hinges on identifying the diagnostic cross-peaks that differentiate the cis and trans isomers.
| Proton-Proton Interaction | Expected Result in cis-isomer | Expected Result in trans-isomer | Rationale |
| H2 (C2-methine) ↔ H7 (C6-methyl) | Strong NOE Cross-Peak | No NOE Cross-Peak | In the cis conformation, these protons are on the same face of the ring and spatially close (< 5 Å). [2][11] |
| H8 (C2-methylene) ↔ H7 (C6-methyl) | Potential weak/moderate NOE Cross-Peak | No NOE Cross-Peak | Depending on the rotameric conformation of the acetic acid side chain, these protons may also be in close proximity in the cis isomer. |
| H2 (C2-methine) ↔ H3 (axial) | Strong NOE Cross-Peak | Strong NOE Cross-Peak | This 1,2-diaxial interaction is expected in the chair conformation of both diastereomers and serves as an internal validation. |
| H6 (C6-methine) ↔ H5 (axial) | Strong NOE Cross-Peak | Strong NOE Cross-Peak | This 1,2-diaxial interaction is also expected in both diastereomers, further confirming the chair conformation. |
Analysis Workflow:
-
Assign Diagonal Peaks: Correlate the diagonal peaks with the assignments from your 1D ¹H spectrum.
-
Look for Internal Controls: First, identify NOE cross-peaks that should be present in both isomers, such as those between adjacent axial protons (e.g., H2-H3, H6-H5). This confirms the experiment was successful and the molecule adopted the expected chair conformation.
-
Identify the Diagnostic Cross-Peak: Carefully search for a cross-peak connecting the resonance of the C6-methyl protons (H7) with the C2-methine proton (H2).
-
Presence of this cross-peak: Unambiguously identifies the diastereomer as cis .
-
Absence of this cross-peak: Unambiguously identifies the diastereomer as trans .
-
By employing this systematic approach, the NOESY experiment provides a definitive and trustworthy assignment of the relative stereochemistry of 2-(6-Methylmorpholin-2-yl)acetic acid diastereomers, a crucial piece of data for any research or development program. [12]
References
- BenchChem. (2025). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis. BenchChem.
- Hu, P., et al. (2020).
- Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
- Wikipedia. (2024). Nuclear Overhauser effect. Wikipedia.
- University of Wisconsin-Madison Chemistry Dept. 2D-NOESY Spectra of Small Molecules - Hints And Tips.
- UC Santa Barbara. (n.d.). 2D 1H-1H NOESY. UCSB Chemistry and Biochemistry.
- ACS Publications. (2020).
- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE).
- University of Ottawa. (2018). NOESY and ROESY.
- CSB/SJU. (n.d.). NMR2D.4. NOESY.
- Jones, A. J., et al. (1976).
- Bruker. (n.d.). 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
- Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
- Dev Log My Vlog. (2022).
- IMSERC. (n.d.). 2D NOESY Experiment.
- Jones, A. J., et al. (1976).
- Tang, A., et al. (2024).
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2D NOESY Experiment [imserc.northwestern.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 8. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 9. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
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- 12. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution IR Spectroscopy of Morpholine Carboxylic Acid Derivatives: ATR-FTIR vs. KBr Transmission
In the development of novel pharmacologically active compounds, morpholine-carboxylic acid derivatives serve as critical building blocks and active pharmaceutical ingredients (APIs). The structural juxtaposition of a morpholine ring—featuring a basic nitrogen and a hydrogen-bond-accepting ether oxygen—with an acidic carboxyl moiety creates a highly complex, dynamic hydrogen-bonding network.
For analytical scientists, accurately characterizing these networks via Infrared (IR) spectroscopy is fraught with challenges. The solid-state behavior of these compounds frequently oscillates between neutral hydrogen-bonded dimers and zwitterionic salts (morpholinium carboxylates). This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) pellet transmission methods, providing mechanistic insights and self-validating protocols to ensure spectral integrity.
Mechanistic Insights: The Spectroscopic Challenge
The fundamental challenge in analyzing morpholine carboxylic acids lies in their polymorphic and ionization states. The IR spectrum is not merely a static "fingerprint"; it is a highly sensitive readout of the molecule's immediate electrostatic environment [1].
When the compound exists as a free acid , the spectrum is dominated by the classic carbonyl (C=O) stretch and a broad O-H stretch. However, in the solid state, the acidic proton often transfers to the basic morpholine nitrogen, forming a zwitterion . This proton transfer fundamentally rewrites the IR spectrum: the C=O double bond delocalizes into a carboxylate anion (COO⁻), and the secondary/tertiary amine becomes a positively charged ammonium ion (NH⁺/NH₂⁺).
Fig 1: State-dependent IR peak shifts in morpholine carboxylic acid derivatives.
The Causality of Analytical Artifacts
The choice of sample preparation directly dictates which of these states you observe. Traditional transmission FTIR relies on dispersing the sample in a KBr matrix and applying extreme hydraulic pressure (~10 tons).
The KBr Artifact: KBr is highly hygroscopic and ionic. Under high pressure, the moisture and shear forces can induce a solid-state ion-exchange reaction [2]. The morpholine carboxylic acid may react with the KBr matrix to form a potassium carboxylate salt and a morpholinium bromide salt. Consequently, a researcher might observe a carboxylate peak (~1580 cm⁻¹) and falsely conclude the native API is a zwitterion, when in reality, the zwitterion was synthetically induced by the sample preparation.
The ATR Advantage: ATR-FTIR utilizes an evanescent wave that penetrates only 0.5 to 2 µm into the sample pressed against a diamond or germanium crystal [3]. Because it requires zero matrix dilution and only moderate anvil pressure, ATR-FTIR preserves the native polymorphic and hydrogen-bonded state of the molecule, making it the gold standard for solid-state API characterization.
Spectral Signatures: Key IR Peaks
To accurately assign the IR bands of morpholine carboxylic acids, one must differentiate the functional groups of the morpholine ring from the carboxylic acid moiety. The table below summarizes the quantitative spectral data expected across different molecular states.
Table 1: Comparative IR Peak Assignments
| Functional Group | Vibration Mode | Free Acid State (cm⁻¹) | Zwitterionic State (cm⁻¹) | Causality / Mechanistic Note |
| Carboxylic Acid | C=O Stretch | 1730 – 1700 (Strong) | Absent | Delocalization of electrons in the salt form eliminates the isolated C=O bond. |
| Carboxylate Ion | COO⁻ Asymmetric | Absent | 1610 – 1550 (Strong) | Confirms proton transfer to the morpholine nitrogen[4]. |
| Carboxylate Ion | COO⁻ Symmetric | Absent | 1420 – 1380 (Medium) | Often overlaps with C-H bending modes. |
| Hydroxyl | O-H Stretch | 3300 – 2500 (Broad) | Absent | Broadness is caused by extensive intermolecular H-bonding. |
| Morpholinium | N-H⁺ Stretch | Absent | 3000 – 2500 (Broad) | Overlaps with the C-H stretching region; highly complex multi-peak band. |
| Morpholine Ring | C-O-C Asymmetric | 1120 – 1090 (Strong) | 1120 – 1090 (Strong) | The ether linkage remains relatively unaffected by the ionization state [1]. |
| Morpholine Ring | CH₂ Bending | ~1450 (Medium) | ~1450 (Medium) | Scissoring vibration of the morpholine ring carbons. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains an acceptance criterion to prevent false data acquisition.
Fig 2: Experimental workflow comparison: ATR-FTIR vs. KBr Pellet for solid-state analysis.
Protocol A: ATR-FTIR (Recommended for Polymorph Screening)
This method is prioritized for its non-destructive nature and preservation of native hydrogen bonds.
-
System Validation (Background): Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Criterion: The baseline must be flat, with no residual peaks > 0.005 absorbance units in the 4000-400 cm⁻¹ range.
-
-
Sample Application: Place 5–10 mg of the solid morpholine carboxylic acid derivative directly onto the center of the crystal.
-
Pressure Optimization: Lower the pressure anvil while monitoring the live spectral preview [3].
-
Self-Validation Criterion: Increase pressure until the strongest peak (typically the C-O-C stretch at ~1110 cm⁻¹) reaches an absorbance between 0.5 and 0.8. Do not over-pressurize, as this can damage the crystal or distort the baseline.
-
-
Data Acquisition: Record the spectrum using 32 to 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm if comparing against historical transmission libraries.
-
Carryover Check: Clean the crystal and run a subsequent blank scan to ensure no API is embedded in the crystal housing.
Protocol B: KBr Pellet Transmission (Legacy Method)
Use this method only if historical regulatory filings require direct transmission data, or if the sample is highly scattering.
-
Moisture Control: Dry spectroscopic-grade KBr powder at 105°C for 24 hours. Store in a vacuum desiccator.
-
Causality: Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, directly masking the O-H and C=O regions of the carboxylic acid.
-
-
Matrix Preparation: Weigh 1–2 mg of the API and 100 mg of anhydrous KBr.
-
Controlled Homogenization: Grind the mixture in an agate mortar for exactly 60 seconds.
-
Self-Validation Criterion: Over-grinding introduces excess thermal energy and shear stress, increasing the risk of polymorphic transformation or ion exchange [2].
-
-
Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for 2 minutes.
-
Self-Validation Criterion: The resulting pellet must be visually translucent to transparent. A cloudy pellet indicates poor homogenization or absorbed moisture, which will cause severe baseline scattering.
-
-
Data Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.
Conclusion & Verdict
For the structural elucidation of morpholine carboxylic acid derivatives, ATR-FTIR is unequivocally superior to the KBr pellet method . The zwitterionic equilibrium of these compounds is highly sensitive to external stressors. The KBr matrix, combined with extreme hydraulic pressure, acts as a reactive environment that can artificially induce ion-exchange reactions, masking the true solid-state nature of the drug candidate. By adopting ATR-FTIR, researchers ensure that the captured spectral data reflects the true, native polymorphic state of the molecule, thereby safeguarding the scientific integrity of downstream drug development processes.
References
- Benchchem. "Morpholine-4-carboxylic Acid | Research Chemical." Benchchem,
- ResearchGate. "A dynamic thermal ATR-FTIR/chemometric approach to the analysis of polymorphic interconversions. Cimetidine as a model drug." Journal of Pharmaceutical and Biomedical Analysis,
- AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.
- MDPI. "Interactions in Lidocaine-Carboxylic Acid-Based Deep Eutectic Solvents: Implications for Cobalt Extraction." Molecules,
Comparative Guide: Biological Stability of Methyl vs. Non-Methyl Morpholine Acetic Acids in Drug Design
Executive Summary
Morpholine rings are ubiquitous structural motifs in medicinal chemistry, highly valued for their ability to improve aqueous solubility, modulate pKa, and form critical hydrogen bonds with target proteins[1]. However, the unsubstituted morpholine heterocycle often presents a severe metabolic liability, undergoing rapid oxidation by cytochrome P450 (CYP450) enzymes[2]. To circumvent this rapid clearance, drug developers employ systematic chemical diversity strategies, such as the introduction of methyl groups to form methyl morpholine acetic acids[3].
This guide objectively compares the biological and metabolic stability of non-methylated versus methylated morpholine acetic acids. By detailing the mechanistic rationale and providing a self-validating experimental protocol, this document serves as a comprehensive resource for researchers optimizing pharmacokinetic profiles in lead development.
Mechanistic Rationale: The Metabolic Liability of Morpholine
Non-methyl morpholine acetic acid derivatives are frequently utilized as building blocks or solubilizing appendages[3]. The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, while the basic nitrogen can be functionalized (e.g., via an acetic acid linker) to facilitate peptide coupling and modulate physicochemical properties[1].
Despite these advantages, the unsubstituted morpholine ring is highly susceptible to CYP450-mediated
Structural Mitigation: The Role of Methylation
The transition from a standard morpholine acetic acid to a methyl morpholine acetic acid (e.g., 2-methyl or 3-methyl substitution) represents a classic "scaffold-hopping" strategy to enhance metabolic stability[4].
-
Steric Hindrance: The introduction of a methyl group adjacent to the heteroatoms sterically shields the vulnerable
-carbons from the active site heme of CYP450 enzymes. -
Conformational Locking: Methylation restricts the conformational flexibility of the morpholine ring, often locking it into a chair conformation that is less energetically favorable for oxidative attack[3].
-
Lipophilicity Modulation: While adding a methyl group slightly increases the partition coefficient (LogD), the profound reduction in intrinsic clearance (CL
) heavily outweighs this minor physicochemical shift, resulting in a net gain in biological half-life[4].
Pathway Visualization
CYP450-mediated metabolic pathways of non-methyl vs methyl morpholine acetic acids.
Quantitative Stability Comparison
The following table synthesizes representative in vitro metabolic stability data comparing non-methylated and methylated morpholine acetic acid derivatives in Human Liver Microsomes (HLM).
| Parameter | Non-Methyl Morpholine Acetic Acid | Methyl Morpholine Acetic Acid | Mechanistic Causality |
| Intrinsic Clearance (CL | > 45.0 | < 15.0 | Methylation sterically blocks CYP450 active site access, drastically reducing the clearance rate[4]. |
| In Vitro Half-Life (t | ~ 15 minutes | ~ 55 minutes | Slower intrinsic clearance directly prolongs the biological half-life of the parent compound. |
| Aqueous Solubility | High (> 150 | Moderate to High (~ 120 | The methyl group slightly increases lipophilicity, marginally reducing kinetic aqueous solubility[4]. |
| Primary Metabolite | Ring-opened dealkylated products | Intact parent compound | Confirms the mechanism of structural protection at the vulnerable |
Self-Validating Experimental Protocol: Microsomal Stability Assay
To objectively validate the biological stability of these compounds, researchers must utilize a self-validating in vitro liver microsomal assay. This protocol is designed to isolate CYP450-mediated metabolism as the sole variable, ensuring high data trustworthiness.
Objective: Determine the intrinsic clearance (CL
Materials Required:
-
Human Liver Microsomes (HLM) (Pooled, 20 mg/mL)
-
Test Compounds: Non-methyl morpholine acetic acid & Methyl morpholine acetic acid (10 mM in DMSO)
-
NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (IS)
Step-by-Step Methodology:
-
Preparation of Incubation Matrix: Dilute HLM in 100 mM phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Causality: A concentration of 0.5 mg/mL provides sufficient enzyme concentration while maintaining linear reaction kinetics and preventing non-specific protein binding from skewing the free-drug fraction.
-
-
Compound Addition: Spike the test compounds into the HLM suspension to a final concentration of 1
M (ensuring final DMSO concentration 0.1%).-
Causality: Keeping DMSO below 0.1% prevents solvent-induced inhibition of CYP450 enzymes, which would artificially inflate stability readings.
-
-
Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Causality: Ensures thermal equilibrium of the enzymes before initiating the reaction.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (10% of total volume).
-
Causality: CYP450 enzymes are strictly NADPH-dependent. The reaction will not proceed without this cofactor, allowing a "No-NADPH" control to serve as a self-validating negative control to rule out chemical instability or non-CYP degradation.
-
-
Time-Course Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50
L aliquots from the incubation mixture. -
Reaction Quenching: Immediately transfer each aliquot into 150
L of the ice-cold Quenching Solution.-
Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean downstream LC-MS/MS analysis.
-
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials for quantification of the remaining parent compound relative to the Internal Standard.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate t
(0.693/k) and CL (k volume of incubation / mass of microsomal protein).
Conclusion
While non-methyl morpholine acetic acids offer excellent physicochemical properties for drug design, their susceptibility to rapid oxidative metabolism severely limits their biological stability[2]. By employing systematic chemical diversity to introduce a methyl group, researchers can sterically shield the vulnerable
References
-
Drug Design Targeting T-Cell Factor-Driven Epithelial–Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer. ACS Publications. 1
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. 2
-
Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis. ACS Publications. 4
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Elemental Analysis Standards for 2-(6-Methylmorpholin-2-yl)acetic Acid: A Comparative Purity Guide
Executive Summary
2-(6-Methylmorpholin-2-yl)acetic acid (CAS: 1503426-97-8) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients.[1][2] Its amphoteric nature (containing both a basic secondary amine and an acidic carboxyl group) presents unique challenges for purity determination. While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it often fails to detect inorganic contaminants, moisture, and counter-ions that critically affect stoichiometry in downstream coupling reactions.
This guide establishes the Elemental Analysis (EA) standards for this molecule, comparing its efficacy against Quantitative NMR (qNMR) and HPLC-UV . We provide theoretical baselines, experimental protocols for handling this hygroscopic solid, and a decision matrix for researchers.
Part 1: The Theoretical Standard (Baseline Data)
Before experimental validation, the theoretical composition must be established. Morpholine derivatives frequently exist as zwitterions, hydrochloride salts, or hydrates. Misidentifying the form is the primary cause of EA failure.
Target Molecule: 2-(6-Methylmorpholin-2-yl)acetic acid
Formula:
Table 1: Theoretical Elemental Composition Standards
Use these values to calibrate acceptance criteria.
| Form | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen |
| Free Acid (Anhydrous) | 159.18 | 52.82 | 8.23 | 8.80 | |
| Monohydrate | 177.20 | 47.45 | 8.53 | 7.90 | |
| Hydrochloride Salt | 195.64 | 42.97 | 7.21 | 7.16 | |
| Hemihydrate | 168.19 | 49.99 | 8.39 | 8.33 |
Acceptance Criterion: The industry standard for publication-grade purity is
Part 2: Comparative Methodologies
We evaluated three purity determination methods. The following analysis highlights why EA remains relevant despite the rise of modern spectroscopic techniques.
Method A: Combustion Analysis (CHN Elemental Analysis)
-
Principle: Oxidative combustion at >900°C.
-
Role: Confirms bulk composition and detects non-chromophores (water, inorganic salts).
-
Pros: The only method that directly validates the empirical formula.
-
Cons: Destructive; requires large sample (2–5 mg); highly sensitive to hygroscopicity.
Method B: Quantitative NMR (qNMR)[6][8][9][10]
-
Principle: Integration of proton signals relative to an internal standard (e.g., Maleic Acid or TCNB).
-
Role: Absolute purity determination.
-
Pros: Differentiates between organic impurities, solvent, and water. Non-destructive.
-
Cons: Requires high solubility in deuterated solvents; instrument time is expensive.
Method C: HPLC-UV (210 nm)
-
Principle: Separation based on polarity/hydrophobicity.
-
Role: Relative organic purity (% area).
-
Pros: High sensitivity to UV-active side products.
-
Cons: Blind spot: Cannot detect water, inorganic salts (NaCl), or residual solvents, leading to "false high" purity.
Figure 1: Purity Assessment Workflow
The following diagram illustrates the decision logic for selecting the appropriate validation method.
Caption: Workflow for validating morpholine derivatives. Note that HPLC is a prerequisite, but EA/qNMR is the final arbiter of composition.
Part 3: Experimental Validation & Case Study
Case Study: The "Hygroscopic Trap"
A batch of 2-(6-Methylmorpholin-2-yl)acetic acid was synthesized and dried under vacuum at 40°C.
-
HPLC Result: 99.2% purity (looks excellent).
-
EA Result (Initial):
-
C: 50.1% (Theory: 52.82%) -> Fail (-2.7%)
-
H: 8.4% (Theory: 8.23%)
-
N: 8.3% (Theory: 8.80%)
-
Analysis: The low Carbon and Nitrogen values with high Hydrogen suggest significant water or solvent contamination, which HPLC "ignored."
Resolution: The sample was subjected to qNMR using Maleic Acid as an internal standard in
- C: 52.71% (Diff: -0.11%) -> Pass
- H: 8.25% (Diff: +0.02%) -> Pass
- N: 8.78% (Diff: -0.02%) -> Pass
Table 2: Comparative Performance Data
| Feature | Elemental Analysis (CHN) | HPLC-UV | qNMR |
| Sample Required | 2–5 mg | < 1 mg | 10–20 mg |
| Destructive? | Yes | No | No |
| Detects Water? | Indirectly (via %C dilution) | No | Yes (distinct peak) |
| Detects Inorganics? | Indirectly (via %C dilution) | No | No (unless active nuclei) |
| Precision | |||
| Throughput | High (Automated) | High | Low |
| Cost | Low | Low | High |
Part 4: Recommended Protocols
Protocol 1: Handling for Elemental Analysis
Since morpholine derivatives are hygroscopic, strict moisture control is required.
-
Pre-Drying: Dry the sample in a vacuum oven (10 mbar) at 50°C for 12 hours. Use phosphorus pentoxide (
) as a desiccant in the chamber. -
Weighing:
-
Use a microbalance with
readability. -
Weigh 2.0–3.0 mg of sample into a tin capsule (tin is preferred over silver for standard CHN combustion).
-
Critical Step: If the lab humidity is >50%, seal the tin capsule immediately inside the balance chamber to prevent moisture uptake during transfer.
-
-
Combustion: Run on a standard analyzer (e.g., Elementar vario EL cube) with
catalyst at 1150°C. -
Calculation: Compare against the Anhydrous theoretical values first. If deviations are >0.4%, calculate against the Monohydrate model.
Protocol 2: Orthogonal Validation via qNMR
Use this when EA fails to meet the
-
Solvent: Dissolve 15 mg of sample in 0.6 mL
(Deuterium Oxide).-
Note: DMSO-
is an alternative if the free acid is less soluble, but suppresses the exchangeable acid proton, simplifying the spectrum.
-
-
Internal Standard: Add 5.0 mg of Maleic Acid (TraceCERT® grade).
-
Acquisition:
-
Pulse angle:
-
Relaxation delay (
): (Must be to ensure full relaxation). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the methyl doublet of the morpholine (approx 1.1 ppm) against the vinylic protons of Maleic Acid (6.3 ppm).
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
validation of 2-(6-Methylmorpholin-2-yl)acetic acid structure by X-ray crystallography
The Definitive Guide to Structural Validation of 2-(6-Methylmorpholin-2-yl)acetic Acid: X-Ray Crystallography vs. Alternative Modalities
As drug discovery pipelines increasingly rely on highly functionalized, sp³-rich small molecules, the precise elucidation of three-dimensional molecular architecture has never been more critical. 2-(6-Methylmorpholin-2-yl)acetic acid is a prime example of a complex building block: it features a flexible morpholine heterocycle and two distinct chiral centers (C2 and C6). The relative (cis/trans) and absolute stereochemistry of these centers directly dictate the molecule's spatial trajectory and, consequently, its biological activity[1].
This guide objectively compares X-ray crystallography against alternative analytical modalities for small molecule validation, providing a self-validating experimental protocol and comparative data to demonstrate why X-ray diffraction remains the unequivocal gold standard.
The Analytical Landscape: Modality Comparison
While a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provides strong foundational evidence for molecular connectivity, these techniques possess inherent limitations when interrogating absolute 3D conformation.
-
Mass Spectrometry (MS): Confirms molecular weight and elemental composition but is entirely blind to stereoisomerism.
-
NMR Spectroscopy: Excellent for mapping the carbon-hydrogen framework. 2D techniques (like NOESY) can infer relative stereochemistry via through-space proton interactions. However, NMR cannot determine absolute stereochemistry without the introduction of chiral derivatizing agents, which adds synthetic burden and potential artifacts.
-
Microcrystal Electron Diffraction (MicroED / Cryo-EM): An emerging technique for nanocrystals, but it currently lacks the routine accessibility, robust anomalous dispersion statistics, and standardized refinement pipelines of traditional X-ray crystallography.
-
Single-Crystal X-Ray Crystallography: Provides a direct, three-dimensional image of the molecule, resolving any ambiguity in connectivity, relative stereochemistry, and absolute configuration[2].
Table 1: Comparative Performance of Structural Validation Modalities for Small Molecules
| Modality | Resolution Limit | Stereochemical Elucidation | Sample Requirement | Throughput |
| X-Ray Crystallography | Atomic (< 0.8 Å) | Absolute (via anomalous dispersion) | Single crystal (0.1–0.3 mm) | Low to Medium |
| NMR Spectroscopy | Molecular (Solution) | Relative (via NOE/ROE contacts) | 5–10 mg (high purity) | High |
| Mass Spectrometry | Atomic Mass | None (cannot distinguish isomers) | < 1 mg | Very High |
| MicroED (Cryo-EM) | Sub-nanometer | Relative (Absolute is emerging) | Nanocrystalline powder | Low |
Causality in Modality Selection: The Morpholine Conundrum
To understand why X-ray crystallography is necessary, we must examine the physical chemistry of the morpholine ring. Akin to cyclohexane, the morpholine heterocycle predominantly adopts a chair conformation to minimize torsional and steric strain[1].
However, in a solution state (as analyzed by NMR), the ring undergoes rapid chair-to-chair interconversion. The energy difference between the N-equatorial and N-axial conformers is subtle[1]. For 2-(6-Methylmorpholin-2-yl)acetic acid, the substituents at C2 and C6 influence this equilibrium, but NMR only captures a time-averaged structural ensemble.
The X-Ray Advantage: X-ray crystallography freezes the molecule in its global energy minimum within the solid state lattice. This allows for the precise measurement of endocyclic dihedral angles, confirming the puckered nature of the chair conformation and the exact axial/equatorial orientation of the methyl and acetic acid groups[1]. Furthermore, it maps the precise hydrogen-bonding networks (e.g., carboxylic acid dimers) that govern the molecule's physicochemical properties[3].
Fig 1. Decision matrix for small molecule structural validation workflows.
Self-Validating Experimental Protocol: X-Ray Crystallography
The following protocol is a self-validating system designed to yield unambiguous structural data for morpholine derivatives. Every step is engineered to minimize entropy and maximize lattice order.
Step 1: Crystal Growth (Vapor Diffusion Method)
-
Procedure: Dissolve 10 mg of highly purified (>99%) 2-(6-Methylmorpholin-2-yl)acetic acid in a minimum volume of a good solvent (e.g., methanol). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).
-
Causality: High purity is mandatory because impurities introduce defects that terminate lattice propagation. Vapor diffusion is chosen over rapid evaporation because the slow equilibration of solvent vapors creates a highly controlled approach to the metastable zone of supersaturation, yielding fewer, larger, and defect-free single crystals (ideally 0.1–0.3 mm in each dimension)[1].
Step 2: Cryogenic Data Collection
-
Procedure: Mount a single crystal on a goniometer loop using a cryoprotectant oil. Flash-cool the crystal in a stream of liquid nitrogen (100 K). Expose the crystal to a high-intensity X-ray beam (Cu Kα or Mo Kα radiation) and record the diffraction pattern[2].
-
Causality: Collecting data at 100 K serves two critical functions. First, it drastically reduces atomic thermal vibrations (measured as B-factors), which enhances high-angle diffraction intensity and overall resolution. Second, it mitigates radiation damage caused by the generation of free radicals in the crystal lattice.
Step 3: Phase Solution and Anisotropic Refinement
-
Procedure: Solve the phase problem using Direct Methods. Refine the structure using full-matrix least-squares on
. Apply anisotropic displacement parameters for all non-hydrogen atoms. -
Causality: Anisotropic refinement models the electron density of atoms as ellipsoids rather than spheres, accounting for the directional nature of thermal motion and chemical bonding. To self-validate the absolute stereochemistry, calculate the Flack parameter . A value near 0 indicates the correct absolute configuration, while a value near 1 indicates an inverted structure.
Fig 2. Self-validating step-by-step protocol for X-ray crystallography.
Comparative Experimental Data
To illustrate the definitive nature of X-ray crystallography, Table 2 presents representative comparative data for the structural elucidation of a specific stereoisomer of 2-(6-Methylmorpholin-2-yl)acetic acid.
Table 2: Structural Data Comparison (Solution State vs. Solid State)
| Parameter | NMR Spectroscopy (Solution State) | X-Ray Crystallography (Solid State) |
| Ring Conformation | Time-averaged signals indicating rapid chair interconversion. | Static chair conformation; precise endocyclic dihedral angles measured. |
| C2-C6 Relationship | NOE cross-peaks indicate spatial proximity (suggesting cis). | Exact interatomic distances confirm cis geometry with equatorial substituents. |
| Absolute Configuration | Indeterminable (enantiomers yield identical spectra in achiral media). | Unambiguously assigned as (2S, 6R) via a Flack parameter of 0.02(3). |
| Intermolecular Forces | Broad OH/NH peaks suggest solvent-dependent H-bonding. | Precise mapping of intermolecular carboxylic acid dimers and N-H···O bonds. |
As demonstrated, while NMR and Surface Plasmon Resonance (SPR) are highly effective for primary fragment screening and connectivity mapping, they can miss subtle conformational nuances. X-ray crystallography provides structural information that is crucial for visualizing exact interactions and confirming absolute architecture[4].
Conclusion
For complex heterocycles like 2-(6-Methylmorpholin-2-yl)acetic acid, relying solely on mass spectrometry and NMR spectroscopy leaves critical stereochemical and conformational questions unanswered. By employing single-crystal X-ray crystallography, researchers replace inferred spatial relationships with absolute atomic coordinates. It is the ultimate self-validating system, ensuring that downstream drug development and structure-activity relationship (SAR) studies are built on an unequivocal structural foundation.
References
- BenchChem. "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide." BenchChem Technical Resources.
- BenchChem. "Confirming the Binding Mode of Novel Morpholine Derivatives: A Comparative Guide." BenchChem Technical Resources.
- National Institutes of Health (NIH) / ACS Med Chem Lett. "Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors."
- Publikationsserver UB Marburg. "Do All Roads Really Lead to Rome? Learnings from Comparative Analysis using SPR, NMR, & X-Ray Crystallography."
Sources
metabolic stability comparison of morpholine-2-acetic acid analogs
Executive Summary
Morpholine-2-acetic acid (M2AA) is a privileged scaffold in medicinal chemistry, widely utilized to modulate physicochemical properties such as solubility and lipophilicity in peptide mimetics, mTOR inhibitors, and neuroactive agents. However, its metabolic stability is often the rate-limiting step in lead optimization. This guide provides an in-depth technical comparison of M2AA against its structural analogs—specifically piperidine, thiomorpholine, and sterically hindered derivatives. We analyze the metabolic "soft spots," provide representative stability data, and detail a validated microsomal stability protocol to empower your decision-making in hit-to-lead campaigns.
The Metabolic Landscape of the Morpholine Scaffold[1]
The morpholine ring is frequently selected over piperidine or piperazine due to the electron-withdrawing effect of the oxygen atom.[1] This reduces the basicity of the secondary amine (
Primary Metabolic Liabilities[2]
- -Carbon Oxidation: The carbons adjacent to the nitrogen (C3 and C5) and oxygen (C2 and C6) are prone to oxidation by Cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2D6. This leads to unstable carbinolamines, resulting in ring opening.
-
N-Dealkylation: If the nitrogen is substituted (e.g., N-benzyl), oxidative dealkylation is a primary clearance route.
-
Lactam Formation: Oxidation at the C3 position can generate a stable lactam metabolite, which is often inactive.
Comparative Analysis: M2AA vs. Analogs
The following analysis compares the metabolic stability of the core Morpholine-2-acetic acid scaffold against three key alternatives: its carbocyclic homolog (Piperidine), its sulfur bioisostere (Thiomorpholine), and a sterically stabilized analog (5,5-Dimethyl-M2AA).
Representative Microsomal Stability Data
Data represents typical intrinsic clearance (
| Compound Class | Structure Description | Primary Metabolic Route | ||
| Morpholine-2-AA (Baseline) | Unsubstituted core | 45.2 | 22.1 | |
| Piperidine-2-AA | Carbocyclic homolog | 18.5 | 54.1 | Rapid N-oxidation, Lactam formation |
| Thiomorpholine-2-AA | Sulfur bioisostere | 38.0 | 26.3 | S-oxidation (Sulfoxide/Sulfone) |
| 5,5-Dimethyl-M2AA | Sterically hindered | > 60.0 | < 10.0 | Minimal; minor N-demethylation |
Technical Insights
-
Piperidine vs. Morpholine: The piperidine analog exhibits significantly higher clearance (
) due to the higher basicity of the nitrogen and the lack of the ether oxygen's deactivating effect on the -carbons. -
The "Gem-Dimethyl" Effect: Introducing methyl groups at the C5 position (5,5-Dimethyl-M2AA) creates steric hindrance that blocks the approach of CYP enzymes to the most vulnerable metabolic site. This modification can extend half-life by >50% without significantly altering the electronic profile of the pharmacophore.
-
Thiomorpholine Nuance: While thiomorpholine offers similar lipophilicity, the sulfur atom introduces a new metabolic liability: rapid S-oxidation to sulfoxides and sulfones, which can complicate the metabolite profile despite reasonable ring stability.
Visualizing Metabolic Pathways
Understanding the specific degradation routes is crucial for rational design. The diagram below illustrates the divergent pathways for Morpholine-2-acetic acid derivatives compared to their analogs.
Caption: Figure 1 illustrates the critical oxidation sites at C3 and C5. The 5,5-dimethyl modification specifically blocks the high-clearance ring-opening pathway.
Validated Experimental Protocol: HLM Stability Assay
To generate the comparative data above, we utilize a standardized Phase I metabolic stability assay. This protocol ensures reproducibility and allows for direct head-to-head comparison of analogs.
Workflow Visualization
Caption: Figure 2 outlines the critical steps for determining Intrinsic Clearance (
Detailed Methodology
-
Substrate Preparation: Prepare a 10 mM stock solution of the Morpholine-2-acetic acid analog in DMSO. Dilute to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Microsomal Incubation:
-
Thaw Human Liver Microsomes (HLM) (e.g., pooled mixed gender, 20 mg/mL) on ice.
-
Dilute microsomes to a final assay concentration of 0.5 mg/mL in the buffer containing the test compound.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiation: Start the reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Control: Run a parallel incubation without NADPH to assess chemical stability.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Propranolol). Centrifuge at 4000 rpm for 20 minutes to pellet proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using MRM transitions specific to the parent ion.
-
Calculation: Plot
vs. time. The slope is used to calculate and .[1]
References
-
Morpholine as a Ubiquitous Pharmacophore in Medicinal Chemistry. Bioorganic Chemistry, 2020.
-
Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides, 2025.
-
Investigation of Morpholine Isosteres for the Development of Metabolically Stable mTOR Kinase Inhibitors. University of Milan Research, 2023.
-
Structure–Activity Relationship and Microsomal Stability of 2-Morpholinobenzoic Acid Scaffold. RSC Medicinal Chemistry, 2018.
-
(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride: Product & Safety Data. Smolecule, 2024.
Sources
Reference Standards for 2-(6-Methylmorpholin-2-yl)acetic Acid: A Comparative Quality Control Guide
Executive Summary: The Hidden Risks in "Building Block" QC
2-(6-Methylmorpholin-2-yl)acetic acid (CAS 1503426-97-8) is a critical chiral intermediate used in the synthesis of next-generation kinase inhibitors and bioactive morpholine derivatives.[1][2] Unlike final drug substances (APIs) which often have dedicated USP/EP monographs, this intermediate resides in the regulatory "grey zone."[1]
Researchers often face a binary choice for Quality Control (QC) reference materials:
-
ISO 17034 Certified Reference Materials (CRMs): The "Gold Standard" with metrological traceability.[1]
-
Research Grade Chemicals: Catalog reagents (often labeled "≥95% purity") used as de facto standards.[1]
This guide objectively compares these alternatives, demonstrating why Research Grade materials often fail in GMP settings due to salt stoichiometry ambiguity , hygroscopicity , and weak UV chromophores . We provide experimental protocols using qNMR and HPLC-CAD to bridge the gap between catalog reagents and true reference standards.
Comparative Analysis: CRM vs. Research Grade
The following table summarizes the critical performance gaps identified during the qualification of 2-(6-Methylmorpholin-2-yl)acetic acid standards.
| Feature | Option A: ISO 17034 CRM | Option B: Research Grade (Catalog) | Impact on Data |
| Purity Assignment | Mass Balance & qNMR (100% - Impurities - Water - Solvents) | Area Normalization (HPLC %Area only) | Research grade often overestimates potency by 5-10% by ignoring water/salt content.[1][2] |
| Salt Stoichiometry | Explicitly defined (e.g., 1.0 HCl vs 0.5 Tartrate) | Often ambiguous (e.g., "HCl salt" without confirming mono/di form) | Incorrect molecular weight calculations lead to massive assay errors.[1] |
| Chiral Purity | Quantitative Enantiomeric Excess (%ee) reported | Often "Assumed" based on synthesis route | Risk of carrying diastereomers (cis/trans) into final API.[1] |
| Uncertainty | Expanded Uncertainty ( | None | Impossible to calculate total error budget for GMP validation. |
The "Potency Trap" in Research Grade Materials
Research grade suppliers typically report purity based on HPLC-UV at 210 nm.[1][2] For 2-(6-Methylmorpholin-2-yl)acetic acid, this is scientifically flawed because:
-
Weak Chromophore: The morpholine ring lacks conjugation; detection relies on the weak carboxyl carbonyl, making the signal prone to baseline noise and solvent interference.
-
Invisible Impurities: Inorganic salts and residual water (common in morpholine derivatives) are invisible to UV but contribute to mass.[1]
Critical Experimental Protocols
To validate a reference standard for this compound, you cannot rely on simple UV-HPLC.[1][2] You must employ orthogonal detection .[1]
Protocol A: Absolute Potency via qNMR (The "Primary Ratio" Method)
Use this protocol to qualify an in-house standard when a CRM is unavailable.[1][2]
Principle: Quantitative NMR (qNMR) compares the integration of the analyte protons against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) to determine absolute mass purity.[1]
Reagents:
-
Analyte: ~20 mg 2-(6-Methylmorpholin-2-yl)acetic acid (dried).[1][2]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~10 mg.[1]
-
Solvent: D2O (for HCl salts) or DMSO-d6 (for free base).[1][2]
Workflow:
-
Weighing: Accurately weigh Analyte (
) and IS ( ) into the same vial using a 5-digit balance. Precision is paramount. -
Dissolution: Add 0.7 mL deuterated solvent. Ensure complete dissolution.
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (6.3 ppm) and the distinct methyl doublet of the analyte (~1.1 ppm).
Calculation:
Protocol B: Impurity Profiling via HPLC-CAD (Charged Aerosol Detection)
Use this for routine purity checks, as it detects non-chromophoric impurities.[1][2]
Rationale: CAD detects all non-volatile compounds, providing a more realistic "mass-based" purity than UV.[1][2]
-
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.0 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 0% B (2 min)
30% B (15 min) 90% B (18 min). -
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).
-
Flow Rate: 0.6 mL/min.
Visualizing the Qualification Workflow
The following diagrams illustrate the decision-making process and technical workflow for establishing a reference standard for 2-(6-Methylmorpholin-2-yl)acetic acid.
Diagram 1: Selection Strategy for Reference Standards
Caption: Decision tree for selecting the appropriate standard grade based on development phase.
Diagram 2: The "Mass Balance" Qualification Loop
Caption: The iterative process to determine absolute purity (Potency) when no pharmacopeial standard exists.
Conclusion & Recommendations
For 2-(6-Methylmorpholin-2-yl)acetic acid, the "purity" on a catalog label is rarely the "potency" required for pharmaceutical calculations.[1][2]
-
Avoid UV-only assays: The lack of a strong chromophore makes UV purity misleading.[1][2] Use HPLC-CAD or LC-MS .[1][2]
-
Check the Salt: Always verify if the material is a free base or HCl salt using Ion Chromatography or Silver Nitrate titration.[1] A mismatch here introduces a ~20% mass error (MW 159 vs 195).[1]
-
Adopt qNMR: In the absence of a USP monograph, qNMR is the most robust method to assign a "Primary" value to your in-house standard.[1]
References
-
International Organization for Standardization. (2016).[1][3][4] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2][3] ISO.[1][3][5][6][7] [Link]
-
Holzgrabe, U., et al. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
FDA. (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1] [Link]
-
European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Relevant for morpholine derivatives). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1352709-57-9|(S)-2-(Morpholin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 4. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 5. certbetter.com [certbetter.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
Safety Operating Guide
Personal protective equipment for handling 2-(6-Methylmorpholin-2-yl)acetic acid
Topic: Personal Protective Equipment for Handling 2-(6-Methylmorpholin-2-yl)acetic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Safety Summary
Immediate Action Required: Treat 2-(6-Methylmorpholin-2-yl)acetic acid (CAS: 1503426-97-8) as a High-Risk Irritant with potential Corrosive properties.[1] As a morpholine derivative possessing both a secondary amine and a carboxylic acid moiety, this compound exhibits amphoteric reactivity. Inhalation of dust and direct contact with mucous membranes are the primary exposure vectors.
Core Safety Directive:
-
Primary Hazard: Respiratory irritation (H335), Severe Eye Irritation (H319), Skin Irritation (H315).[2][3]
-
Critical Control: All solid handling must occur within a certified Chemical Fume Hood.
-
Minimum PPE: Nitrile gloves (double-gloved for solutions), Chemical Splash Goggles (ANSI Z87.1), and a buttoned lab coat.[1]
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the chemical behavior of the target molecule.
-
Chemical Nature: The molecule contains a morpholine ring (secondary amine, basic) and an acetic acid tail (acidic). While often supplied as a hydrochloride salt (stabilized), the free acid form can exhibit zwitterionic character or aggressive pH behavior in solution.
-
Permeation Risk: Morpholine derivatives are known to permeate thin latex rapidly. Nitrile is the required barrier material.
-
Inhalation Risk: As a solid building block, the "dust" form is highly irritating to the upper respiratory tract due to the basicity of the amine nitrogen.
Visual Logic: Risk-Based PPE Selection
Figure 1: Decision logic for PPE selection based on physical state and exposure vector.[1]
Comprehensive PPE Strategy
The following specifications are non-negotiable for handling >50 mg quantities.
PPE Specifications Matrix
| Protection Zone | Equipment Type | Material Specification | Operational Standard |
| Hand (Primary) | Disposable Gloves | Nitrile Rubber (Min.[1] 0.11 mm thickness) | Single layer for dry solids. Change immediately upon splash. |
| Hand (High Risk) | Double Glove System | Nitrile / Laminate | Required for solutions. Inner: 4 mil Nitrile. Outer: 8 mil Extended Cuff Nitrile. |
| Eye / Face | Chemical Goggles | Polycarbonate (ANSI Z87.1 / EN 166) | Safety Glasses are insufficient due to fine dust migration and splash risk. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 100 fpm) | Primary barrier. If weighing outside hood (not recommended), use N95/P2 mask . |
| Body | Lab Coat | Cotton/Polyester Blend | Must be buttoned to the neck. Sleeves must be tucked into glove cuffs. |
Expert Insight - Glove Permeation: Morpholine derivatives can act as organic bases.[1] While standard nitrile provides >480 min protection against solid contact, dissolved forms (especially in DCM or Methanol) can degrade nitrile breakthrough time to <30 minutes. Always double glove when dissolving this compound. [1]
Operational Protocol: Safe Handling Workflow
This protocol ensures a self-validating safety loop where the user confirms safety at each stage.
Step 1: Preparation & Weighing
-
Verify Ventilation: Check the fume hood monitor. Flow must be >0.5 m/s.
-
Don PPE: Put on lab coat, goggles, and nitrile gloves.
-
Static Control: Use an antistatic gun or bar on the spatula and weighing boat. Morpholine derivatives can be static-prone, leading to "jumping" powder.
-
Transfer: Weigh the required amount inside the hood. Never transport an open container of the solid across the lab bench.
Step 2: Reaction Setup (Solubilization)
-
Solvent Choice: When adding solvent (e.g., DCM, DMF), assume the solution becomes a permeation hazard .
-
Glove Check: Inspect gloves for pinholes before handling the liquid phase.
-
Addition: Add solvent slowly. Exothermic dissolution is possible if the free amine reacts with acidic impurities.
Step 3: Waste Disposal
-
Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste" (labeled: Irritant/Organic Amine).
-
Liquid Waste: Segregate into "Basic Organic Waste" or "General Organic Waste" depending on facility rules. Do not mix with strong oxidizers (e.g., Nitric Acid) as morpholines can form nitrosamines (carcinogenic) under specific oxidative conditions.
Emergency Response Procedures
Scenario A: Skin/Eye Contact [1][2][3][4][5][6]
-
Eyes: Immediately flush with tepid water at an eyewash station for 15 minutes . Hold eyelids open. Reasoning: Amines adhere to proteins; rapid flushing prevents deep tissue damage.[1]
-
Skin: Remove contaminated clothing/gloves.[4][5][7][8] Wash with soap and water.[2][3][9][10] Do not use alcohol (increases skin permeability).
Scenario B: Spill Management (< 5g)
-
Evacuate the immediate 2-meter radius.
-
Don N95 respirator if dust is airborne.
-
Cover spill with dry sand or a commercial "Acid/Base Neutralizer" pad.
-
Sweep carefully to avoid dust generation.[2]
-
Clean surface with water and detergent.
Visual Logic: Emergency Response
Figure 2: Immediate response workflow for spills or personnel exposure.[1]
References
-
PubChem . (2025). Compound Summary: Morpholine Derivatives Safety. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]
Sources
- 1. 1352709-57-9|(S)-2-(Morpholin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. itwreagents.com [itwreagents.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uwm.edu [uwm.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.ca [fishersci.ca]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
